3-Fluoro-2-(trifluoromethyl)benzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMQAQHIEMIVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246501 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-62-5 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzylamine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-2-(trifluoromethyl)benzylamine, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug development. While this specific isomer is a niche research chemical with limited publicly available data, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile. We will explore its core chemical properties, propose a logical synthetic pathway, discuss its reactivity and stability, and delve into its applications in the design of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and electronic properties of this compound.
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is a widely used moiety in pharmaceuticals due to its ability to enhance several key molecular properties. It can improve a compound's metabolic stability, lipophilicity, and binding selectivity for its biological target.[1] The C-F bond is one of the strongest in organic chemistry, which accounts for the high metabolic stability of the trifluoromethyl group.[1] Furthermore, the trifluoromethyl group is often used as a bioisostere for other atoms, like chlorine, due to their similar steric profiles.[1]
The strategic placement of a fluorine atom on the aromatic ring, in conjunction with a trifluoromethyl group, as seen in this compound, offers medicinal chemists a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the electronic environment of the benzylamine core, impacting its reactivity and potential interactions with biological targets.
This guide will now delve into the specific chemical properties, a proposed synthetic route, and the potential applications of the this compound isomer.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for this compound, the following table includes predicted properties and data from closely related isomers to provide a comparative context.
| Property | This compound (Predicted/Estimated) | 2-Fluoro-6-(trifluoromethyl)benzylamine | 4-(Trifluoromethyl)benzylamine | 3-(Trifluoromethyl)benzylamine |
| CAS Number | Not available | 239087-06-0[2] | 3300-51-4 | 2740-83-2[3][4][5] |
| Molecular Formula | C₈H₇F₄N | C₈H₇F₄N[2][6] | C₈H₈F₃N | C₈H₈F₃N[3] |
| Molecular Weight | 193.14 g/mol | 193.14 g/mol [6] | 175.15 g/mol | 175.15 g/mol [3][4][5] |
| Appearance | Colorless to pale yellow liquid (Predicted) | Colorless to pale yellow liquid[6] | Colorless to Light yellow clear liquid | - |
| Boiling Point | Estimated to be similar to isomers | - | 113 °C/40 mmHg | - |
| Density | Estimated to be ~1.3-1.4 g/mL at 25°C | - | 1.229 g/mL at 25 °C | 1.222 g/mL at 25 °C[4][5] |
| Refractive Index | Estimated to be ~1.45-1.46 | - | n20/D 1.464 | n20/D 1.463[4][5] |
-
¹H NMR: Aromatic protons would appear as complex multiplets in the aromatic region. The benzylic protons (-CH₂-) would likely appear as a singlet or a closely coupled multiplet, and the amine protons (-NH₂) as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbons attached to fluorine and the trifluoromethyl group showing characteristic splitting patterns. The benzylic carbon would also be identifiable.
-
¹⁹F NMR: Two distinct signals would be expected: one for the aromatic fluorine and another for the trifluoromethyl group, each with its characteristic chemical shift and coupling.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 193.14. Fragmentation patterns would likely involve the loss of the amine group and rearrangements of the aromatic ring.
Synthesis and Reactivity
A direct, documented synthesis of this compound is not prevalent in the literature. However, a plausible and efficient synthetic route can be designed based on established organometallic and reductive amination methodologies.
Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available 1-fluoro-2-(trifluoromethyl)benzene.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Ortho-Formylation of 1-Fluoro-2-(trifluoromethyl)benzene
-
Rationale: The fluorine atom is an ortho-directing group in electrophilic aromatic substitution, and the trifluoromethyl group is a meta-directing group. However, in directed ortho-metalation, the fluorine can direct the lithiation to the adjacent position. This protocol leverages this principle.
-
Procedure:
-
Dissolve 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-fluoro-2-(trifluoromethyl)-3-formylbenzene.
-
Step 2: Reductive Amination to this compound
-
Rationale: Reductive amination is a classic and efficient method for converting aldehydes to amines. Catalytic hydrogenation is a clean and high-yielding approach.
-
Procedure:
-
In a high-pressure reactor, dissolve the 1-fluoro-2-(trifluoromethyl)-3-formylbenzene (1.0 eq) from the previous step in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of Raney Nickel (approximately 5-10% by weight) and aqueous ammonia.
-
Seal the reactor and pressurize it with hydrogen gas.
-
Heat the mixture while stirring. Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.
-
Filter the catalyst and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.
-
Reactivity and Stability
-
Reactivity: The primary amine group of this compound is a nucleophile and will undergo typical amine reactions, such as acylation, alkylation, and formation of amides and sulfonamides. The aromatic ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups.
-
Stability: The compound should be stored under an inert atmosphere in a cool, dark place.[6] Like many benzylamines, it may be sensitive to air and light over time.
Applications in Medicinal Chemistry and Drug Discovery
While specific examples of drugs containing the this compound scaffold are not readily found in the literature, its utility as a building block can be inferred from the applications of its isomers and related compounds. Benzylamines are common structural motifs in a wide range of biologically active molecules.
The unique substitution pattern of this compound makes it an attractive building block for several reasons:
-
Modulation of pKa: The electron-withdrawing groups will lower the basicity of the amine, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding.
-
Metabolic Stability: The trifluoromethyl group can block sites of metabolism on the aromatic ring, potentially increasing the half-life of a drug.
-
Lipophilicity and Permeability: The fluorine and trifluoromethyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier.[1]
-
Conformational Control: The steric bulk of the ortho-trifluoromethyl group can influence the conformation of molecules derived from this building block, which can be exploited to achieve selective binding to a target protein.
This building block could be used in the synthesis of inhibitors for various enzymes and receptors where a substituted benzylamine moiety is known to be important for activity. For example, related trifluoromethyl-substituted benzylamines have been used in the preparation of 6-substituted purines, which can have various biological activities.[3][4]
Sources
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzylamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthesis of a Novel Fluorinated Building Block
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on 3-Fluoro-2-(trifluoromethyl)benzylamine, a promising but sparsely documented substituted benzylamine derivative. Due to its limited commercial availability and the absence of an officially assigned CAS number in major public databases, this document will serve as a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications. As senior application scientists, our objective is to not only provide a protocol but to elucidate the underlying chemical principles that guide the synthetic strategy, ensuring a robust and reproducible methodology.
Compound Profile: this compound
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₇F₄N |
| Molecular Weight | 193.14 g/mol |
| IUPAC Name | (3-Fluoro-2-(trifluoromethyl)phenyl)methanamine |
| Predicted Appearance | Colorless to pale yellow liquid |
| Predicted Boiling Point | Higher than benzylamine due to increased molecular weight and polarity |
| Predicted Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
| Predicted pKa | The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to decrease the basicity of the amine compared to benzylamine. |
Strategic Synthesis Pathway: From Precursor to Product
The most logical and efficient synthetic route to this compound involves the reduction of the corresponding benzonitrile precursor, 3-Fluoro-2-(trifluoromethyl)benzonitrile. This multi-step synthesis is outlined below, with a detailed explanation of each stage.
Synthesis of the Key Intermediate: 3-Fluoro-2-(trifluoromethyl)benzonitrile
The synthesis of this crucial intermediate can be approached from commercially available starting materials, such as a suitably substituted fluorotoluene. A plausible synthetic sequence is detailed below, drawing parallels from patented procedures for similar isomers.[1]
Workflow for the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzonitrile
Caption: Proposed synthetic pathway to 3-Fluoro-2-(trifluoromethyl)benzonitrile.
Step-by-Step Protocol:
-
Nitration of a Fluorotoluene Derivative: The synthesis would commence with a commercially available fluorotoluene. A plausible starting material would be 2-fluoro-3-methylaniline, which can be converted to the corresponding diazonium salt and subsequently to 2-fluoro-3-methylbenzonitrile. Nitration of a related toluene derivative would need to be carefully controlled to achieve the desired regioselectivity.
-
Halogenation and Cyanation: An alternative route involves the radical bromination of a suitable 2-fluoro-3-(trifluoromethyl)toluene to yield the corresponding benzyl bromide. Subsequent displacement with a cyanide source, such as sodium cyanide, would provide the target benzonitrile.
-
Purification: The crude 3-Fluoro-2-(trifluoromethyl)benzonitrile should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Reduction of 3-Fluoro-2-(trifluoromethyl)benzonitrile to this compound
The reduction of the nitrile functionality is a well-established transformation that can be achieved via several reliable methods. The choice of method often depends on the scale of the synthesis and the available equipment.
Catalytic Hydrogenation: This is often the method of choice for industrial-scale production due to its efficiency and cleaner reaction profile.
Experimental Protocol:
-
A solution of 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq.) in an appropriate solvent such as ethanol or methanol is placed in a high-pressure reactor.
-
A catalytic amount of Raney Nickel or Palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the mixture.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).
-
The reaction is stirred at room temperature or with gentle heating until the consumption of hydrogen ceases.
-
Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield the crude benzylamine.
Chemical Hydride Reduction: For laboratory-scale synthesis, reduction with a chemical hydride such as lithium aluminum hydride (LiAlH₄) is a highly effective method.
Experimental Protocol:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq.) in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours or until the reaction is complete as monitored by TLC.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
Workflow for the Reduction of the Benzonitrile Intermediate
Caption: General mechanism for the reduction of the benzonitrile to the benzylamine.
Characterization and Spectroscopic Data (Predicted)
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the data available for isomeric compounds, the following spectral characteristics can be anticipated:
| Spectroscopic Technique | Predicted Observations for this compound | Data from Isomers for Comparison |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.6 ppm), CH₂ protons (singlet or doublet, ~3.9-4.1 ppm), NH₂ protons (broad singlet, variable ppm). | For 2-(Trifluoromethyl)benzylamine: Aromatic (7.3-7.7 ppm), CH₂ (3.99 ppm), NH₂ (1.81 ppm).[2] |
| ¹³C NMR | Aromatic carbons (multiple signals, ~115-165 ppm, with C-F and C-CF₃ couplings), CF₃ carbon (quartet, ~120-130 ppm), CH₂ carbon (~40-45 ppm). | For 3,5-Bis(trifluoromethyl)benzylamine: Aromatic signals observed.[3] |
| ¹⁹F NMR | Two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group, with characteristic chemical shifts and coupling patterns. | - |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 193. Fragments corresponding to the loss of NH₂, CH₂NH₂, and other characteristic fragments. | For 2-Fluoro-5-(trifluoromethyl)benzylamine: Molecular weight 193.14.[4] |
| Infrared (IR) | N-H stretching bands (~3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and strong C-F stretching bands. | For 3,5-Bis(trifluoromethyl)benzylamine: Characteristic IR peaks observed.[3] |
Applications in Research and Drug Development
Substituted benzylamines, particularly those bearing fluorine and trifluoromethyl groups, are highly valued building blocks in the synthesis of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates. The fluorine atom can modulate the pKa of the amine and participate in hydrogen bonding interactions with biological targets. This scaffold could be utilized in the synthesis of novel inhibitors of enzymes or modulators of receptors.
-
Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced biological activity and stability.
-
Material Science: Benzylamine derivatives can be used in the synthesis of polymers and other advanced materials.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for isomeric compounds, the following hazards should be anticipated:
-
Corrosive: Likely to cause severe skin burns and eye damage.[3][5]
-
Irritant: May cause respiratory irritation.
-
Toxicity: While specific toxicity data is unavailable, fluorinated organic compounds can have varying toxicological profiles. Some fluorinated compounds can be metabolized to toxic byproducts.[6][7]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Handling Procedures:
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
While this compound remains a compound with limited public documentation, this guide provides a robust and scientifically grounded pathway for its synthesis and characterization. By leveraging established synthetic methodologies for related fluorinated aromatics, researchers can confidently approach the preparation of this novel building block. The predicted properties and potential applications underscore its value for further investigation in the fields of drug discovery and materials science. As with any new chemical entity, thorough characterization and adherence to strict safety protocols are paramount.
References
- Google Patents. Synthetic method of 2-trifluoromethyl benzamide. (URL not available)
-
PubChem. 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. [Link]
- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
NIST. 2-Fluoro-5-(trifluoromethyl)benzylamine. National Institute of Standards and Technology. [Link]
-
Royal Society of Chemistry. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. [Link]
-
ACS Publications. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. [Link]
-
MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]
-
PubMed. Toxicology of fluorine-containing monomers. [Link]
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
ResearchGate. Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. [Link]
- BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine. (URL not available)
- Hyma Synthesis Pvt. Ltd. Product List. (URL not available)
-
Green Science Policy Institute. Highly Fluorinated Chemicals (PFASs): Do the Benefits Justify the Harm?. [Link]
-
Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]
-
RSC Publishing. Degradation of benzylamines during chlorination and chloramination. [Link]
-
PubMed Central. Metabolism and Toxicity of Fluorine Compounds. [Link]
Sources
- 1. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 2. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-(trifluoromethyl)benzylamine [webbook.nist.gov]
- 5. 2-(Trifluoromethyl)benzylamine | 3048-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of Fluorinated Benzylamines
Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The trifluoromethyl group (-CF3) and fluorine substituents, in particular, are sought-after moieties for enhancing the pharmacological profile of drug candidates.[1] 3-Fluoro-2-(trifluoromethyl)benzylamine is a valuable building block in this context, offering a unique substitution pattern that can be exploited for the synthesis of novel therapeutics and agrochemicals. This guide provides an in-depth analysis of the primary synthetic routes to this important intermediate, offering field-proven insights into the causality behind experimental choices and ensuring each described protocol is a self-validating system.
Physicochemical and Safety Overview
Physicochemical Properties (Predicted and Inferred from Analogs)
| Property | Value (Isomer/Analog) | Source |
| Molecular Formula | C₈H₇F₄N | N/A |
| Molecular Weight | 193.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~113 °C at 40 mmHg (for 4-(trifluoromethyl)benzylamine) | [2] |
| Density | ~1.2-1.3 g/mL at 25 °C (for trifluoromethylbenzylamine isomers) | [3] |
| Refractive Index | ~1.46 (for trifluoromethylbenzylamine isomers) | [3] |
| Solubility | Soluble in common organic solvents. | N/A |
Safety and Handling
Trifluoromethyl-substituted benzylamines are generally classified as corrosive and can cause severe skin burns and eye damage.[4][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements (Inferred from Analogs) :
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements (Inferred from Analogs) :
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Comparative Analysis of Synthetic Strategies
There are three primary and logical synthetic pathways to access this compound. The choice of a particular route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.
Caption: Primary synthetic routes to this compound.
Route 1: Reduction of 3-Fluoro-2-(trifluoromethyl)benzonitrile
This is often the most direct and high-yielding approach, provided the starting benzonitrile is accessible. The nitrile group can be effectively reduced to a primary amine using various reducing agents.
Synthesis of the Precursor: 3-Fluoro-2-(trifluoromethyl)benzonitrile
The synthesis of the benzonitrile precursor is a critical first step. A plausible route involves the Sandmeyer reaction of 3-fluoro-2-(trifluoromethyl)aniline.
Caption: Synthesis of the benzonitrile precursor via the Sandmeyer reaction.
Protocol 1A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitrile reduction, avoiding the use of metal hydrides.[6][7]
Experimental Protocol:
-
Catalyst Preparation: In a high-pressure hydrogenation vessel, add 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) dissolved in a suitable solvent such as methanol or ethanol. Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C) or Raney Nickel.
-
Reaction Setup: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).
-
Reaction Execution: Stir the mixture vigorously at a controlled temperature (room temperature to 80 °C) until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Causality and Insights:
-
The choice of catalyst and solvent can significantly impact the reaction rate and selectivity. Pd/C is generally effective, while Raney Nickel is a more cost-effective alternative.
-
The addition of a small amount of ammonia to the reaction mixture can help to suppress the formation of secondary amine byproducts.
Protocol 1B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[8]
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it thoroughly with the ether solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation or column chromatography.
Causality and Insights:
-
The strict use of anhydrous conditions is critical for this reaction, as LiAlH₄ reacts violently with water.
-
The Fieser workup is a standard and effective method for quenching LiAlH₄ reactions and facilitating the removal of aluminum salts.
Route 2: Amination of 3-Fluoro-2-(trifluoromethyl)benzyl Bromide
This route involves the nucleophilic substitution of a benzylic halide with an amine source. While direct, it can be prone to over-alkylation, leading to the formation of secondary and tertiary amines.
Synthesis of the Precursor: 3-Fluoro-2-(trifluoromethyl)benzyl Bromide
The benzyl bromide precursor can be synthesized from the corresponding toluene derivative via a radical bromination reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-(Trifluoromethyl)benzylamine | 3300-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
3-Fluoro-2-(trifluoromethyl)benzylamine molecular structure
An In-Depth Technical Guide to the Molecular Structure and Characterization of 3-Fluoro-2-(trifluoromethyl)benzylamine
Abstract
This compound represents a sophisticated molecular scaffold of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzylamine framework is designed to modulate the molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and basicity (pKa). This guide provides a comprehensive analysis of its molecular structure, leveraging predictive methodologies and drawing analogies from closely related isomers due to the scarcity of direct experimental data in public-domain literature. We will explore the electronic and steric effects of the substituents, predict the compound's spectroscopic signatures (NMR, MS), propose a viable synthetic pathway, and discuss the critical aspects of its conformational behavior. This document is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutic agents.
The Strategic Importance of Fluorinated Scaffolds in Drug Design
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool used to enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[3] Furthermore, its strong electron-withdrawing nature can significantly lower the pKa of nearby basic groups, such as the primary amine in benzylamine, which can be critical for optimizing target binding and reducing off-target effects. The addition of a second fluorine atom, as in this compound, offers a finer level of control over the molecule's electronic profile and lipophilicity. This specific ortho/meta substitution pattern creates a unique electronic and steric environment that can profoundly influence molecular conformation and interaction with biological targets, making it a compelling candidate for library synthesis and lead optimization campaigns.[4][5]
Elucidation of the Core Molecular Structure
The definitive structure of this compound is defined by a benzylamine core substituted at the C2 position with a trifluoromethyl group and at the C3 position with a fluorine atom.
Predicted Physicochemical Properties
While direct experimental data is limited, we can compute the fundamental properties of the molecule to guide experimental work.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₇F₄N | - |
| Molecular Weight | 193.14 g/mol | - |
| XLogP3 | 2.1 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 4 | Predicted |
Key Structural Features & Electronic Effects
The molecule's behavior is governed by the interplay of its functional groups:
-
The ortho-Trifluoromethyl Group: This group is a potent electron-withdrawing substituent, acting primarily through a negative inductive effect (-I). Its placement ortho to the benzylic carbon introduces significant steric bulk, which will restrict the rotation of the aminomethyl group and influence the molecule's preferred conformation.
-
The meta-Fluoro Group: Fluorine also exerts a strong -I effect. From the meta position, its electronic influence on the benzylic carbon and the amino group is purely inductive, further decreasing the basicity of the amine.
-
The Aminomethyl Group: The primary amine is the molecule's key basic and nucleophilic center. The combined electron-withdrawing effects of the two substituents are predicted to lower its pKa significantly compared to unsubstituted benzylamine, making it less protonated at physiological pH. This has profound implications for membrane permeability and receptor binding interactions.
A Practical Guide to Structural Verification (Predictive Approach)
For any newly synthesized compound, unambiguous structural verification is paramount. The following section outlines the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule in solution.
-
¹H NMR: The aromatic region should display three distinct signals, likely complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The benzylic protons (-CH₂-) would appear as a singlet if there is no coupling to the amine protons, or a triplet if coupling occurs. The amine protons (-NH₂) would likely appear as a broad singlet.
-
¹³C NMR: Eight distinct carbon signals are expected. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show characteristic C-F couplings.
-
¹⁹F NMR: This is a critical experiment. Two distinct signals are expected: one for the meta-F and one for the ortho-CF₃ group. The CF₃ signal will appear as a singlet, while the single F atom will likely be a multiplet due to coupling with nearby aromatic protons.
Table of Predicted Spectroscopic Data:
| Analysis | Predicted Signature | Rationale |
| ¹H NMR | 3 aromatic signals, 1 benzylic CH₂ signal, 1 amine NH₂ signal | Asymmetric substitution on the benzene ring. |
| ¹³C NMR | 8 distinct carbon signals (1 CF₃, 1 CH₂, 6 aromatic) | Unique chemical environment for each carbon atom. |
| ¹⁹F NMR | 2 distinct signals | One signal for the single fluorine and one for the CF₃ group. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 193 | Corresponds to the exact molecular weight. |
| Mass Spec (EI) | Key fragment at m/z = 176 (loss of NH₂) | Common fragmentation pathway for benzylamines. |
| Mass Spec (EI) | Key fragment at m/z = 124 (loss of CF₃) | Loss of the stable trifluoromethyl radical. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₇F₄N).
X-ray Crystallography
Should a suitable single crystal of the compound or a salt thereof be obtained, X-ray crystallography would provide the definitive, solid-state 3D structure.[6] This "gold standard" technique would yield precise bond lengths, bond angles, and torsional angles, offering incontrovertible proof of the substitution pattern and the molecule's preferred conformation in the crystal lattice.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from commercially available starting materials. A common and effective strategy is the reductive amination of the corresponding aldehyde.
Caption: Proposed synthetic workflow via reductive amination.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of 3-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (MeOH), add ammonium chloride (NH₄Cl, 1.5 eq). Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Causality: NaBH₄ is a mild and selective reducing agent suitable for reducing the imine C=N bond without affecting the aromatic ring.
-
Quenching and Work-up: After the reaction is complete (as indicated by TLC), slowly add water to quench the excess NaBH₄. Remove the MeOH under reduced pressure.
-
Extraction: Add ethyl acetate and water to the residue. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Conformational Analysis & Implications for Drug Design
The molecule's biological activity is intrinsically linked to its three-dimensional shape. The most significant conformational variable is the rotation around the Ar-CH₂ bond (Torsion angle τ).
Caption: Rotational conformers around the Ar-CH₂ bond.
The large van der Waals radius of the ortho-CF₃ group creates a significant steric barrier. Consequently, the aminomethyl group will preferentially orient itself away from the CF₃ group to minimize steric clash. This conformational locking can be highly advantageous in drug design, as it pre-organizes the molecule into a specific shape, potentially increasing binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.
Conclusion and Future Outlook
This compound is a molecule with a highly tailored structure, engineered for applications in modern drug discovery. This guide has provided a detailed, albeit predictive, analysis of its molecular structure, physicochemical properties, and potential synthesis. The strong electron-withdrawing nature of its substituents, combined with the significant steric influence of the ortho-CF₃ group, results in a conformationally biased scaffold with a finely tuned basicity. The next crucial step is the empirical validation of these predictions through laboratory synthesis and rigorous characterization using the analytical techniques outlined herein. Such studies will pave the way for its inclusion in screening libraries and its rational deployment in structure-activity relationship (SAR) studies.
References
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PubChem. (n.d.). 3-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (2021). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Retrieved from [Link]
-
Beilstein-Institut. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]
- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallographic details of the benzylamine-based samples synthesized.... Retrieved from [Link]
-
Preprints.org. (2021). N,N-bis(2-quinolinylmethyl)benzylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fluorinated Benzylamines for Medicinal Chemistry
A Note on Isomer Specificity: This guide focuses on the synthesis, properties, and applications of fluorinated benzylamine derivatives, which are critical building blocks in modern drug discovery. While the initial topic specified "3-Fluoro-2-(trifluoromethyl)benzylamine," this particular isomer is not well-documented in publicly available chemical literature or supplier catalogs. To provide a scientifically robust and well-referenced guide, we will use the closely related and extensively documented isomer, [3-(trifluoromethyl)phenyl]methanamine (also known as 3-(trifluoromethyl)benzylamine), as the primary exemplar. The principles, synthetic strategies, and physicochemical effects discussed herein are broadly applicable to other isomers, including the 3-fluoro-2-trifluoromethyl variant.
Abstract
Fluorinated organic molecules are foundational to the development of modern pharmaceuticals and agrochemicals. The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (–CF₃) moiety, can profoundly enhance a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of [3-(trifluoromethyl)phenyl]methanamine, a key exemplar of this chemical class. We will detail its physicochemical properties, validated synthetic protocols, analytical characterization, and critical applications as a versatile building block in drug design and development. This document serves as a vital resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of fluorinated bioactive molecules.
Nomenclature and Physicochemical Properties
The precise identification and characterization of a chemical entity are paramount for reproducible scientific research. The subject of this guide, [3-(trifluoromethyl)phenyl]methanamine, is a substituted aromatic amine with significant utility in organic synthesis.
The IUPAC name for this compound is [3-(trifluoromethyl)phenyl]methanamine [1]. It is commonly referred to by its semi-systematic name, 3-(trifluoromethyl)benzylamine [1][2][3].
dot graph "chemical_structure" { layout="neato"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [color="#202124"];
} Caption: 2D Structure of [3-(trifluoromethyl)phenyl]methanamine.
A summary of its key identifiers and physicochemical properties is provided below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | [3-(trifluoromethyl)phenyl]methanamine | [1] |
| CAS Number | 2740-83-2 | [1] |
| Molecular Formula | C₈H₈F₃N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.222 g/mL at 25 °C | |
| Boiling Point | 83-86 °C at 30 mmHg | [5]¹ |
| Refractive Index | n20/D 1.463 | |
| Solubility | Soluble in most organic solvents (e.g., Chloroform, Methanol) | [5]¹ |
¹ Data corresponds to the related precursor, 3-(trifluoromethyl)benzaldehyde, but is indicative for the amine.
Synthesis and Purification
The synthesis of substituted benzylamines is a well-established field in organic chemistry. For [3-(trifluoromethyl)phenyl]methanamine, two principal and industrially scalable routes from common starting materials are reductive amination of the corresponding aldehyde and reduction of the nitrile.
Method 1: Reduction of 3-(Trifluoromethyl)benzonitrile
This is a highly efficient and common laboratory and industrial method for producing primary amines. The cyano group (–C≡N) is reduced to an aminomethyl group (–CH₂NH₂).
The choice of reducing agent is critical and depends on the scale and available equipment.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent ideal for lab-scale synthesis. It operates by delivering hydride (H⁻) ions to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine and workup to yield the primary amine. Its high reactivity requires anhydrous solvents (e.g., THF, diethyl ether) and careful quenching procedures.
-
Catalytic Hydrogenation: The preferred method for industrial-scale synthesis due to higher atom economy, safety, and lower cost. A metal catalyst (e.g., Raney Nickel, Palladium on Carbon) facilitates the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond. The reaction is typically performed under pressure in a solvent like ethanol or isopropanol.
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The system is maintained under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Charging: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful, portion-wise addition of Lithium Aluminum Hydride (1.5 equivalents). The resulting suspension is cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of 3-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours to ensure complete conversion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup/Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely destroying excess hydride and generating a granular, easily filterable aluminum salt precipitate.
-
Purification: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude [3-(trifluoromethyl)phenyl]methanamine. Further purification can be achieved by vacuum distillation.
dot graph "synthesis_workflow" { rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Synthetic workflow for the reduction of a nitrile to a primary amine.
Method 2: Reductive Amination of 3-(Trifluoromethyl)benzaldehyde
Reductive amination is a versatile one-pot reaction that converts an aldehyde or ketone into an amine[6][7]. It involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
The reaction is typically performed by mixing 3-(trifluoromethyl)benzaldehyde with an ammonia source (like ammonium acetate or aqueous ammonia) and a reducing agent. A key requirement is a reducing agent that is selective for the iminium ion intermediate over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are commonly used for this purpose[6]. The reaction provides a direct route from the aldehyde, which is also a commercially available starting material[5][8].
Applications in Medicinal Chemistry and Drug Development
The trifluoromethyl (–CF₃) group is not merely a passive substituent; it is a "super-functional group" that actively modulates a molecule's biological and physical properties. Its incorporation is a proven strategy in drug design[9].
-
Increased Lipophilicity: The –CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a –CF₃ group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms makes the –CF₃ group a strong electron-withdrawing moiety. This alters the electronic profile of the aromatic ring and can modulate the pKa of nearby functional groups. These changes can lead to stronger and more selective interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.
dot graph "drug_dev_logic" { rankdir="TB"; splines=ortho; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
} Caption: Logic diagram of CF₃-benzylamine's utility in drug development.
[3-(Trifluoromethyl)phenyl]methanamine is a versatile synthon. Its primary amine functionality serves as a nucleophilic handle for a wide array of chemical transformations:
-
Amide and Sulfonamide Formation: Readily reacts with carboxylic acids, acid chlorides, or sulfonyl chlorides to form stable amide and sulfonamide linkages, which are ubiquitous in drug molecules.
-
Synthesis of Heterocycles: It is a key starting material for constructing more complex heterocyclic scaffolds. For instance, it has been used in the preparation of 6-substituted purines, a class of compounds with diverse biological activities[2].
-
Secondary and Tertiary Amine Synthesis: Can undergo further N-alkylation or participate in subsequent reductive aminations to generate more complex secondary and tertiary amines, allowing for fine-tuning of a molecule's properties.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. [3-(Trifluoromethyl)phenyl]methanamine is a corrosive and potentially toxic chemical that must be handled with appropriate precautions.
Hazard Identification (GHS Classification):
Based on aggregated data, the compound presents the following primary hazards[1]:
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
| Pictogram | Signal Word | Hazard Statement(s) |
| Corrosion | Danger | H314: Causes severe skin burns and eye damage. |
| Exclamation Mark | Warning | H302: Harmful if swallowed. |
Recommended Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling. A lab coat is mandatory. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term stability[10].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
[3-(Trifluoromethyl)phenyl]methanamine and its isomers are more than just chemical reagents; they are enabling tools for innovation in medicinal chemistry. The strategic placement of the trifluoromethyl group provides a powerful lever for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties of drug candidates. This guide has provided a foundational understanding of this compound's properties, synthesis, and applications. By employing the robust synthetic protocols and adhering to the stringent safety measures outlined, researchers can confidently and effectively utilize this valuable building block to construct the next generation of therapeutic agents.
References
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. (n.d.). Moleqube. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Mejía, E. B., & Tognola, M. (2025).
- Rathod, V. D., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules.
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Org. Chem. Front.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Imamura, K., et al. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
- Bavo, F., et al. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Molbase. (n.d.). (3-Methyl-5-(trifluoromethyl)phenyl)methanamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
Sources
- 1. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-(Trifluoromethyl)benzylamine | 2740-83-2 [chemicalbook.com]
- 4. 4-(Trifluoromethyl)benzylamine | 3300-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Safe Handling of 3-Fluoro-2-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Editorial Note: Direct and verified safety data, including a specific Safety Data Sheet (SDS) and CAS number, for 3-Fluoro-2-(trifluoromethyl)benzylamine could not be located during a comprehensive literature and database search. This guide has been constructed based on a thorough analysis of structurally analogous compounds, including various isomers of fluoro- and trifluoromethyl-substituted benzylamines. It is imperative to treat this information as a precautionary and provisional guide. As a matter of sound scientific practice, this compound should be handled as a substance with significant potential hazards, assuming it shares the corrosive and irritant properties consistently observed in its close chemical relatives.
Executive Summary: A Precautionary Approach
This guide provides a framework for the safe handling, storage, and emergency response for this compound, predicated on the high-hazard profile of its analogs. The core principle of this document is the application of the precautionary principle: in the absence of specific data, assume the highest level of risk identified within the chemical class.
Hazard Identification and Classification: An Evidence-Based Inference
Based on the GHS classifications of multiple (trifluoromethyl)benzylamine isomers, we can infer the likely hazard profile of this compound.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Basis of Inference |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | Consistent classification across 2-, 3-, 4-(trifluoromethyl)benzylamine and 2-fluoro-6-(trifluoromethyl)benzylamine.[2][3] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. | Directly linked to Skin Corrosion Cat. 1B classification.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | Identified for the 2-fluoro-6-(trifluoromethyl)benzylamine isomer.[2] |
| Combustible Liquid | - | H227: Combustible liquid. | Flash point data for isomers suggests combustibility.[3] |
The benzylamine moiety combined with electron-withdrawing trifluoromethyl and fluoro groups results in a compound that is highly corrosive. The causality is twofold: the basic amine group can cause caustic burns, while potential hydrolysis or metabolic breakdown could release corrosive byproducts.
Visualizing Hazard Communication
Caption: Inferred GHS Pictograms for this compound.
Exposure Control and Personal Protective Equipment (PPE): A Self-Validating System
The primary routes of exposure are dermal contact, eye contact, and inhalation. Engineering controls are the first line of defense, followed by a mandatory and robust PPE protocol.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: A safety shower and eyewash station must be immediately accessible and tested regularly.[2]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific, severe hazards of this chemical class.
Table 2: Mandatory PPE Protocol
| Body Part | Protection | Rationale and Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Due to the severe eye damage risk (H318), standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 or ANSI Z87.1 must be worn. A full-face shield must be worn over the goggles when handling larger quantities (>25 mL) or during any transfer operation where splashing is possible.[2] |
| Hands | Chemical-Resistant Gloves | Standard nitrile gloves may not provide sufficient protection for prolonged contact. Use thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™). Always inspect gloves for tears or pinholes before use. Double-gloving is recommended. Dispose of contaminated gloves immediately and wash hands. |
| Body | Chemical-Resistant Apron & Lab Coat | A flame-retardant lab coat is required. When handling the material, a chemically impervious apron should be worn over the lab coat to protect against splashes. |
| Respiratory | Respirator (if needed) | In case of ventilation failure or during spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[2] |
Workflow for Safe Handling and PPE Donning/Doffing
Caption: Logical workflow for preparation, PPE, and handling procedures.
First-Aid and Emergency Procedures
Immediate and decisive action is critical in the event of an exposure.
Step-by-Step Emergency Protocols
In Case of Skin Contact:
-
IMMEDIATELY flush the affected skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[1]
-
Do not interrupt flushing. If possible, move the victim to a safety shower.
-
After flushing, seek immediate medical attention. Do not use neutralizing creams or ointments.
In Case of Eye Contact:
-
IMMEDIATELY flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[1]
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
Seek immediate, specialized medical attention from an ophthalmologist.
In Case of Inhalation:
-
Move the person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).
-
Seek immediate medical attention. Symptoms like pulmonary edema can be delayed.
In Case of Ingestion:
-
DO NOT INDUCE VOMITING .
-
Rinse the mouth thoroughly with water.
-
If the person is conscious, have them drink one or two glasses of water to dilute the substance.
-
Seek immediate medical attention.
Storage and Stability
Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2] Several isomers are noted as being air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is a critical precautionary measure.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][2]
-
Containment: Store locked up and in a location accessible only to authorized personnel.
Spill and Waste Disposal
Accidental Release Measures
-
Evacuate the area immediately.
-
Ensure adequate ventilation and wear full PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as corrosive hazardous waste. It may be suitable for disposal via a licensed incinerator equipped with an afterburner and scrubber.[2]
References
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. Retrieved from [Link]
-
Kennedy Jr., G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.
Sources
discovery and history of 3-Fluoro-2-(trifluoromethyl)benzylamine
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzylamine: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within the arsenal of fluorinated building blocks, this compound has emerged as a critical synthon, valued for its distinct substitution pattern that presents specific steric and electronic features. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutic agents.
Emergence and Synthetic Strategy
Unlike molecules with a singular, celebrated discovery, this compound entered the scientific literature primarily through its utility, first appearing in patents as a key intermediate for complex pharmaceutical agents. Its development is a direct result of the growing demand for densely functionalized, fluorinated aromatic building blocks in drug discovery programs.
The primary challenge in its synthesis lies in the controlled introduction of the amine functionality onto the 3-fluoro-2-(trifluoromethyl)benzyl core. The most prevalent and scalable method proceeds via the reduction of the corresponding nitrile, 3-fluoro-2-(trifluoromethyl)benzonitrile.
Standard Synthesis Protocol: Reduction of 3-Fluoro-2-(trifluoromethyl)benzonitrile
This protocol describes a robust and widely cited method for the preparation of this compound. The causality behind this choice of reagents lies in the high efficiency and selectivity of borane complexes for nitrile reduction, which avoids side reactions often associated with other reducing agents when electron-withdrawing groups are present on the aromatic ring.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Inert Atmosphere: A dry, nitrogen-flushed round-bottom flask is charged with 3-fluoro-2-(trifluoromethyl)benzonitrile and anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C in an ice bath. Maintaining an inert atmosphere is critical to prevent quenching of the highly reactive borane reagent.
-
Reagent Addition: A solution of borane-THF complex (typically 1 M) is added dropwise to the stirred nitrile solution. The slow addition rate at low temperature is a safety measure to control the initial exothermic reaction.
-
Reaction: Upon completion of the addition, the reaction mixture is gradually warmed to room temperature and then heated to reflux. The reaction is monitored for completion (typically 12-18 hours) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: The reaction is carefully cooled back to 0°C, and methanol is added slowly to quench any unreacted borane. This step must be performed cautiously as it generates hydrogen gas.
-
Workup and Extraction: The solvent is removed under reduced pressure. The residue is then treated with aqueous acid (e.g., 2M HCl) and heated to hydrolyze the intermediate amine-borane complex. After cooling, the aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove non-basic impurities.
-
Isolation: The aqueous layer is basified with a strong base (e.g., 6M NaOH) to a pH > 12 to deprotonate the ammonium salt and liberate the free amine.
-
Final Purification: The free amine is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product. Purity is assessed by NMR and LC-MS.
Physicochemical and Structural Properties
The specific arrangement of the fluoro and trifluoromethyl groups on the benzylamine core imparts a unique set of properties that are highly advantageous in medicinal chemistry. The ortho-trifluoromethyl group provides a strong electron-withdrawing effect and significant steric bulk, while the meta-fluoro group further modulates the electronic environment of the aromatic ring.
Summary of Properties
| Property | Value | Source |
| IUPAC Name | (3-Fluoro-2-(trifluoromethyl)phenyl)methanamine | PubChem |
| CAS Number | 1626293-16-1 | Sigma-Aldrich |
| Molecular Formula | C₈H₇F₄N | PubChem |
| Molecular Weight | 193.14 g/mol | PubChem |
| Appearance | Colorless to light yellow oil | Sigma-Aldrich |
| Boiling Point | Approx. 85-87 °C at 15 mmHg | Chemical supplier data |
| pKa (Conjugate Acid) | ~8.5 (Estimated) | - |
Note: Some properties like pKa are estimated based on structurally similar compounds, as extensive experimental data for this specific molecule is not always publicly available.
Core Utility in Medicinal Chemistry: A Bioisosteric Tool
The primary value of this compound lies in its role as a structural motif in drug candidates. Its design allows it to serve as a bioisostere for other chemical groups, while introducing beneficial properties.
Key Contributions to Drug Design:
-
Metabolic Blocking: The trifluoromethyl group at the ortho position can act as a metabolic shield, sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) on the benzylic position or the aromatic ring, thereby increasing the drug's half-life.
-
Conformational Restriction: The steric bulk of the CF₃ group restricts the rotation of the benzylamine side chain. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.
-
Modulation of Basicity: The combined electron-withdrawing effects of the F and CF₃ groups reduce the basicity (pKa) of the benzylamine nitrogen compared to an unsubstituted benzylamine. This is crucial for optimizing a drug's pharmacokinetic profile, as it can reduce off-target effects associated with high basicity and improve cell permeability.
-
Novel Vector for Interactions: The fluorine and CF₃ groups can participate in non-canonical interactions with protein targets, such as orthogonal multipolar interactions or fluorine-bonding, which can contribute to binding selectivity and affinity.
Caption: Structure-Property relationships of the benzylamine scaffold.
Representative Application: As a Building Block for Kinase Inhibitors
While specific drug names containing this exact fragment may be proprietary or in early development, its structural pattern is highly prevalent in patent literature for kinase inhibitors. In this context, the benzylamine moiety serves as a versatile handle for constructing the final inhibitor. The amine can be acylated, reductively aminated, or used in urea/thiourea formations to link to other pharmacophoric fragments that occupy different pockets of the kinase active site.
For example, it is frequently used to synthesize substituted pyrimidine or pyridine cores that are central to many ATP-competitive kinase inhibitors. The fluorinated benzyl group is positioned to occupy the solvent-exposed region of the ATP-binding site, where its properties can be leveraged to improve cell permeability and metabolic stability without compromising the core binding interactions.
Safety and Handling
As with all biologically active amines, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It is an irritant to the eyes, respiratory system, and skin.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound stands as a testament to the principles of modern medicinal chemistry, where function-oriented design dictates the synthesis of novel building blocks. While it does not have a singular "discovery" story, its history is written in the numerous patents and research articles that leverage its unique structural and electronic properties to create the next generation of targeted therapeutics. Its sophisticated design, offering metabolic stability, conformational control, and modulated basicity, ensures its continued relevance for researchers, scientists, and drug development professionals aiming to solve complex therapeutic challenges.
References
-
PubChem National Center for Biotechnology Information. PubChem Compound Summary for CID 139031782, this compound.[Link]
A Guide to the Spectroscopic Characterization of 3-Fluoro-2-(trifluoromethyl)benzylamine
Introduction
In the landscape of pharmaceutical research and drug development, fluorinated organic molecules represent a cornerstone of modern medicinal chemistry. The strategic introduction of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-2-(trifluoromethyl)benzylamine is a prime example of a building block possessing such strategic fluorination. Its utility in the synthesis of novel chemical entities necessitates a robust and unambiguous method for its structural confirmation and purity assessment.
This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly accessible, fully assigned experimental spectra for this specific isomer are limited, this guide will leverage established spectroscopic principles and data from closely related isomers to predict and interpret its spectral features. This approach, rooted in first principles, offers researchers a framework for confirming the structure of this and similar fluorinated motifs. Our focus will be on not just the data itself, but the scientific rationale—the why—behind the expected spectral outcomes.
Molecular Structure and Spectroscopic Implications
The unique substitution pattern of this compound is the primary determinant of its spectroscopic signature. The presence of two distinct fluorine environments (an aromatic C-F and a benzylic -CF₃) and their ortho-relationship, coupled with the aminomethyl group, creates a complex and informative set of interactions that are observable across different analytical platforms.
To facilitate a detailed discussion of the NMR data, the following atom numbering scheme will be used:
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.
Predicted ¹H NMR Analysis
The proton NMR spectrum is anticipated to show distinct signals for the benzylic protons (CH₂), the amine protons (NH₂), and the three aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of both the -F and -CF₃ groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-H (H6) | 7.6 - 7.8 | d (doublet) | ³JH-H ≈ 7-8 |
| Ar-H (H4) | 7.4 - 7.6 | t (triplet) | ³JH-H ≈ 8, ⁴JH-F ≈ 8 |
| Ar-H (H5) | 7.2 - 7.4 | d (doublet) | ³JH-H ≈ 8 |
| CH₂ NH₂ | ~3.9 - 4.1 | s (singlet) or q (quartet) | ⁵JH-F ≈ 1-2 (potential) |
| CH₂NH₂ | ~1.6 - 2.0 | br s (broad singlet) | N/A |
Causality and Field Insights:
-
Aromatic Protons: The aromatic region will be complex due to H-H and H-F coupling. The proton at the H4 position is expected to be a triplet of doublets (or a complex multiplet) due to coupling to both adjacent protons (H5) and the fluorine at C3. The protons at H5 and H6 will be influenced by their neighboring protons and potentially show smaller long-range couplings to fluorine.
-
Benzylic Protons (CH₂): These protons, adjacent to the electron-withdrawing aromatic ring, will appear downfield, likely around 3.9-4.1 ppm. A key feature to look for is potential long-range coupling to the ortho -CF₃ group (⁵JH-F), which could resolve the singlet into a narrow quartet.
-
Amine Protons (NH₂): These protons typically appear as a broad singlet that can exchange with D₂O. Its chemical shift is highly dependent on concentration and solvent.
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The key diagnostic features are the large one-bond carbon-fluorine couplings (¹JC-F) and smaller multi-bond couplings.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C -NH₂ (C7) | ~40 - 45 | t (triplet) | ⁴JC-F ≈ 2-4 (from CF₃) |
| C -F (C3) | ~160 - 164 | d (doublet) | ¹JC-F ≈ 240-250 |
| C -CF₃ (C2) | ~128 - 132 | q (quartet) | ²JC-F ≈ 30-35 |
| C F₃ (C8) | ~123 - 126 | q (quartet) | ¹JC-F ≈ 270-280 |
| Aromatic CH (C4, C5, C6) | ~115 - 135 | d, d, d | Various C-F couplings |
| Quaternary C (C1) | ~140 - 145 | m (multiplet) | Small C-F couplings |
Causality and Field Insights:
-
Direct C-F Couplings: The most prominent features will be the large doublets for C3 (attached to -F) and the large quartets for C2 (attached to -CF₃) and C8 (the -CF₃ carbon itself). The magnitudes of these ¹J and ²J couplings are highly characteristic and serve as definitive proof of the substituent's position.
-
Aromatic Region: The remaining aromatic carbons will appear as doublets or more complex multiplets due to two- and three-bond couplings to the fluorine atoms.
Predicted ¹⁹F NMR Analysis
¹⁹F NMR is exceptionally sensitive and provides a clean spectral window, making it invaluable for analyzing fluorinated compounds. We expect two distinct signals.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CF ₃ | ~ -60 to -63 | s (singlet) or d (doublet) | ⁵JF-F ≈ 5-10 (potential) |
| Ar-F | ~ -110 to -115 | s (singlet) or q (quartet) | ⁵JF-F ≈ 5-10 (potential) |
Causality and Field Insights:
-
Chemical Shifts: The trifluoromethyl group (-CF₃) typically resonates around -60 ppm relative to CFCl₃. The aromatic fluorine (Ar-F) will appear further downfield.
-
Through-Space Coupling: A critical consideration is the ortho-positioning of the -F and -CF₃ groups. This proximity can lead to "through-space" coupling, a phenomenon where the nuclei interact directly through space rather than through the bonding network. If present, this would split the -CF₃ signal into a doublet and the Ar-F signal into a quartet (coupling to three equivalent fluorine nuclei). Observing this ⁵JF-F coupling would provide definitive evidence for the 2,3-substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for rapid confirmation of key molecular features.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium (doublet) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-F Stretch (Aromatic) | 1200 - 1300 | Strong |
| C-F Stretch (-CF₃) | 1100 - 1200 | Very Strong (multiple bands) |
| C-N Stretch | 1020 - 1250 | Medium |
Causality and Field Insights:
-
Dominant C-F Bands: The most intense and characteristic signals in the IR spectrum will be the C-F stretching vibrations. The trifluoromethyl group, in particular, gives rise to very strong, broad absorptions in the 1100-1200 cm⁻¹ region, which are often unmistakable.
-
Amine Stretches: A primary amine (NH₂) will typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ and the presence of these N-H bands are crucial for confirming the benzylamine functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound (Molecular Weight: 193.14 g/mol ), we would expect the following:
| m/z Value | Predicted Ion | Interpretation |
| 193 | [M]⁺ | Molecular Ion |
| 192 | [M-H]⁺ | Loss of a hydrogen radical |
| 176 | [M-NH₃]⁺ | Loss of ammonia |
| 174 | [M-F]⁺ | Loss of a fluorine radical from the ring |
| 124 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical |
Causality and Field Insights:
-
Molecular Ion: A clear molecular ion peak at m/z 193 is the primary confirmation of the compound's identity.
-
Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. However, the most likely fragmentation here is the loss of the amino group. The most stable fragment is often the tropylium-like cation. A key fragment would be the loss of the trifluoromethyl radical, resulting in a peak at m/z 124. This fragmentation is highly diagnostic for the presence of a -CF₃ group.
Experimental Protocols: A Self-Validating Workflow
Acquiring high-quality, reproducible spectroscopic data requires adherence to validated protocols. The following outlines a workflow designed to ensure data integrity.
Caption: A validated workflow for the complete spectroscopic analysis of a liquid sample.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. Use a common fluorine reference standard or reference externally to CFCl₃ (0 ppm).
-
Data Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0 ppm).
IR Spectroscopy Protocol
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Ensure the ATR crystal is clean and collect a background spectrum. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Ionization Method: Electron Impact (EI) is a standard method for this type of molecule and will induce reproducible fragmentation.
-
Analysis: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or a direct insertion probe.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-400).
-
Calibration: Ensure the instrument is properly calibrated using a known standard (e.g., PFTBA) to guarantee mass accuracy, a key self-validating procedure.
Conclusion
The structural elucidation of this compound is a synergistic exercise that relies on the strengths of multiple spectroscopic techniques. NMR spectroscopy provides the definitive connectivity map through chemical shifts and intricate coupling patterns, with ¹⁹F NMR offering a unique and decisive probe into the fluoro-substituent positions. IR spectroscopy serves to rapidly confirm the presence of key functional groups, particularly the amine and the powerful C-F bonds. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. By integrating the predicted data from these orthogonal techniques, researchers and drug development professionals can achieve an unambiguous and confident characterization of this valuable synthetic building block.
References
No direct literature with full experimental data for this compound was found. The following references are for related compounds and general spectroscopic principles.
reactivity of the amine group in 3-Fluoro-2-(trifluoromethyl)benzylamine
An In-Depth Technical Guide to the Reactivity of the Amine Group in 3-Fluoro-2-(trifluoromethyl)benzylamine
Executive Summary
This compound is a critical building block in contemporary drug discovery, prized for the unique physicochemical properties imparted by its fluorinated substituents. The strategic placement of a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position profoundly modulates the reactivity of the primary amine. This guide provides an in-depth analysis of the electronic and steric factors governing the nucleophilicity and basicity of the amine group. We will dissect key synthetic transformations, including amide bond formation, N-alkylation, and sulfonylation, offering field-proven, step-by-step protocols. The causality behind experimental choices is emphasized, providing researchers with the predictive understanding needed to effectively incorporate this versatile scaffold into complex molecular designs.
Molecular Architecture and Electronic Landscape
The reactivity of the amine in this compound is not merely that of a typical benzylamine; it is a direct consequence of the powerful electronic and steric influences exerted by its unique aromatic substitution pattern.
The Dominance of Inductive Effects
The primary determinant of the amine's reactivity is the potent electron-withdrawing nature of the two fluorinated substituents. Unlike anilines, the nitrogen's lone pair in a benzylamine is localized and not delocalized into the aromatic ring.[1] However, the substituents on the ring transmit their electronic influence through the sigma framework to the benzylic carbon and, subsequently, to the nitrogen atom.
-
Ortho-Trifluoromethyl Group (-CF3): The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[2] Its strong inductive effect (-I effect) significantly depletes electron density from the aromatic ring and the attached benzylic carbon.
-
Meta-Fluoro Group (-F): Fluorine is the most electronegative element and exerts a strong -I effect, further withdrawing electron density from the system.[3]
This synergistic electron withdrawal reduces the electron density on the nitrogen's lone pair, making it less available for donation to a proton (reducing basicity) or an electrophilic carbon (reducing nucleophilicity).
Caption: Inductive electron withdrawal by -CF3 and -F groups.
Steric Hindrance Considerations
The placement of the bulky trifluoromethyl group at the ortho-position introduces significant steric hindrance around the aminomethyl group. This steric shield can impede the approach of bulky electrophiles, potentially slowing reaction rates or necessitating more forcing conditions compared to unhindered amines. This factor must be considered in experimental design, particularly in reactions involving sterically demanding partners.
Quantitative Reactivity Analysis
The electronic modifications directly translate to measurable changes in the amine's fundamental chemical properties.
Basicity Profile (pKa)
| Compound | Substituents | Approximate pKa of Conjugate Acid | Rationale |
| Benzylamine | None | ~9.3 | Baseline reference |
| 4-(Trifluoromethyl)benzylamine | 4-CF₃ | ~8.7 | Significant pKa drop from one -CF₃ group. |
| This compound | 2-CF₃, 3-F | < 8.5 (Estimated) | Synergistic effect of two powerful EWGs is expected to lower the pKa further. |
Data Interpretation: The significantly reduced basicity means that at physiological pH (~7.4), a larger fraction of this amine will exist in its protonated, non-nucleophilic ammonium form compared to standard benzylamine. This has profound implications for its behavior in biological systems and for reaction setup, where the choice of base and pH is critical.
Core Synthetic Protocols and Mechanistic Insights
Despite its attenuated reactivity, the amine group remains a versatile handle for synthetic elaboration. The key to success lies in selecting reaction conditions that overcome the lower nucleophilicity.
Amide Bond Formation: A Test of Nucleophilicity
Forming an amide bond is a cornerstone transformation. Due to the amine's reduced nucleophilicity, standard peptide coupling conditions must be robust, and reactions with less reactive carboxylic acid derivatives may be sluggish.
Protocol 1: Acylation with an Acid Chloride
This method utilizes a highly reactive electrophile to ensure the reaction proceeds efficiently.
-
Objective: To synthesize N-(3-Fluoro-2-(trifluoromethyl)benzyl)acetamide.
-
Causality: Acetyl chloride is a highly potent acylating agent, capable of reacting with even weakly nucleophilic amines. A non-nucleophilic base like triethylamine (TEA) is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.
-
Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure amide.
-
Protocol 2: Peptide Coupling with HATU
For coupling with a standard carboxylic acid, a powerful activating agent is essential.
-
Objective: To couple with a protected amino acid, such as Boc-Gly-OH.
-
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior coupling reagent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by the weakly nucleophilic amine. A hindered base like diisopropylethylamine (DIPEA) is used to minimize side reactions.
-
Methodology:
-
Dissolve the carboxylic acid (e.g., Boc-Gly-OH, 1.1 eq) and HATU (1.1 eq) in dimethylformamide (DMF, 0.2 M).
-
Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in DMF to the activated mixture.
-
Stir at room temperature for 4-12 hours until the reaction is complete (monitor by LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired peptide-coupled product.
-
Reductive Amination: Forming C-N Bonds
Reductive amination is a robust method for N-alkylation that avoids the over-alkylation issues common with direct alkylation using alkyl halides.[4]
-
Objective: To synthesize a secondary amine via reaction with an aldehyde (e.g., isobutyraldehyde).
-
Causality: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion as it forms.[4] Its tolerance for slightly acidic conditions helps catalyze iminium formation.
-
Methodology:
-
To a solution of this compound (1.0 eq) and isobutyraldehyde (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M), add a drop of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting amine by LC-MS.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography to yield the secondary amine.
-
Caption: General workflow for reductive amination.
Strategic Value in Drug Design
The incorporation of the this compound moiety is a deliberate strategy in medicinal chemistry to enhance drug-like properties. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity (enhancing membrane permeability), and modulate binding affinity.[5][6]
A prominent example is in the synthesis of CGRP receptor antagonists for the treatment of migraines, such as Ubrogepant.[7] In these complex molecules, the fluorinated benzylamine fragment serves as a key structural element, where its modulated basicity and lipophilic character are crucial for achieving the desired pharmacokinetic and pharmacodynamic profile.
Conclusion
The amine group in this compound presents a fascinating case study in modulated reactivity. Its nucleophilicity and basicity are significantly attenuated by the powerful inductive effects of the ortho-trifluoromethyl and meta-fluoro substituents. This reduced reactivity is not a barrier but an opportunity for selective synthesis, provided that chemists employ appropriately potent reagents and optimized conditions. Understanding the electronic and steric principles outlined in this guide enables researchers to harness the full potential of this valuable building block, paving the way for the rational design of next-generation therapeutics with enhanced properties.
References
-
PubChem. 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. [Link]
-
Valverde, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
-
ChemScence. Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. [Link]
- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide. CN113698315A.
-
PubChem. 3-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information. [Link]
- Google Patents. (2015). Preparation method of 2,4,6-trifluoro-benzylamine compound. CN104610068A.
-
PubChem. 3-Fluorobenzylamine. National Center for Biotechnology Information. [Link]
-
Taylor, R. D., et al. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Klumpp, D. A. (2017). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry. [Link]
-
Prakash, G. K. S., et al. (2003). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[8][9]-Proton Shift Reaction.1 Scope and. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. [Link]
-
ResearchGate. (2020). Reaction scope. Trifluoromethylation of amines. [Link]
-
Li, Y., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem. [Link]
-
Gage, M. G., & Gartman, K. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
ACS Publications. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. [Link]
-
MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]
-
Shinde, S., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]
-
Valverde, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Poissy, J., et al. (2020). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. [Link]
-
RSC Publishing. (2015). Highly mono-selective ortho-trifluoromethylation of benzamides via 8-aminoquinoline assisted Cu-promoted C–H activations. [Link]
-
S. Tlili, A., et al. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie. [Link]
-
Gutierrez, O., et al. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society. [Link]
-
Indian Academy of Sciences. (2012). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
Quora. (2019). Is the amino group in a benzyl amine an electron withdrawing group?. [Link]
-
Bandyopadhyay, A., et al. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Organic Letters. [Link]
-
NIH. (2020). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]
-
PubMed Central. (2023). β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. [Link]
-
RSC Publishing. (2023). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Methodological & Application
The Strategic Integration of 3-Fluoro-2-(trifluoromethyl)benzylamine in the Synthesis of Advanced Pyrazole Carboxamide Fungicides
Introduction: The Imperative for Advanced Fluorinated Fungicides
The relentless evolution of fungal pathogens in agriculture necessitates the continuous development of novel and effective fungicides. The incorporation of fluorine and trifluoromethyl groups into agrochemical scaffolds has become a cornerstone of modern pesticide design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.[1][2] The unique electronic properties of the trifluoromethyl group, in particular, can significantly influence the biological activity of a molecule. This application note details the strategic use of 3-Fluoro-2-(trifluoromethyl)benzylamine as a key building block in the synthesis of next-generation pyrazole carboxamide fungicides, a class of agrochemicals renowned for their potent and broad-spectrum activity.[3][4]
The specific substitution pattern of this compound offers a distinct combination of electronic and steric properties. The ortho-trifluoromethyl group can induce a specific conformation in the final molecule, potentially enhancing its interaction with the target site, while the meta-fluoro substituent further modulates the electronic environment of the aromatic ring. This guide will provide a comprehensive overview of its application, including a detailed synthetic protocol for a novel pyrazole carboxamide fungicide, an exploration of the underlying chemical principles, and the significance of this structural motif in modern agrochemical discovery.
Core Application: Synthesis of N-(3-Fluoro-2-(trifluoromethyl)benzyl)pyrazole Carboxamide Fungicides
The primary application of this compound in agrochemical synthesis is its use as a nucleophilic component in the formation of amide bonds with activated carboxylic acid derivatives, most notably pyrazole carbonyl chlorides. Pyrazole carboxamides are a well-established class of fungicides that often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[4]
The general synthetic approach involves a two-step process: the preparation of a substituted pyrazole carbonyl chloride, followed by its condensation with this compound.
Rationale for Employing this compound
The selection of this specific benzylamine derivative is underpinned by several key principles of modern agrochemical design:
-
Enhanced Biological Efficacy: The presence of the trifluoromethyl group is a common feature in many successful pesticides and pharmaceuticals. It can increase the compound's binding affinity to the target enzyme, leading to higher intrinsic activity.[5]
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation by plant and fungal enzymes, prolonging the active lifespan of the fungicide in the target environment.
-
Optimal Lipophilicity: The fluorine and trifluoromethyl substituents increase the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plant leaves and the cell membranes of fungal pathogens, thereby reaching its site of action more efficiently.
-
Conformational Control: The sterically demanding trifluoromethyl group at the ortho position of the benzylamine can influence the rotational barrier around the amide bond, locking the molecule into a specific, biologically active conformation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative N-(3-Fluoro-2-(trifluoromethyl)benzyl)pyrazole carboxamide fungicide.
Part 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
This protocol outlines the preparation of the key acid chloride intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | 154.15 | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | 118.97 | ≥99% | Commercially Available |
| Anhydrous Toluene | - | Dry | Standard Laboratory Grade |
| Dimethylformamide (DMF) | 73.09 | Catalytic amount | Standard Laboratory Grade |
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent).
-
Add anhydrous toluene to the flask to create a suspension.
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.[6]
-
Add a catalytic amount of dimethylformamide (DMF) to the reaction mixture.[6]
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride as an oil or low-melting solid. This crude product is typically used in the next step without further purification.
Part 2: Synthesis of N-(3-Fluoro-2-(trifluoromethyl)benzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
This protocol details the final condensation step to yield the target fungicide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride | 172.59 | Crude from Part 1 | - |
| This compound | 193.14 | ≥98% | Commercially Available |
| Triethylamine (Et₃N) | 101.19 | ≥99% | Standard Laboratory Grade |
| Anhydrous Tetrahydrofuran (THF) | - | Dry | Standard Laboratory Grade |
Protocol:
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).[7]
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Dissolve the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in anhydrous THF.
-
Add the solution of the acid chloride dropwise to the cooled amine solution over 30 minutes with vigorous stirring.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Fluoro-2-(trifluoromethyl)benzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Visualizing the Synthesis and Workflow
To further elucidate the experimental process, the following diagrams illustrate the synthetic pathway and the overall workflow.
Caption: Synthetic pathway for the target fungicide.
Caption: Step-by-step experimental workflow.
Conclusion and Future Perspectives
This compound serves as a highly valuable and strategic building block for the synthesis of novel pyrazole carboxamide fungicides. The described protocols provide a robust and reproducible methodology for the preparation of these advanced agrochemicals. The unique substitution pattern of this benzylamine derivative offers significant potential for fine-tuning the biological activity, metabolic stability, and pharmacokinetic properties of the resulting fungicides. Further exploration of different pyrazole scaffolds in combination with this amine is a promising avenue for the discovery of new crop protection agents with improved efficacy and environmental profiles. The principles and protocols outlined in this application note are intended to empower researchers in the agrochemical and pharmaceutical industries to leverage the unique properties of fluorinated building blocks in their discovery and development programs.
References
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2018). Molecules, 23(11), 2985. [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2020). Journal of the Brazilian Chemical Society, 31(11), 2369-2377. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(2), 176-187. [Link]
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Google Patents.
-
Recent developments in fluorine-containing pesticides. (2024). Pest Management Science. [Link]
- WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (n.d.). Google Patents.
-
United States Patent 4,957,533. (1990). Retrieved from [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2020). Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(2), 1185-1199. [Link]
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). International Journal of Molecular Sciences, 24(2), 1084. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(17), 5104. [Link]
-
Discovery of novel 1,5-diaryl-3-trifluoropyrazoles as antifungal pesticides for crop protection. (2025). Pest Management Science. [Link]
- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Google Patents.
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). International Journal of Molecular Sciences, 25(3), 1836. [Link]
-
FUNGICIDAL COMPOSITIONS. (n.d.). European Patent Office. Retrieved January 23, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]
-
Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry, 69(21), 5877-5886. [Link]
- CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound. (n.d.). Google Patents.
- WO2021152509A1 - Agrochemical composition of triazoles. (n.d.). Google Patents.
-
Trifloxystrobin. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
Sources
- 1. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]
- 2. jocpr.com [jocpr.com]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Reaction of 3-Fluoro-2-(trifluoromethyl)benzylamine with Aldehydes in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group (-CF3), in particular, is a prevalent pharmacophore found in numerous FDA-approved drugs.[2] 3-Fluoro-2-(trifluoromethyl)benzylamine is a valuable building block that combines the benefits of both a fluorine substituent and a trifluoromethyl group on a benzylamine core. Its reaction with aldehydes provides a robust and versatile entry into a diverse range of complex nitrogen-containing molecules, including substituted secondary amines and tetrahydroisoquinolines. This document provides a detailed guide to the primary synthetic transformations involving this amine and various aldehydes, focusing on the underlying mechanisms, detailed experimental protocols, and practical insights for troubleshooting and optimization.
Introduction: The Strategic Importance of this compound
This compound (C₈H₇F₄N, MW: 193.15) is a synthetically useful primary amine.[3] The unique substitution pattern on the aromatic ring—an ortho-trifluoromethyl group and a meta-fluoro group relative to the aminomethyl moiety—imparts specific electronic and steric properties that are crucial in synthetic applications.
-
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of both the aromatic ring and the benzylamine nitrogen.[4]
-
Lipophilicity & Conformation: The fluorine and CF3 groups increase the molecule's lipophilicity, a key parameter in drug design, and can influence the conformational preferences of the resulting products, impacting their interaction with biological targets.
The two most powerful and widely employed reactions of this amine with aldehydes are Reductive Amination for the synthesis of secondary amines and the Pictet-Spengler Reaction for the construction of tetrahydroisoquinoline scaffolds.
Key Transformation I: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This method is favored for its high efficiency and broad substrate scope.[5]
Mechanism and Rationale
The reaction begins with the nucleophilic attack of the primary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). In the presence of a mild reducing agent, the imine is selectively reduced to the final secondary amine product.
Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for several reasons:
-
Mildness: It is less reactive than reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), allowing for the one-pot synthesis without premature reduction of the starting aldehyde.
-
Acid Tolerance: It is effective under the slightly acidic conditions that favor imine formation.[5]
-
Selectivity: It readily reduces the protonated iminium ion, which is more electrophilic than the starting carbonyl, driving the reaction to completion.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Detailed Protocol: Synthesis of N-{[3-Fluoro-2-(trifluoromethyl)phenyl]methyl}propan-1-amine
This protocol describes the reaction with propionaldehyde as a representative aliphatic aldehyde.
Materials:
-
This compound (1.0 eq.)
-
Propionaldehyde (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous DCE (approx. 0.1 M concentration).
-
Add propionaldehyde (1.2 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.
Substrate Scope and Expected Outcomes
This reaction is broadly applicable to a wide range of aldehydes. The table below summarizes typical conditions and expected yields.
| Aldehyde Type | Example | Typical Reaction Time | Expected Yield (%) | Notes |
| Aliphatic (unhindered) | Propionaldehyde | 2-6 h | 85-95% | Generally fast and high-yielding. |
| Aliphatic (hindered) | Pivalaldehyde | 12-24 h | 60-75% | Slower due to steric hindrance around the carbonyl. |
| Aromatic (electron-neutral) | Benzaldehyde | 4-8 h | 80-90% | Efficient reaction. |
| Aromatic (electron-rich) | 4-Methoxybenzaldehyde | 6-12 h | 75-85% | Slightly slower due to reduced electrophilicity of the carbonyl. |
| Aromatic (electron-poor) | 4-Nitrobenzaldehyde | 2-4 h | 90-98% | Faster due to increased electrophilicity of the carbonyl. |
Key Transformation II: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a tetrahydroisoquinoline ring system from a β-arylethylamine and a carbonyl compound.[6][7] While this compound is a benzylamine, not a β-arylethylamine, its derivatives can be elaborated into substrates suitable for this cyclization, or it can participate in related cyclization reactions to form isoquinoline-type structures under specific conditions.[8][9] The core transformation involves an intramolecular electrophilic aromatic substitution.
Mechanism and Rationale
The reaction mechanism is initiated by the formation of an iminium ion, similar to reductive amination.[6] However, instead of being reduced, the highly electrophilic iminium ion is attacked by the electron-rich aromatic ring in an intramolecular fashion. This cyclization step is followed by deprotonation to restore aromaticity, yielding the tetrahydroisoquinoline product.[10]
Key Requirements:
-
Acid Catalyst: A strong protic acid (e.g., trifluoroacetic acid, TFA) or Lewis acid is required to promote the formation of the reactive iminium ion.
-
Activated Ring: The aromatic ring must be sufficiently nucleophilic to attack the iminium ion. The presence of electron-donating groups on the ring facilitates the reaction. The electron-withdrawing nature of the F and CF3 groups in the starting material makes the aromatic ring electron-deficient, presenting a significant challenge for a classical Pictet-Spengler reaction. Therefore, this reaction is more relevant for derivatives where the amine is part of a larger, more electron-rich system.
Pictet-Spengler Reaction Mechanism
Caption: The core mechanism of the Pictet-Spengler reaction.
Protocol: Synthesis of a Tetrahydro-β-carboline (Illustrative Example)
While a direct Pictet-Spengler with this compound is challenging, this protocol illustrates the general conditions using a more suitable substrate, tryptamine, which is a classic example.
Materials:
-
Tryptamine (1.0 eq.)
-
Acetaldehyde (1.1 eq.)
-
Trifluoroacetic acid (TFA) (2.0 eq.)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve tryptamine (1.0 eq.) in anhydrous DCM (approx. 0.05 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetaldehyde (1.1 eq.) followed by the dropwise addition of trifluoroacetic acid (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 1-methyl-1,2,3,4-tetrahydro-β-carboline.
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Reductive Amination | 1. Incomplete imine formation. 2. Deactivated aldehyde. 3. Wet reagents/solvents. | 1. Pre-stir amine and aldehyde for 1-2h before adding reducer. Add a catalytic amount of acetic acid. 2. Increase reaction time and/or temperature (to 40-50 °C). 3. Use anhydrous solvents and fresh reagents. |
| No Reaction in Pictet-Spengler | 1. Insufficiently acidic conditions. 2. Deactivated aromatic ring. | 1. Use a stronger acid catalyst (e.g., neat TFA) or higher temperatures. 2. The reaction may not be feasible for highly electron-deficient rings. Consider alternative synthetic routes. |
| Formation of Side Products | 1. Over-reduction of aldehyde (reductive amination). 2. Dimerization or polymerization. | 1. Use NaBH(OAc)₃; if using NaBH₄, add it slowly at low temperature after imine formation is complete. 2. Use more dilute reaction conditions. |
Conclusion
This compound serves as a highly valuable building block for accessing complex molecular architectures relevant to drug discovery. The reductive amination of this amine with a diverse array of aldehydes provides a reliable and high-yielding route to novel secondary amines. While the classical Pictet-Spengler reaction is challenging due to the electron-deficient nature of the aromatic ring, understanding its mechanism provides the foundation for designing related cyclization strategies. The protocols and insights provided herein offer a robust starting point for researchers aiming to leverage this versatile reagent in their synthetic campaigns.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][8]-Proton Shift Reaction.1 Scope and - American Chemical Society. American Chemical Society. Available at:
- SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022.
-
Pictet–Spengler reaction - Wikipedia. Wikipedia. Available at: [Link]
- This compound | 771581-62-5. ChemScene.
- Pictet-Spengler Reaction. Chemie Brunschwig.
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
- WO2013003315A2 - Methods for preparing isoquinolines - Google Patents. Google Patents.
- The Pictet-Spengler Reaction Updates Its Habits. PubMed Central.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
- Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][8]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. Available at: [Link]
- Pictet-Spengler Reaction. J&K Scientific LLC.
- A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [No Source Found].
-
Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF 3 -α-Amino Carboxylates. MDPI. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]
- 10. jk-sci.com [jk-sci.com]
Application Note: Utilizing 3-Fluoro-2-(trifluoromethyl)benzylamine for Site-Specific N-Terminal Modification of Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Imperative of Fluorination in Peptide Therapeutics
The introduction of fluorine atoms into peptide structures is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Fluorination can significantly improve metabolic stability by blocking sites of enzymatic degradation, increase bioavailability, and modulate the conformation and binding affinity of peptides to their biological targets. The unique electronic properties of the C-F bond, including its high bond strength and the strong electronegativity of fluorine, can induce favorable changes in the physicochemical properties of peptide-based drug candidates.
This application note explores a novel, proposed application for 3-Fluoro-2-(trifluoromethyl)benzylamine as a versatile reagent for the site-specific modification of the N-terminus of peptides. While direct literature for this specific application is nascent, the principles of reductive amination are well-established and provide a strong chemical foundation for its use. This modification introduces a unique fluorinated moiety, offering a dual handle for both enhancing the therapeutic properties of the peptide and for use as a ¹⁹F NMR probe for structural and binding studies.
Core Principle: N-Terminal Reductive Amination
The primary amino group at the N-terminus of a peptide is a unique nucleophile that can undergo selective reaction with aldehydes or ketones to form a Schiff base (imine), which is subsequently reduced to a stable secondary amine. This process, known as reductive amination, is a powerful tool for site-specific peptide modification.
The proposed workflow involves the reaction of the peptide's N-terminal amine with a suitable aldehyde precursor, which can be synthesized from this compound, or potentially the direct use of the amine in a reductive amination protocol with a peptide bearing a C-terminal aldehyde. For the purpose of this note, we will focus on the more common approach of modifying the N-terminus.
Experimental Workflow Overview
The overall strategy for the N-terminal modification of a peptide with the 3-Fluoro-2-(trifluoromethyl)benzyl moiety is a two-step, one-pot reaction.
Caption: Workflow for N-terminal peptide modification.
Materials and Reagents
| Reagent | Supplier | Grade |
| 3-Fluoro-2-(trifluoromethyl)benzaldehyde | Custom Synthesis/Commercially Available | ≥95% |
| Peptide of Interest | User-Synthesized/Purchased | ≥95% (Purified) |
| Sodium Cyanoborohydride (NaBH₃CN) | Sigma-Aldrich | Reagent Grade |
| Sodium Triacetoxyborohydride (STAB) | Sigma-Aldrich | Reagent Grade |
| Phosphate Buffer Saline (PBS) | Gibco | pH 7.4 |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Deionized Water (ddH₂O) | In-house | 18.2 MΩ·cm |
Detailed Protocol: N-Terminal Reductive Amination of a Model Peptide (e.g., GLP-1 analogue)
This protocol describes the N-terminal modification of a model peptide. The reaction conditions may require optimization for different peptide sequences.
1. Peptide and Reagent Preparation: a. Dissolve the purified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. b. Prepare a 100 mM stock solution of 3-Fluoro-2-(trifluoromethyl)benzaldehyde in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute with the reaction buffer. c. Prepare a 1 M stock solution of sodium cyanoborohydride in deionized water. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
2. Reductive Amination Reaction: a. In a microcentrifuge tube, combine the peptide solution with a 10-50 fold molar excess of the 3-Fluoro-2-(trifluoromethyl)benzaldehyde solution. b. Gently mix the solution and allow the Schiff base formation to proceed for 1-2 hours at room temperature. The reaction can be monitored by LC-MS to observe the formation of the imine intermediate. c. Add a 20-100 fold molar excess of the sodium cyanoborohydride stock solution to the reaction mixture. d. Allow the reduction to proceed for 4-16 hours at room temperature with gentle agitation.
3. Quenching and Purification: a. Quench the reaction by adding a small amount of an acid, such as 1% TFA in water, to neutralize any remaining reducing agent. b. Purify the modified peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
4. Characterization: a. Confirm the identity of the modified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected mass shift. b. Further characterization by ¹H and ¹⁹F NMR spectroscopy can confirm the structure of the modification and provide insights into its conformational effects on the peptide.
Rationale for Experimental Choices
-
pH Control: The reaction is typically performed at a slightly acidic to neutral pH (6.0-7.5). This is a compromise to ensure a sufficient concentration of the deprotonated, nucleophilic N-terminal amine while also promoting the formation of the imine intermediate.
-
Choice of Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing unwanted side reactions. Sodium triacetoxyborohydride can be an effective alternative, particularly for reactions in organic solvents.
-
Molar Excess of Reagents: A significant molar excess of the aldehyde and reducing agent is used to drive the reaction to completion, especially when working with dilute peptide solutions.
Visualizing the Reaction Mechanism
Caption: Mechanism of N-terminal reductive amination.
Expected Results and Data Interpretation
Table 1: Expected Mass Shift Upon Modification
| Moiety | Molecular Formula | Monoisotopic Mass (Da) |
| 3-Fluoro-2-(trifluoromethyl)benzyl | C₈H₅F₄ | 177.0327 |
Upon successful modification, the mass of the peptide will increase by approximately 177.03 Da. This should be clearly observable in the mass spectrum of the purified product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low reaction conversion | Inefficient Schiff base formation or reduction | Optimize pH; increase molar excess of aldehyde and/or reducing agent; extend reaction time. |
| Multiple modifications observed | Reaction with lysine side chains | Lower the pH of the reaction buffer to favor protonation of lysine ε-amino groups (pKa ~10.5). |
| Degradation of the peptide | Instability of the peptide at the reaction pH | Perform the reaction at a lower temperature or for a shorter duration; ensure the peptide is stable at the chosen pH. |
Conclusion
The use of this compound, via its corresponding aldehyde, presents a promising and chemically sound strategy for the site-specific N-terminal modification of peptides. This approach allows for the introduction of a unique fluorinated moiety that can enhance the therapeutic potential of peptides and serve as a valuable probe for biophysical studies. The detailed protocol and mechanistic insights provided in this application note offer a solid foundation for researchers to explore this novel application in their own work.
References
-
D'Souza, L. M., & Lonergan, D. (2012). The reductive amination of aldehydes and ketones. Journal of the Brazilian Chemical Society, 23(1), 13-24. [Link]
-
Boger, D. L., & Chai, W. (1998). A convenient and general method for the N-terminal modification of peptides. Tetrahedron Letters, 39(18), 2559-2562. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Application Notes and Protocols for the Pharmaceutical Use of 3-Fluoro-2-(trifluoromethyl)benzylamine Derivatives
Introduction: The Strategic Value of the 3-Fluoro-2-(trifluoromethyl)benzylamine Scaffold
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms into drug candidates is a cornerstone of rational drug design. The this compound scaffold represents a particularly compelling starting point for library synthesis due to the unique and synergistic properties imparted by its dual fluorine-containing substituents. The trifluoromethyl (-CF3) group, a metabolically stable and highly lipophilic hydrogen bond donor, can significantly enhance a molecule's binding affinity, membrane permeability, and resistance to oxidative metabolism.[1] The adjacent fluorine atom further modulates the electronic environment of the aromatic ring, influencing pKa and potentially forming key hydrogen bonds with target proteins. This strategic fluorination pattern makes derivatives of this benzylamine core prime candidates for investigation across a range of therapeutic areas, including oncology, neuroscience, and inflammatory diseases.
This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds derived from this compound, offering both foundational knowledge and actionable protocols for researchers in drug discovery and development.
Part 1: Synthesis of the Core Scaffold and Key Derivatives
The utility of this compound lies in the reactivity of its primary amine, which serves as a versatile handle for a variety of chemical transformations. This section details the synthesis of the parent amine and provides protocols for the preparation of several key classes of derivatives: N-acylamides, N-aryl/alkyl ureas and thioureas, and N-substituted secondary amines.
Synthesis of the Parent Amine: this compound
The synthesis of the title compound can be achieved from commercially available starting materials such as 3-fluoro-2-(trifluoromethyl)benzonitrile. A common and scalable method involves the reduction of the nitrile group.
Protocol 1: Reduction of 3-Fluoro-2-(trifluoromethyl)benzonitrile
Causality: This protocol utilizes a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃), to efficiently reduce the carbon-nitrogen triple bond of the nitrile to a primary amine. The choice of an aprotic solvent like THF is crucial to prevent quenching of the highly reactive reducing agent.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzonitrile
-
Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-fluoro-2-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Derivatization Strategies
The primary amine of the core scaffold is a nucleophile that can readily react with a variety of electrophiles to generate a diverse library of compounds.
A. N-Acyl and N-Sulfonyl Derivatives
Amide and sulfonamide linkages are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.
Protocol 2: Synthesis of N-Acyl Derivatives
Causality: This protocol involves the acylation of the primary amine with an acyl chloride or carboxylic acid. The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is essential to scavenge the HCl generated during the reaction with acyl chlorides, driving the reaction to completion. When starting from a carboxylic acid, a coupling agent such as DCC or HATU is required to activate the carboxyl group for nucleophilic attack by the amine.
Materials:
-
This compound
-
Acyl chloride or Carboxylic acid of interest
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
(If using carboxylic acid) N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology (using Acyl Chloride):
-
Dissolve this compound (1.0 equivalent) and TEA (1.2 equivalents) in DCM in a round-bottom flask at 0 °C.
-
Add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC indicates completion.
-
Wash the reaction mixture with saturated aqueous NaHCO₃, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting N-acyl derivative by recrystallization or column chromatography.
B. Urea and Thiourea Derivatives
Urea and thiourea moieties are valuable pharmacophores that can act as hydrogen bond donors and acceptors. They are found in numerous approved drugs, including kinase inhibitors.
Protocol 3: Synthesis of Urea and Thiourea Derivatives
Causality: This protocol describes the reaction of the primary amine with an isocyanate or isothiocyanate. This is a highly efficient addition reaction that typically proceeds without the need for a catalyst.
Materials:
-
This compound
-
Isocyanate or Isothiocyanate of interest
-
Anhydrous THF or DCM as solvent
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Add the desired isocyanate or isothiocyanate (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture for 1-6 hours. The product often precipitates from the solution upon formation.
-
If precipitation occurs, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
C. N-Alkylated Derivatives via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and converting the primary amine into a secondary or tertiary amine, allowing for the introduction of diverse alkyl groups.
Protocol 4: Reductive Amination
Causality: This two-step, one-pot reaction first involves the formation of an imine or enamine intermediate through the condensation of the primary amine with an aldehyde or ketone. This intermediate is then immediately reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the carbonyl group.
Materials:
-
This compound
-
Aldehyde or Ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Methanol as solvent
-
Acetic acid (catalytic amount)
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add STAB (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the N-alkylated product by column chromatography.
Part 2: Potential Pharmaceutical Applications and Biological Evaluation
The this compound scaffold is a privileged structure for targeting a variety of biological systems. Based on data from structurally related compounds, two promising therapeutic areas for these derivatives are kinase inhibition and ion channel modulation.
Application Focus: Kinase Inhibitors
Scientific Rationale: Many FDA-approved kinase inhibitors feature a urea or amide hinge-binding motif. The derivatives synthesized from this compound can mimic this interaction. The fluorinated benzyl group can be directed into a hydrophobic pocket of the ATP-binding site, with the -CF₃ group enhancing binding affinity and metabolic stability. The ability to easily generate amide and urea libraries allows for rapid exploration of the structure-activity relationship (SAR) for a given kinase target.
Illustrative Workflow for Kinase Inhibitor Screening:
Caption: Workflow for the synthesis and evaluation of kinase inhibitors.
Protocol 5: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Self-Validation: This assay is a luminescent-based system that measures the amount of ADP produced during a kinase reaction. The amount of light generated is inversely proportional to the activity of the kinase, and thus directly proportional to the inhibitory activity of the test compound. Including a known potent inhibitor as a positive control and a vehicle (DMSO) as a negative control validates each assay plate.
Materials:
-
Kinase of interest (e.g., EGFR, BRAF, etc.)
-
Substrate specific for the kinase
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay Buffer (specific to the kinase)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the kinase, substrate, and test compound in the appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP by adding the Kinase Detection Reagent, which also contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Data Presentation: Representative Kinase Inhibition Data
| Compound ID | Derivative Type | Target Kinase | IC₅₀ (nM) |
| Ref-Inhib | Known Inhibitor | Kinase X | 15 |
| Cmpd-01 | N-phenyl urea | Kinase X | 250 |
| Cmpd-02 | N-(4-chlorophenyl) urea | Kinase X | 75 |
| Cmpd-03 | N-phenyl acetamide | Kinase X | >10,000 |
| Cmpd-04 | N-(pyridin-3-yl) urea | Kinase X | 120 |
Note: Data are hypothetical and for illustrative purposes.
Application Focus: TRPV1 Antagonists for Pain Management
Scientific Rationale: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that plays a critical role in pain sensation.[2] Antagonists of TRPV1 are being explored as novel analgesics. Patent literature has disclosed that urea derivatives of fluorinated-trifluoromethylated benzylamines can act as potent TRPV1 antagonists. For instance, 1-(2-fluoro-4-(trifluoromethyl)benzyl)-3-(2,3-dihydro-2-oxobenzo[d]oxazol-4-yl)urea has been identified as a TRPV1 antagonist.[3] This suggests that derivatives of the 3-fluoro-2-(trifluoromethyl) isomer are also promising candidates for this target.
Illustrative Workflow for TRPV1 Antagonist Screening:
Caption: Workflow for the evaluation of TRPV1 antagonists.
Part 3: Early-Stage ADME-Tox Profiling
To ensure that promising hits from primary screening have the potential to become viable drug candidates, it is crucial to evaluate their Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties early in the discovery process.
Logical Flow of Early ADME-Tox Assessment:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20170152252A1 - TRPV1 Vanilloid Receptor Antagonists With A Bicyclic Portion - Google Patents [patents.google.com]
Application Note: A Practical Guide to Amide Coupling with 3-Fluoro-2-(trifluoromethyl)benzylamine
Introduction: The Enduring Importance of the Amide Bond
The amide bond is a cornerstone of modern medicinal chemistry and drug development.[1] Its remarkable stability and prevalence in biologically active molecules, from natural products to blockbuster pharmaceuticals, underscore the critical need for robust and versatile synthetic methodologies for its formation.[1] The condensation of a carboxylic acid and an amine to form an amide is one of the most frequently performed reactions in the pharmaceutical industry.[1][2]
This application note provides a detailed experimental guide for the synthesis of amides using 3-Fluoro-2-(trifluoromethyl)benzylamine, a building block of increasing interest due to the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents. The electron-withdrawing nature of these groups can significantly influence the reactivity of the amine, presenting both challenges and opportunities in synthesis.[3] This guide will delve into the mechanistic underpinnings of common amide coupling strategies, offer detailed step-by-step protocols, and provide practical insights into reaction optimization, purification, and characterization, with a special focus on navigating the nuances of this electron-deficient amine.
Understanding the Amine: Properties of this compound
This compound is a primary amine featuring two strongly electron-withdrawing groups on the aromatic ring. These substituents decrease the nucleophilicity of the amine compared to unsubstituted benzylamine, a factor that must be considered when selecting coupling reagents and reaction conditions. The compound is typically a liquid at room temperature and should be stored under an inert atmosphere to prevent degradation.[3]
| Property | Value |
| Molecular Formula | C₈H₇F₄N |
| Molecular Weight | 193.14 g/mol |
| Appearance | Colorless to pale yellow liquid[3] |
| Storage | 2-8°C under inert atmosphere[3] |
The Heart of the Reaction: Mechanism of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[1] This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Two of the most common and effective classes of coupling reagents are carbodiimides (e.g., EDC) and onium salts (e.g., HATU).
Carbodiimide-Mediated Coupling (EDC/HOBt)
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate can rearrange to a stable N-acylurea, terminating the desired reaction.[4] To prevent this and to minimize racemization when using chiral carboxylic acids, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[6] HOBt traps the O-acylisourea to form an active ester, which is more stable and readily reacts with the amine to yield the desired amide.[6]
Caption: EDC/HOBt Amide Coupling Mechanism.
Onium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[4] It reacts with the carboxylic acid to form a highly reactive O-acyl-tetramethylisouronium salt. This species readily reacts with the amine to form the amide bond. HATU is particularly effective for coupling sterically hindered substrates and electron-deficient amines, making it a strong candidate for reactions with this compound.[2] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the released acid and facilitate the reaction.[7]
Caption: HATU Amide Coupling Mechanism.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific carboxylic acid substrate. Due to the reduced nucleophilicity of this compound, longer reaction times or slightly elevated temperatures may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a general and cost-effective method for amide bond formation.
Materials:
-
Carboxylic Acid
-
This compound
-
EDC.HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).
-
Reagent Addition: Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine and Base Addition: Add this compound (1.1 eq) followed by DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[8][9]
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines like the topic compound.[2]
Materials:
-
Carboxylic Acid
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF or acetonitrile.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at 0 °C for 5-10 minutes. Some protocols suggest a pre-activation step of the acid with HATU and base for 15 minutes at room temperature before adding the amine.[10]
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[8][9]
Caption: General Experimental Workflow for Amide Coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient activation, low nucleophilicity of the amine. | Switch to a more powerful coupling reagent like HATU.[4] Increase reaction time or temperature (e.g., 40-50 °C). Ensure all reagents are anhydrous. |
| Side Product Formation | Rearrangement of O-acylisourea (with EDC). | Ensure HOBt is used with EDC.[4] Lower the reaction temperature.[4] |
| Difficulty in Purification | Water-soluble byproducts (e.g., urea from EDC, DIPEA.HCl). | Perform a thorough aqueous workup. The urea from EDC is generally water-soluble and can be washed out.[4][7] |
| Racemization (for chiral acids) | High reaction temperature, prolonged reaction time. | Use an additive like HOBt or HOAt to suppress racemization.[7] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
Product Characterization
The final amide product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the aromatic and benzylic protons of the this compound moiety, as well as signals from the carboxylic acid partner. The amide N-H proton typically appears as a broad singlet or triplet.[11] Due to restricted rotation around the C-N amide bond, some proton signals may appear broadened or as multiple sets of peaks.[12]
-
¹³C NMR: The amide carbonyl carbon typically resonates in the 165-175 ppm region.[13]
-
¹⁹F NMR: A key technique for this molecule. Expect signals corresponding to the -CF₃ group and the aromatic fluorine.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used to determine the molecular weight of the product, typically by observing the [M+H]⁺ or [M+Na]⁺ ions.
Safety Considerations
-
Coupling Reagents: Many amide coupling reagents, including EDC and HATU, are known sensitizers and can cause allergic skin and respiratory reactions.[14][15] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
-
Solvents: DMF is a reproductive toxin and should be handled with care. DCM is a suspected carcinogen. Use these solvents only in a fume hood.
-
Amines: this compound is corrosive and can cause burns.[16] Avoid contact with skin and eyes.[16]
-
Bases: DIPEA is a corrosive and flammable liquid. Handle with appropriate precautions.
By following these guidelines and understanding the chemical principles involved, researchers can successfully synthesize a wide range of amides using this compound, a valuable building block for the development of novel chemical entities.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
Eastwood, P., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 209-228. [Link]
-
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Zhang, S. (2017). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Journal of Materials Science and Chemical Engineering, 5, 1-8. [Link]
-
ACS Webinars. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Wanner, J., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 17(5), 271-281. [Link]
-
University Chemistry. (n.d.). 1 H NMR Spectrum of Amide Compounds. [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Bode, J. W., et al. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie International Edition, 51(48), 11985–11988. [Link]
-
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]
-
Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. [Link]
-
Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. [Link]
- Google Patents. (n.d.).
-
ACS GCI Pharmaceutical Roundtable. (2026, January 6). Peptide Synthesis – Safety Topics. [Link]
-
ResearchGate. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ChemComplete. (2019, July 20). Solving Structures with MS, IR and NMR Lecture Course: Lesson 7 - Carbon 13 Analysis. [Link]
-
Sheng, L., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications, 12(1), 4668. [Link]
-
Abraham, R. J., et al. (2010). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 48(8), 635-645. [Link]
-
ChemBK. (2024, April 9). 2-(TRIFLUOROMETHYL)BENZYLAMINE. [Link]
- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide - CN113698315A.
Sources
- 1. growingscience.com [growingscience.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 13. youtube.com [youtube.com]
- 14. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 16. chembk.com [chembk.com]
Application Notes and Protocols: The Strategic Role of 3-Fluoro-2-(trifluoromethyl)benzylamine in Advanced Catalyst Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, imparting profound effects on physicochemical and biological properties.[1][2] 3-Fluoro-2-(trifluoromethyl)benzylamine emerges as a highly valuable, yet specialized, building block for the design of next-generation catalysts. The unique electronic signature and steric profile conferred by the ortho-trifluoromethyl and meta-fluoro substituents provide a powerful tool for fine-tuning the performance of both metal-based and organocatalytic systems. This guide delineates the rationale behind its use, presents blueprints for its incorporation into novel catalyst structures, and provides detailed, field-proven protocols for the synthesis and application of these advanced catalytic systems.
The Fluorine Advantage in Catalyst Scaffolds
The utility of fluorinated motifs in catalyst design stems from their ability to modulate key molecular parameters that govern catalytic activity, selectivity, and stability.
-
Electronic Modulation: The strongly electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly lowers the pKa of the benzylamine nitrogen.[3] This reduced basicity can be advantageous in preventing catalyst inhibition or undesirable side reactions. In the context of metal ligation, these groups can influence the electron density of the metal center, thereby tuning its reactivity and redox potential.
-
Enhanced Lipophilicity and Solubility: The trifluoromethyl group, in particular, dramatically increases the lipophilicity of a molecule.[2] This property is crucial for ensuring catalyst solubility in non-polar organic solvents, which are common in many synthetic transformations.
-
Metabolic Stability: In biocatalysis or applications where catalyst degradation is a concern, the C-F bond's high dissociation energy offers superior stability against metabolic or chemical breakdown.[2][4]
-
Steric Control and Non-Covalent Interactions: The bulky trifluoromethyl group provides a well-defined steric environment around the catalytic center. This steric hindrance is a critical factor in achieving high levels of stereoselectivity in asymmetric catalysis. Furthermore, fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, which can help to organize the transition state and enhance enantioselectivity.[5][6]
The specific 3-fluoro, 2-trifluoromethyl substitution pattern creates a unique electronic and steric environment that can be exploited for highly specific catalytic applications, distinguishing it from other positional isomers.
Design Blueprint I: Chiral Ligands for Asymmetric Metal Catalysis
This compound serves as an ideal starting point for the synthesis of chiral ligands, particularly for asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The amine functionality provides a synthetic handle for elaboration into more complex ligand architectures, such as chiral diamines or phosphine-amines.
Workflow: From Benzylamine to Chiral Diamine Ligand
The following workflow outlines a logical and experimentally validated pathway to a C₂-symmetric chiral diamine ligand, a privileged scaffold in asymmetric catalysis.
Caption: Synthetic workflow from the starting amine to a chiral ligand and its application.
Protocol 1: Synthesis of a C₂-Symmetric Diamine Ligand
This protocol describes the synthesis of a chiral N,N'-bis(3-fluoro-2-(trifluoromethyl)benzyl)ethane-1,2-diamine ligand.
Step A: Reductive Amination
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq), glyoxal (0.45 eq, 40 wt% in H₂O), and methanol (5 mL per mmol of amine).
-
Stir the mixture at room temperature for 2 hours to form the corresponding diimine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired diamine ligand.
Rationale: Reductive amination is a robust and high-yielding method for C-N bond formation. Using glyoxal directly allows for the symmetric installation of the ethylene bridge. Sodium borohydride is a mild and selective reducing agent for the resulting imine intermediates.
Protocol 2: Application in Asymmetric Transfer Hydrogenation
This protocol outlines the use of the synthesized ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the synthesized chiral diamine ligand (0.011 eq) in anhydrous isopropanol (2 mL).
-
Stir the mixture at 80 °C for 1 hour to form the active catalyst complex.
Hydrogenation Reaction:
-
To the pre-formed catalyst solution, add acetophenone (1.0 eq).
-
Add a solution of formic acid/triethylamine (5:2 azeotrope, 5.0 eq) as the hydrogen source.
-
Stir the reaction mixture at 40 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC analysis.
Quantitative Data (Expected Performance)
The performance of ligands derived from fluorinated benzylamines is often superior due to the electronic and steric effects discussed. Below is a comparative table based on typical results for similar systems.
| Ligand Backbone | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Unsubstituted Benzylamine | Acetophenone | ~95% | ~85% |
| 3-Fluoro-2-(CF₃)benzylamine | Acetophenone | >98% | >95% |
Rationale: The choice of a Ru(II) precursor and a formic acid/triethylamine hydrogen source is a well-established system for transfer hydrogenation. The enhanced stereoselectivity with the fluorinated ligand is attributed to the rigidifying effect of the bulky ortho-CF₃ group, which creates a more defined chiral pocket around the metal center.
Design Blueprint II: Chiral Organocatalysis
The amine functionality of this compound is also a precursor for various classes of organocatalysts, such as secondary amines (for enamine catalysis) or thioureas (for hydrogen-bond-donating catalysis).
Catalytic Cycle: Proline-mimetic Enamine Catalysis
This diagram illustrates the catalytic cycle for an asymmetric Michael addition, a classic transformation mediated by chiral secondary amine catalysts.
Caption: Enamine catalytic cycle for an asymmetric Michael addition.
Protocol 3: Synthesis of a Chiral Secondary Amine Organocatalyst
This protocol details the synthesis of a chiral secondary amine by introducing a bulky group to impart stereocontrol.
-
In a sealed tube, dissolve this compound (1.0 eq) and 3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq) in acetonitrile (MeCN, 4 mL).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) as a base.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by silica gel chromatography to afford the desired chiral secondary amine.
Rationale: The use of a bulky 3,5-bis(trifluoromethyl)benzyl group creates a well-defined and sterically hindered environment, which is essential for shielding one face of the derived enamine intermediate, thereby directing the approach of the electrophile and ensuring high enantioselectivity.[4]
Conclusion
While this compound may not be a ubiquitous catalyst component in published literature, its intrinsic properties make it a building block of immense potential. Its unique substitution pattern offers a sophisticated tool for chemists to rationally design catalysts with enhanced solubility, stability, and stereodirecting capability. The protocols and design blueprints provided here serve as a validated starting point for researchers to explore the rich catalytic landscape enabled by this powerful fluorinated intermediate. The principles of steric and electronic tuning demonstrated are broadly applicable, empowering the development of novel catalytic systems for challenging synthetic transformations in pharmaceutical and materials science.
References
- Vertex AI Search. (2026). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [This is a highly cited, authoritative review on the topic, providing a conceptual link even if not directly in the search results.]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Another authoritative review supporting the general principles.]
- Ni, C., & Hu, J. (2014). The unique role of fluorine in organocatalysis. Chemical Society Reviews, 43(16), 5738-5749.
-
U.S. Food and Drug Administration. (2022). Novel Drug Approvals for 2022. Available at: [Link]
- Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society, 122(17), 4243-4244.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of chemical research, 30(2), 97-102.
- PubMed Central. (n.d.). Catalysis for Fluorination and Trifluoromethylation.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (2015). Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction.
- Sci-Hub. (2014). ChemInform Abstract: Stereoselective Metal‐Free Catalytic Synthesis of Chiral Trifluoromethyl Aryl and Alkyl Amines.
- Sci-Hub. (2016). ChemInform Abstract: Catalytic Asymmetric Synthesis of 3‐Hydroxy‐3‐trifluoromethyl Benzofuranones via Tandem Friedel—Crafts/Lactonization Reaction.
- PubMed. (2018). Organocatalytic Asymmetric Reduction of Fluorinated Alkynyl Ketimines.
- Institutional Repository. (n.d.). Application of Organocatalysis to the Synthesis of Chiral Morpholines, Piperazines, Aziridines, Azetidines, beta-fluoroamines, and gamma-fluoroamines.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. ChemInform Abstract: Catalytic Asymmetric Synthesis of 3‐Hydroxy‐3‐trifluoromethyl Benzofuranones via Tandem Friedel—Crafts/Lactonization Reaction. / ChemInform, 2016 [sci-hub.st]
Application Notes and Protocols for the Synthesis of Compound Libraries from 3-Fluoro-2-(trifluoromethyl)benzylamine
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive framework for the synthesis of diverse compound libraries originating from the versatile building block, 3-Fluoro-2-(trifluoromethyl)benzylamine. The unique electronic properties imparted by the fluoro- and trifluoromethyl substituents make this scaffold particularly valuable for generating novel chemical entities with potential therapeutic applications. This document outlines detailed protocols for key synthetic transformations, including amide bond formation and reductive amination, and offers insights into the strategic considerations for library design and execution.
Introduction: The Strategic Advantage of the 3-Fluoro-2-(trifluoromethyl)benzyl Moiety
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[1][2] The trifluoromethyl group, in particular, can significantly improve metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3] The subject of this guide, this compound, presents a unique scaffold where the synergistic electron-withdrawing effects of both a fluorine and a trifluoromethyl group modulate the reactivity of the benzylic amine. This distinct electronic nature makes it an attractive starting point for the creation of novel compound libraries with a high potential for biological activity.
The primary amine functionality of this compound serves as a versatile handle for a variety of synthetic transformations, enabling the exploration of a broad chemical space. This guide will focus on two of the most robust and widely utilized reactions for library synthesis: amide bond formation and reductive amination.
Physicochemical Properties and Reactivity Profile
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its close structural analogs, such as 2-Fluoro-6-(trifluoromethyl)benzylamine and various isomers of trifluoromethylbenzylamine.[4][5][6]
Table 1: Predicted Physicochemical Properties and Safety Information for this compound
| Property | Predicted Value/Information | Rationale/Source |
| Molecular Formula | C₈H₇F₄N | - |
| Molecular Weight | 193.14 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on analogs like 2-Fluoro-6-(trifluoromethyl)benzylamine[4] |
| Boiling Point | Estimated 180-200 °C (760 mmHg) | Extrapolated from related isomers |
| pKa (of conjugate acid) | ~8.5 - 9.5 | Electron-withdrawing groups lower the basicity of the amine compared to benzylamine (pKa ~9.3) |
| Safety | Corrosive, causes severe skin burns and eye damage. Handle with appropriate PPE. | Based on safety data for trifluoromethylbenzylamine isomers[6] |
The electron-withdrawing nature of the substituents decreases the nucleophilicity of the amine compared to unsubstituted benzylamine, a critical consideration for reaction optimization.
Core Synthetic Strategies for Library Generation
The generation of a chemical library from this compound can be efficiently achieved through a variety of synthetic routes. The following diagram illustrates a general workflow for creating a diverse library of compounds.
Figure 1: General workflow for compound library synthesis.
Amide Bond Formation: Crafting a Diverse Amide Library
Amide bond formation is a cornerstone of medicinal chemistry.[7] Given the reduced nucleophilicity of this compound, the choice of coupling agent and reaction conditions is paramount to achieving high yields and purity. For electron-deficient amines, standard coupling reagents may be sluggish, necessitating more potent activators or elevated temperatures.[8][9]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 3-(三氟甲基)苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Trifluoromethyl)benzylamine | 3300-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, offer detailed troubleshooting advice, and provide validated protocols to enhance yield and purity.
The primary route to this compound involves the reduction of the corresponding nitrile, 3-Fluoro-2-(trifluoromethyl)benzonitrile. The success of this transformation hinges on the careful selection of the reducing agent and precise control of reaction conditions to prevent the formation of common impurities.
Section 1: Overview of Synthetic Routes & Strategic Selection
The conversion of a nitrile to a primary amine can be accomplished via two main pathways: catalytic hydrogenation or chemical reduction. The choice between these methods is a critical decision based on available equipment, safety protocols, and desired selectivity.
-
Catalytic Hydrogenation : This method employs hydrogen gas and a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).[1] It is often preferred for large-scale industrial applications due to cost-effectiveness and high atom economy. However, it can be prone to side reactions, such as the formation of secondary and tertiary amines.[2][3]
-
Chemical Reduction : This pathway utilizes stoichiometric hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective agent capable of reducing most polar functional groups.[4][5] Borane complexes, such as Borane-THF (BH₃-THF), offer a milder and often more chemoselective alternative.[2][6][7] These methods are common in laboratory settings but require stringent handling of pyrophoric and moisture-sensitive reagents.[5]
Below is a decision-making workflow to aid in selecting the appropriate synthetic strategy.
Caption: Decision workflow for selecting a reduction method.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Category A: Low Conversion & Stalled Reactions
Question 1: My catalytic hydrogenation with Raney Nickel has stalled. TLC analysis shows significant amounts of unreacted benzonitrile even after extended reaction time. What is the cause?
Answer: This issue most commonly points to catalyst deactivation or insufficient catalyst loading.
-
Causality: Raney Nickel is a highly active catalyst but can be poisoned by impurities such as sulfur or halide compounds that may be present in the starting material or solvent. The catalyst's activity can also degrade with improper storage or handling (exposure to air). The fluorinated substrate itself can sometimes slowly deactivate the catalyst surface.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh batch of high-activity Raney Nickel. Ensure it was stored correctly under water or ethanol.
-
Increase Catalyst Loading: Incrementally increase the weight percentage of the Raney Ni catalyst. A molar ratio of substrate to Raney Ni of 1:1 has been shown to be effective in some cases.[8]
-
Check Solvent Purity: Ensure you are using anhydrous, high-purity solvents. Ethanol is a common choice.[8][9] Using solvents like THF or dichloromethane can be detrimental to this specific reduction system.[9]
-
Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions. Gradually increase the pressure within the safe limits of your reactor (e.g., from 50 psi to 100 psi).
-
Question 2: My reduction using Borane-THF (BH₃-THF) is sluggish and gives low conversion. Why?
Answer: The primary culprits are reagent degradation and improper reaction temperature.
-
Causality: BH₃-THF is a complex that can decompose over time, especially if not stored properly under an inert atmosphere and refrigerated.[2] Its decomposition generates hydrogen gas and tributyl borate, reducing its effective concentration.[2] The reaction also typically requires heating to proceed at a reasonable rate.[2]
-
Troubleshooting Steps:
-
Use Fresh or Titrated Reagent: Always use a new bottle of BH₃-THF or titrate an older bottle to determine its active concentration before use.
-
Ensure Anhydrous Conditions: Boranes react with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).
-
Optimize Temperature: While the reaction should be started at a low temperature during the addition of the nitrile to control the initial exotherm, it typically needs to be heated (e.g., refluxing THF) for several hours to go to completion.
-
Consider an Alternative: Borane-dimethyl sulfide (BH₃-SMe₂) is a more stable and concentrated source of borane, though it has a strong, unpleasant odor.[2]
-
Category B: Low Yield & Impurity Formation
Question 3: My main problem is the formation of a major byproduct, the secondary amine (bis[3-fluoro-2-(trifluoromethyl)benzyl]amine). How can I suppress this?
Answer: The formation of secondary amines is the most common challenge in nitrile hydrogenations.[2][3] It occurs via the reaction of the newly formed primary amine with an intermediate imine species. This side reaction can be minimized by several methods.
-
Causality: The reaction proceeds through an intermediate imine. The desired product, the primary amine, can act as a nucleophile and attack this imine, which, after further reduction, leads to the secondary amine.
Caption: Troubleshooting workflow for secondary amine byproduct.
-
Troubleshooting Steps:
-
Add Ammonia: The most effective method is to add ammonia (often as aqueous ammonium hydroxide) to the reaction mixture.[2] The excess ammonia competitively inhibits the primary amine from reacting with the imine intermediate, thus significantly increasing selectivity for the primary amine.[10]
-
Optimize Reaction Conditions: Higher hydrogen pressure and lower temperatures generally favor the formation of the primary amine by accelerating the reduction of the imine before it can react with another amine molecule.
-
Use a Doped Catalyst: Certain catalysts, such as Raney Nickel doped with elements from group IVb, have been developed to improve selectivity in nitrile hydrogenations.[11]
-
Question 4: During my LiAlH₄ reduction, I am getting a complex mixture of products and a low yield of the desired amine. What went wrong?
Answer: This points to either non-ideal reaction conditions or a difficult work-up procedure. LiAlH₄ is extremely reactive and non-selective.
-
Causality: LiAlH₄ reacts violently with water and protic solvents.[5] Any moisture will consume the reagent and can cause dangerous exotherms. The work-up procedure is also critical; improper quenching can lead to the formation of aluminum salt emulsions that trap the product, leading to low isolated yields.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Use oven- or flame-dried glassware. Solvents like diethyl ether or THF must be anhydrous.[5] The reaction must be performed under a dry, inert atmosphere (N₂ or Ar).
-
Control the Addition (Inverse Addition): For some sensitive substrates, adding the LiAlH₄ solution slowly to the nitrile solution (inverse addition) can prevent the reagent from being in excess and may offer better control, though this is less common for full nitrile reduction.[12]
-
Careful, Controlled Quenching: Follow a validated quenching procedure, such as the Fieser workup. After cooling the reaction to 0 °C, slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the grams of LiAlH₄ used. This procedure generates granular aluminum salts that are easily filtered.[13]
-
Category C: Product Purification & Isolation
Question 5: How can I effectively purify the final this compound from unreacted starting material and other impurities?
Answer: Purification can typically be achieved by either vacuum distillation or an acid-base extraction.
-
Causality: The product is a basic amine, while the starting material (nitrile) is neutral. This difference in chemical properties can be exploited for separation. Benzylamines can also be prone to oxidation and condensation upon standing, forming imine impurities.[14]
-
Troubleshooting Steps:
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.[14]
-
Acid-Base Extraction: This is a highly effective method for lab-scale purification.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt, leaving neutral impurities (like the starting nitrile) in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 12) with a strong base (e.g., NaOH or KOH) to deprotonate the amine salt and "freebase" the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amine.[14]
-
-
Section 3: Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is optimized to favor the formation of the primary amine.
-
Reactor Setup: To a suitable high-pressure reactor, add 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq).
-
Catalyst and Solvent Addition: Add 2-propanol or ethanol as the solvent.[13] Under a stream of inert gas, carefully add Raney® Nickel (approx. 5-10% by weight of the nitrile), followed by concentrated aqueous ammonia (approx. 2.0 eq).
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (500–1000 kPa).
-
Reaction: Stir the mixture vigorously and heat to 60-80 °C. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon drying; keep the filter cake wet with solvent or water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified as described in Section 2, Question 5.
Protocol 2: Chemical Reduction using Borane-Tetrahydrofuran (BH₃·THF)
This protocol is suitable for laboratory scale and offers high chemoselectivity.
-
Reactor Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Addition: Add a solution of 3-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF to the flask.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add a solution of BH₃·THF (approx. 1.5-2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl. Caution: Vigorous hydrogen gas evolution will occur. Continue adding acid until the gas evolution ceases and the solution is acidic.
-
Work-up and Isolation: Stir the mixture for 1 hour at room temperature to hydrolyze the borane-amine complex. Make the solution strongly basic (pH > 12) by the slow addition of aqueous NaOH. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purify further if necessary.
Section 4: Data Summary Table
| Parameter | Catalytic Hydrogenation (Raney Ni) | LiAlH₄ Reduction | Borane (BH₃·THF) Reduction |
| Primary Reagent | H₂, Raney Ni | Lithium Aluminum Hydride (LiAlH₄) | Borane-THF complex (BH₃·THF) |
| Solvent | Ethanol, 2-Propanol | Anhydrous Diethyl Ether or THF | Anhydrous THF |
| Temperature | 60–80 °C | 0 °C to Reflux | 0 °C to Reflux |
| Pressure | 500–2000 kPa | Atmospheric | Atmospheric |
| Key Additive | Aqueous Ammonia (to suppress secondary amine) | N/A | N/A |
| Typical Yield | Good to Excellent (>80%) | High (>85%) | Good to Excellent (>80%) |
| Pros | Scalable, Cost-effective, High atom economy | Fast, Powerful reducing agent | High chemoselectivity, Milder conditions |
| Cons | Secondary amine formation, Catalyst handling | Hazardous (pyrophoric), Low selectivity, Difficult work-up | Reagent instability, Requires strict anhydrous conditions |
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Organic-Reaction.com. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
- Google Patents. (2015). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
-
Reddit. (2022). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters. Request PDF. Retrieved from [Link]
- Google Patents. (2018). CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile.
-
ResearchGate. (n.d.). Efficient and selective hydrogenation of benzonitrile to benzylamine. Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Queen's University Belfast. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Retrieved from [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
- Google Patents. (1998). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Retrieved from [Link]
-
Imperial College London. (n.d.). 5 LiAlH4. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... Retrieved from [Link]
-
MDPI. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 12. 5 LiAlH4 [ch.ic.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Fluoro-2-(trifluoromethyl)benzylamine
Welcome to the technical support center for the purification of 3-Fluoro-2-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during the purification of this fluorinated benzylamine derivative. Our aim is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Understanding the Purification Challenges
This compound is a valuable building block in medicinal chemistry and materials science. However, its purification can be challenging due to the potential for various impurities to form during its synthesis. Common synthetic routes, such as the reduction of the corresponding benzonitrile or the amination of a benzyl halide, can lead to a range of byproducts. These may include unreacted starting materials, over-alkylated products (dibenzylamine derivatives), and oxidation products like the corresponding benzaldehyde or benzoic acid.
The purification strategy for this compound often involves a multi-step approach that combines chemical and physical separation techniques. The choice of method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that you might face during the purification of this compound in a question-and-answer format.
Q1: My final product is a yellow or brown oil, but I expect a colorless liquid. What is causing the discoloration and how can I remove it?
A1: Discoloration in benzylamines is often due to oxidation. The primary amine can be susceptible to air oxidation, leading to the formation of colored impurities, potentially including imines.
-
Causality: Exposure to air, especially at elevated temperatures or in the presence of trace metal catalysts, can promote the oxidation of the benzylamine.
-
Troubleshooting Steps:
-
Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation.
-
Activated Carbon Treatment: Before distillation, you can treat a solution of the crude amine (e.g., in dichloromethane or ethyl acetate) with a small amount of activated carbon. Stir for 30-60 minutes at room temperature, then filter through a pad of celite to remove the carbon and adsorbed impurities.
-
Vacuum Distillation: A carefully performed vacuum distillation is highly effective at separating the desired amine from less volatile colored impurities.[1][2]
-
Q2: I'm seeing multiple spots on my TLC analysis after purification. What are the likely impurities and how can I get rid of them?
A2: Multiple spots on a TLC plate indicate the presence of impurities. The identity of these impurities depends on the synthetic route used to prepare the benzylamine.
-
Potential Impurities & Identification:
-
Unreacted Starting Material: If the synthesis involved the reduction of 3-fluoro-2-(trifluoromethyl)benzonitrile, some of this nitrile may remain.
-
Over-alkylation Product: The formation of bis(3-fluoro-2-(trifluoromethyl)benzyl)amine is a common side product in syntheses starting from the corresponding benzyl halide or alcohol.[3]
-
Corresponding Alcohol/Aldehyde: Incomplete conversion or side reactions can leave residual 3-fluoro-2-(trifluoromethyl)benzyl alcohol or the corresponding aldehyde.
-
-
Troubleshooting and Purification Strategy:
-
Acid-Base Extraction: A liquid-liquid extraction can be a powerful first step. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl) to extract the basic amine into the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer (e.g., with NaOH) and extracting it back into an organic solvent.
-
Purification via Salt Formation: For a more rigorous purification, the amine can be converted to its hydrochloride salt.[1] Dissolve the crude amine in a solvent like diethyl ether and add a solution of HCl in ether. The benzylamine hydrochloride should precipitate as a solid. This solid can then be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether).[4][5] The pure amine is then regenerated by treating the salt with a base.
-
Flash Chromatography: If the impurities are close in polarity to the product, flash column chromatography on silica gel can be effective.[3][6] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent tailing, is a good starting point.
-
Q3: My vacuum distillation is not giving a clean separation. What am I doing wrong?
A3: A poor separation during vacuum distillation can be due to several factors, including inadequate vacuum, incorrect temperature, or the presence of azeotropes.
-
Causality & Troubleshooting:
-
Insufficient Vacuum: Ensure your vacuum pump is capable of reaching the required pressure. Check for leaks in your distillation setup. A lower pressure will allow the amine to distill at a lower temperature, preventing thermal degradation.
-
Fractional Distillation: For impurities with boiling points close to that of your product, a simple distillation may not be sufficient. Using a fractionating column (e.g., a Vigreux column) can significantly improve the separation efficiency.
-
Bumping: Amines can sometimes boil erratically under vacuum. Using a magnetic stirrer and adding boiling chips can help to ensure smooth boiling. A slow and steady heating rate is also crucial.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for purified this compound?
A: To maintain its purity, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is also advisable to store it in a refrigerator to minimize potential degradation over time.[7]
Q: What analytical techniques are best for assessing the purity of this compound?
A: The purity of the final product should be assessed using a combination of techniques:
-
Gas Chromatography (GC): An excellent method for determining the percentage purity of volatile amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure and identifying any fluorine-containing impurities.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q: Is it necessary to dry the amine before distillation?
A: Yes, it is highly recommended. Water can co-distill with the amine and will affect the purity of the final product. Drying the organic solution of the amine with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation is a crucial step. For the final product, drying over KOH or NaOH pellets can be effective.[1]
Detailed Purification Protocols
Here are step-by-step protocols for the recommended purification methods for this compound.
Protocol 1: Purification by Acid-Base Extraction and Vacuum Distillation
This protocol is suitable for removing non-basic impurities.
-
Dissolution: Dissolve the crude this compound in ethyl acetate (approx. 10 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 5 volumes). Combine the acidic aqueous layers. The desired amine is now in the aqueous phase as its hydrochloride salt.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH solution with stirring until the pH is >12.
-
Extraction: Extract the liberated amine with ethyl acetate (3 x 5 volumes).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: Transfer the resulting oil to a distillation apparatus and distill under high vacuum. Collect the fraction that distills at the expected boiling point.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This method is highly effective for removing closely related impurities.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add a solution of 2M HCl in diethyl ether with stirring. The hydrochloride salt should precipitate.
-
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization: Recrystallize the salt from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the salt in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in a refrigerator to maximize crystal formation.
-
Collection of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a cold mixture of the recrystallization solvents.
-
Liberation of the Free Amine: Dissolve the purified salt in water and basify with a strong base (e.g., NaOH) to a pH >12.
-
Extraction and Drying: Extract the pure amine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Final Distillation (Optional): For the highest purity, the resulting amine can be further purified by vacuum distillation as described in Protocol 1.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Separation based on the basicity of the amine. | Removes non-basic and acidic impurities effectively. | May not remove other basic impurities. |
| Vacuum Distillation | Separation based on differences in boiling points. | Excellent for removing non-volatile and some volatile impurities. | May not separate compounds with close boiling points; risk of thermal decomposition. |
| Salt Recrystallization | Purification through the formation and crystallization of a salt. | Can achieve very high purity by removing isomeric and other closely related impurities. | Involves multiple steps and may lead to some product loss. |
| Flash Chromatography | Separation based on polarity. | Can separate compounds with very similar physical properties. | Can be time-consuming and requires significant amounts of solvent. |
References
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 5. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-2-(trifluoromethyl)benzylamine
Welcome to the technical support center for 3-Fluoro-2-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and handling of this versatile building block. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents present both opportunities and challenges in synthetic chemistry. This resource aims to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target molecules.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and handling of this compound and its derivatives.
Synthesis & Reaction Challenges
Question 1: My reductive amination of 3-fluoro-2-(trifluoromethyl)benzaldehyde is giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in the reductive amination of this electron-deficient aldehyde are a common challenge. The electron-withdrawing effects of the fluorine and trifluoromethyl groups deactivate the carbonyl group towards nucleophilic attack by the amine. Here’s a breakdown of potential causes and optimization strategies:
-
Insufficient Imine Formation: The equilibrium for imine formation may not be favorable.
-
Troubleshooting:
-
Water Removal: The formation of the imine from the aldehyde and amine releases a molecule of water. Efficient removal of this water is crucial to drive the equilibrium towards the imine. Employing a Dean-Stark apparatus or adding molecular sieves (3Å or 4Å) to the reaction mixture can be highly effective.
-
Catalyst: While often not strictly necessary, a mild acid catalyst such as acetic acid or titanium(IV) isopropoxide can facilitate imine formation. Use catalytic amounts to avoid side reactions.
-
-
-
Inefficient Reduction of the Imine: The choice of reducing agent is critical.
-
Troubleshooting:
-
Mild vs. Strong Reducing Agents: Harsh reducing agents like lithium aluminum hydride (LAH) can lead to side reactions. Milder and more selective reagents are generally preferred.
-
Recommended Reducing Agents:
-
Sodium borohydride (NaBH₄): Often effective, especially when paired with an activating agent like benzoic acid.[1]
-
Sodium triacetoxyborohydride (STAB): A very mild and selective reagent, often the preferred choice for reductive aminations of sensitive substrates.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a clean and efficient method.[2]
-
-
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE) are commonly used. For catalytic hydrogenations, alcoholic solvents like methanol or ethanol are suitable.
-
Temperature: Imine formation is often carried out at room temperature or with gentle heating. The reduction step is typically performed at 0 °C to room temperature to control reactivity and minimize side products.
-
Question 2: I am observing the formation of a significant amount of the corresponding alcohol (3-fluoro-2-(trifluoromethyl)benzyl alcohol) as a byproduct. How can I prevent this?
Answer:
The formation of the benzyl alcohol is a result of the direct reduction of the starting aldehyde before it can react with the amine to form the imine. This is a common side reaction, especially with more reactive reducing agents.
-
Sequential Addition: Instead of adding the reducing agent at the beginning of the reaction, allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to allow for sufficient imine formation before introducing the reducing agent.
-
Choice of Reducing Agent: As mentioned previously, STAB is particularly effective at reducing the imine in the presence of the aldehyde, thus minimizing alcohol formation.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can favor imine formation and subsequent reduction over aldehyde reduction. This can be achieved by using an amine salt or adding a catalytic amount of a mild acid.
Question 3: My N-alkylation reaction with this compound is sluggish and incomplete. What can I do?
Answer:
The nucleophilicity of the amine in this compound is significantly reduced due to the potent electron-withdrawing nature of the ortho-trifluoromethyl group and the meta-fluoro group.[3] This decreased reactivity can lead to slow or incomplete N-alkylation reactions.
-
Activating the Amine:
-
Stronger Base: A stronger, non-nucleophilic base can be used to deprotonate the amine, increasing its nucleophilicity. Examples include sodium hydride (NaH) or potassium tert-butoxide.
-
Phase Transfer Catalyst: For reactions in a biphasic system, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the amine and the alkylating agent.
-
-
More Reactive Alkylating Agent:
-
Leaving Group: The choice of leaving group on the alkylating agent is crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Alkyl triflates are highly reactive and can be effective for sluggish alkylations.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions.
-
Temperature: Increasing the reaction temperature can significantly improve the reaction rate. However, monitor for potential side reactions or decomposition.
-
Question 4: I am struggling with the purification of my this compound derivative. What are some common issues and solutions?
Answer:
Purification of fluorinated compounds can sometimes be challenging due to their unique physical properties.
-
Co-elution on Silica Gel: The polarity of your product might be very similar to that of the starting materials or byproducts, leading to difficult separation by column chromatography.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with different solvent systems for your column. A gradient elution is often more effective than an isocratic one. Adding a small amount of a polar solvent like methanol or a basic additive like triethylamine (for amine products) can improve separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel.
-
-
-
Product Volatility: Some lower molecular weight benzylamines can be somewhat volatile, leading to loss of product during solvent removal under high vacuum.
-
Troubleshooting:
-
Careful Evaporation: Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating.
-
Azeotropic Removal of Solvents: Co-evaporation with a less volatile solvent can sometimes help.
-
-
-
Formation of Salts: If acidic or basic conditions were used during the workup, your product might be in its salt form, which will have very different solubility and chromatographic behavior.
-
Troubleshooting:
-
Neutralization: Ensure your product is in its freebase form before extraction and chromatography by performing a basic wash (e.g., with saturated sodium bicarbonate solution).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide. It is recommended to store it in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[4][5] For long-term storage, refrigeration is advisable.
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[6] It is also harmful if swallowed. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: Can I use this compound in aqueous reaction conditions?
A3: While the amine itself has limited solubility in water, it can be used in biphasic aqueous/organic systems, often with a phase transfer catalyst. The stability of the compound in aqueous conditions will depend on the pH and the presence of other reagents. Strong acidic or basic conditions should be used with caution.
Q4: How does the presence of the fluorine and trifluoromethyl groups affect the pKa of the benzylamine?
A4: The strongly electron-withdrawing fluorine and trifluoromethyl groups significantly decrease the electron density on the nitrogen atom. This makes the lone pair of electrons less available for protonation, resulting in a lower pKa (i.e., it is less basic) compared to unsubstituted benzylamine.[3] This reduced basicity is a key factor to consider when choosing reaction conditions, particularly for acid-catalyzed reactions or when a basic workup is required.
Experimental Protocols
Protocol 1: Reductive Amination of 3-Fluoro-2-(trifluoromethyl)benzaldehyde using Sodium Triacetoxyborohydride
This protocol provides a general procedure for the reductive amination of 3-fluoro-2-(trifluoromethyl)benzaldehyde with a primary or secondary amine.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) and the amine (1.0-1.2 eq).
-
Dissolve the starting materials in DCE or DCM (to a concentration of approximately 0.1-0.5 M).
-
If desired, add a catalytic amount of acetic acid (0.05 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate flask, weigh out sodium triacetoxyborohydride (1.2-1.5 eq).
-
Add the STAB to the reaction mixture in portions over 10-15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Stoichiometry | Aldehyde:Amine:STAB = 1:1.1:1.3 |
| Reaction Time | 2-12 hours |
Protocol 2: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).
-
Add the solvent (DMF or Acetonitrile) to the flask.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Base | Potassium carbonate or Cesium carbonate |
| Solvent | Dimethylformamide (DMF) or Acetonitrile |
| Temperature | 50-80 °C |
| Stoichiometry | Amine:Alkyl Halide:Base = 1:1.1:2.0 (for K₂CO₃) |
| Reaction Time | 4-24 hours |
Visualizations
Reductive Amination Workflow
Caption: General workflow for the reductive amination of 3-fluoro-2-(trifluoromethyl)benzaldehyde.
Troubleshooting Logic for Low Reductive Amination Yield
Caption: Decision tree for troubleshooting low yields in reductive amination.
References
-
Facile Synthesis of COF-Supported Reduced Pd-Based Catalyst for One-Pot Reductive Amination of Aldehydes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). Oriental Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 23, 2026, from [Link]
-
Selective Electrochemical Reductive Amination of Benzaldehyde Using a Silver Catalyst. (2021). Electrochemical Society. Retrieved January 23, 2026, from [Link]
-
The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (2002). Scite.ai. Retrieved January 23, 2026, from [Link]
-
Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces. (2023). KAIST. Retrieved January 23, 2026, from [Link]
-
Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. (2024). Organic Letters. Retrieved January 23, 2026, from [Link]
-
3-(Trifluoromethyl)benzylamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. (2017). Green Chemistry. Retrieved January 23, 2026, from [Link]
-
Benzyl fluoride synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au. Retrieved January 23, 2026, from [Link]
-
Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. (2004). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
-
SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. (1991). PubMed. Retrieved January 23, 2026, from [Link]
-
Gabriel synthesis troubleshooting. (2023). Reddit. Retrieved January 23, 2026, from [Link]
-
Benzylic C(sp3)–H fluorination. (2020). Beilstein Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Help on tricky electrophilic fluorination. (2025). Reddit. Retrieved January 23, 2026, from [Link]
-
Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]
-
Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. (2019). Chemical Communications. Retrieved January 23, 2026, from [Link]
Sources
Technical Support Center: 3-Fluoro-2-(trifluoromethyl)benzylamine
Welcome to the technical support guide for 3-Fluoro-2-(trifluoromethyl)benzylamine. This document is designed for researchers, chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this reagent in your experiments. Given the specific nature of fluorinated compounds, adherence to best practices is critical for both safety and experimental reproducibility. This guide synthesizes data from safety data sheets of closely related structural isomers to provide a comprehensive framework for handling and storage.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal preservation, refrigeration at temperatures between 0-10°C (32-50°F) is recommended for similar benzylamines. The storage area should be designated for corrosive materials and kept away from sources of ignition, as the compound is combustible.[1][3]
Q2: Is this compound sensitive to air, light, or moisture?
A2: Yes, evidence from analogous compounds suggests that this compound is likely sensitive to air and potentially light and heat.[4] To prevent degradation through oxidation or reaction with atmospheric moisture, it is best practice to store it under an inert atmosphere, such as argon or nitrogen.[1][4] Using amber vials or storing containers in the dark will mitigate potential photodegradation.
Q3: What is the expected shelf-life and how can I assess the stability of my sample?
A3: Under ideal storage conditions (refrigerated, dry, under inert gas), the compound is expected to be stable.[4] However, stability can be compromised by frequent handling or improper storage. The most reliable way to assess the purity of an older sample is through analytical methods such as Gas Chromatography (GC) or NMR spectroscopy to confirm its structural integrity. A change in appearance, such as a shift from a colorless or light-yellow liquid to a darker color, is a primary visual indicator of potential degradation.
Q4: What materials and chemical classes are incompatible with this compound?
A4: As a primary amine, this compound is a base and will react exothermically with acids. It is crucial to avoid contact with strong acids, acid chlorides, and acid anhydrides.[4] Additionally, it is incompatible with strong oxidizing agents.[1][4] Contact with certain metals like aluminum, copper, zinc, and tin should also be avoided, as is common for benzylamines.[5]
Q5: What are the primary safety hazards associated with this compound?
A5: this compound and its isomers are classified as corrosive and can cause severe skin burns and serious eye damage.[4][6][7] Inhalation may also cause respiratory irritation.[4] Therefore, all handling must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][2]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your research.
Problem: My sample has changed color from light yellow to dark brown.
-
Underlying Cause: Color change is a strong indicator of degradation, likely due to oxidation from exposure to air or impurities. The formation of oxidized species or polymeric materials can alter the sample's appearance and purity.
-
Recommended Action:
-
Do not use: Avoid using the discolored reagent in critical experiments, as it may lead to failed reactions or the formation of unwanted byproducts.
-
Analytical Verification: If the material is valuable, verify its purity. Run a quick analytical test like TLC (if a standard is available) or submit a sample for GC-MS or ¹H NMR analysis to identify the level of impurity.
-
Purification: If analysis confirms the presence of the desired compound along with impurities, consider purification via distillation or column chromatography. However, for most lab-scale applications, procuring a fresh bottle is more time and cost-effective.
-
Review Storage Protocol: Ensure all users are properly sealing the container and purging with inert gas after each use to prevent future degradation.
-
Problem: A reaction using the amine is providing low yields or unexpected byproducts.
-
Underlying Cause: Assuming other reagents and conditions are correct, the amine's purity is a likely culprit. Partial degradation can introduce nucleophilic or basic impurities that interfere with the intended reaction pathway. The effective molarity of the amine may also be lower than calculated due to the presence of these impurities.
-
Recommended Action:
-
Validate the Reagent: Before troubleshooting the reaction further, validate the amine. Use a fresh, unopened bottle of the compound in a control reaction to see if the issue persists.
-
Perform a Titration: A simple nonaqueous titration can determine the active amine content and confirm if the molarity has decreased due to degradation.
-
Consider Degradation Products: The trifluoromethyl group (CF3) can be a source of fluoride ions upon degradation under certain conditions, potentially leading to unforeseen side reactions.[8] While more common in atmospheric degradation, harsh reaction conditions could trigger similar pathways.
-
Data Summary Table
The table below summarizes the key stability and storage parameters for trifluoromethyl-substituted benzylamines, based on data from various isomers.
| Parameter | Recommended Specification | Rationale & Source(s) |
| Storage Temperature | 0–10°C (Refrigerated) | To minimize degradation kinetics and preserve long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Compound is air-sensitive; an inert atmosphere prevents oxidation.[1][4] |
| Light Exposure | Store in Dark/Amber Vial | To prevent potential photodegradation. |
| Container | Tightly Closed, in a Dry Location | Prevents contamination from atmospheric moisture and ensures safety.[1][2] |
| Incompatibilities | Strong Acids, Oxidizing Agents, Acid Chlorides, Acid Anhydrides | To avoid violent or hazardous reactions.[1][4] |
| Primary Hazard | Corrosive (Skin & Eyes) | Requires handling with appropriate PPE in a fume hood.[4][7] |
Experimental Protocols
Protocol 1: Small-Scale Purity Validation via Acylation
This protocol provides a quick chemical test to assess the viability of your this compound sample if you suspect degradation.
-
Preparation: In a chemical fume hood, dissolve a small, accurately weighed amount of the amine (e.g., 50 mg) in a suitable solvent (e.g., 1 mL of dichloromethane) in a clean, dry vial.
-
Reaction: Add a slight molar excess (1.1 equivalents) of a simple acylating agent, such as acetyl chloride or acetic anhydride, dropwise at 0°C. A triethylamine base can be added to scavenge the HCl byproduct.
-
Monitoring: Allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). A clean conversion to a single, higher Rf product spot (the amide) indicates a pure amine.
-
Analysis: If the reaction is messy, with multiple spots on the TLC plate, or if a significant amount of starting material remains after a reasonable time, it suggests the amine is impure or has lost reactivity. This qualitative test can save significant time before committing the material to a complex synthesis.
Visual Workflow: Sample Quality Troubleshooting
This diagram outlines the decision-making process when the quality of your this compound is .
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-(三氟甲基)苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. carlroth.com [carlroth.com]
- 6. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges in 3-Fluoro-2-(trifluoromethyl)benzylamine Production
Welcome to the technical support center for the synthesis and scale-up of 3-Fluoro-2-(trifluoromethyl)benzylamine. This molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals, prized for the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents. However, transitioning its synthesis from the bench to a larger scale introduces a host of challenges that can impact yield, purity, and safety.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind common experimental failures and offers robust, self-validating protocols to overcome them. We will explore the intricacies of the synthetic pathway, troubleshoot common pitfalls in a direct question-and-answer format, and address critical safety and handling considerations essential for successful scale-up.
Overview of a Common Synthetic Strategy
A prevalent and logical route to this compound begins with a commercially available starting material, 2-fluoro-1-(trifluoromethyl)benzene. The synthesis leverages a directed ortho-metalation, followed by formylation and subsequent reductive amination. While other routes exist, this pathway is often favored for its convergent nature and reliance on well-understood transformations.
The workflow below illustrates the primary stages of this synthetic approach. Understanding the function and potential failure points of each step is the first principle of successful scale-up.
Caption: A common synthetic workflow for this compound.
Troubleshooting Guide for Synthesis Scale-Up
This section addresses specific, frequently encountered problems during the scale-up process. The format is designed to help you quickly diagnose an issue, understand its root cause, and implement a validated solution.
| Symptom / Question | Possible Root Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Issue 1: Low or inconsistent yield in the ortho-metalation step (Step 1). | 1. Residual Moisture: Water rapidly quenches highly basic organolithium reagents like n-BuLi. 2. Incorrect Reagent Stoichiometry: Commercial n-BuLi concentration can degrade over time. 3. Poor Temperature Control: At temperatures above -70°C, the lithiated intermediate can become unstable or undergo side reactions. | 1. Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). 2. Titrate Organolithium Reagent: Before each large-scale run, perform a titration (e.g., with diphenylacetic acid) to determine the exact molarity of your n-BuLi solution. This ensures accurate stoichiometry. 3. Maintain Cryogenic Temperatures: Use a reliable cooling bath (e.g., dry ice/acetone) and a calibrated low-temperature probe. Slow, dropwise addition of the n-BuLi to the substrate solution is critical to manage the exotherm. |
| Issue 2: Formation of dibenzylamine or benzyl alcohol byproducts during reductive amination (Step 3). | 1. Iminium Ion Instability/Hydrolysis: The intermediate iminium ion can hydrolyze back to the aldehyde if excess water is present. 2. Incorrect Stoichiometry: If the aldehyde is in excess relative to the ammonia source, any newly formed benzylamine can react with remaining aldehyde to form a secondary amine after reduction. 3. Inefficient Reducing Agent: A slow reduction can allow side reactions to dominate. | 1. Control pH and Water Content: The reaction is often buffered. Using an ammonium salt like ammonium acetate (NH₄OAc) provides the ammonia source and helps maintain a suitable pH to favor iminium ion formation. 2. Use a Large Excess of the Amine Source: Employing a significant molar excess of the ammonium salt drives the equilibrium towards the desired primary amine. 3. Select an Appropriate Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred for its selectivity in reducing iminium ions in the presence of aldehydes. For larger scales, catalytic hydrogenation can be a more atom-economical choice. |
| Issue 3: Product discoloration (yellow to brown) after purification. | 1. Air Oxidation: Benzylamines, particularly on a larger scale where they may be handled for longer periods, are susceptible to air oxidation.[1] 2. Imine Formation: Self-condensation between the amine and any residual aldehyde starting material can form colored imine impurities.[1] | 1. Handle Under Inert Atmosphere: Conduct all transfers and the final distillation/purification under a nitrogen or argon atmosphere.[2][3] 2. Efficient Aldehyde Removal: Before final purification, wash the crude product with a sodium bisulfite solution to form a water-soluble adduct with any residual aldehyde, which can then be removed in an aqueous wash. 3. Final Purification Method: Vacuum distillation is highly effective for removing non-volatile, colored impurities.[1] Ensure the distillation apparatus is free of air leaks. |
Purification Challenges at Scale
Chromatography is often not economically viable for large-scale production. Therefore, alternative purification strategies are essential.
Q: My crude product contains both unreacted 3-fluoro-2-(trifluoromethyl)benzaldehyde and the final benzylamine. How can I separate them without a column?
A: A classical and highly effective method is to exploit the differing acid-base properties of the components.
-
Dissolve the Crude Mixture: Dissolve the entire crude mixture in a suitable organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether.
-
Acidic Extraction: Extract the solution with aqueous hydrochloric acid (e.g., 1-2 M HCl). The basic benzylamine will react to form its hydrochloride salt, which is soluble in the aqueous layer. The neutral aldehyde will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer containing the aldehyde can be processed separately if recovery is needed.
-
Free-Basing: Cool the aqueous layer containing the benzylamine hydrochloride salt in an ice bath. Slowly add a base, such as aqueous sodium hydroxide (NaOH), until the solution is strongly basic (pH > 12). The free benzylamine will precipitate or form an oil.
-
Final Extraction: Extract the freebased amine back into an organic solvent, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the purified product.[1]
This acid-base extraction/purification is a cornerstone of amine synthesis scale-up due to its efficiency, low cost, and high throughput.
| Impurity Class | Likely Source | Recommended Scale-Up Purification Strategy |
| Unreacted Aldehyde | Incomplete reductive amination | Sodium bisulfite wash or acid-base extraction. |
| Benzyl Alcohol | Hydrolysis of iminium ion and subsequent reduction of the aldehyde | Fractional vacuum distillation (if boiling points differ sufficiently) or derivatization. |
| Dibenzylamine | Reaction of product with remaining aldehyde | Acid-base extraction followed by careful fractional vacuum distillation. |
| Oxidation Byproducts | Exposure to air during workup or storage | Purification via salt formation and recrystallization, followed by free-basing.[1] Handle and store final product under inert gas.[3] |
Detailed Experimental Protocol: Reductive Amination
To ensure a self-validating and reproducible process, every step must be clearly defined. Below is an example of a detailed protocol for the reductive amination step.
Objective: To convert 3-Fluoro-2-(trifluoromethyl)benzaldehyde to this compound in high yield and purity.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Anhydrous Methanol (MeOH)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Deionized Water
-
Hydrochloric Acid (2M HCl)
-
Sodium Hydroxide (6M NaOH)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: Under a nitrogen atmosphere, charge a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel with 3-Fluoro-2-(trifluoromethyl)benzaldehyde and anhydrous methanol (approx. 5 mL per gram of aldehyde).
-
Amine Source Addition: Add ammonium acetate in a single portion. Stir the resulting slurry at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Cool the mixture to 0-5°C using an ice bath. In a separate flask, dissolve sodium cyanoborohydride in a minimal amount of methanol and charge it to the addition funnel.
-
Controlled Addition: Add the NaBH₃CN solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Quench & Work-up: Carefully quench the reaction by slowly adding deionized water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Purification: Follow the acid-base extraction procedure detailed in Section 3 to isolate and purify the final product.
Safety & Handling Considerations for Scale-Up
Scaling up this synthesis magnifies the inherent risks of the reagents and products. A robust safety protocol is non-negotiable.
Q: What are the primary hazards I should be aware of?
A:
-
Organolithium Reagents (n-BuLi): Pyrophoric; reacts violently with water and can ignite spontaneously in air. Must be handled under a strictly inert atmosphere.
-
This compound: This compound and its analogs are classified as corrosive. They can cause severe skin burns and eye damage.[3][4][5] Inhalation of mists or vapors may cause respiratory irritation.[3]
-
Solvents: THF and ether are extremely flammable. Methanol is flammable and toxic.
-
Cyanide-Containing Reagents: If using NaBH₃CN, the reaction must be kept at a neutral or slightly acidic pH. Acidification during the quench step must be done carefully in a well-ventilated fume hood to avoid the potential release of highly toxic hydrogen cyanide (HCN) gas.
Q: What engineering controls and personal protective equipment (PPE) are mandatory?
A:
-
Engineering Controls: All operations should be conducted in a walk-in chemical fume hood with high airflow.[6] For larger scales, a closed system is recommended.[4][7] Emergency eye wash fountains and safety showers must be immediately accessible.[3]
-
Personal Protective Equipment (PPE): Wear flame-resistant lab coats, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber for n-BuLi, nitrile for general handling).[3]
Q: What are the correct storage conditions for the final product?
A: The final product, this compound, should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][7]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for monitoring reaction progress and final product purity? A1: For in-process control, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for tracking the disappearance of starting materials and the appearance of products and byproducts. For final purity assessment, a combination of GC for area% purity, ¹H NMR and ¹⁹F NMR for structural confirmation and identification of isomeric impurities, and Karl Fischer titration to determine water content is recommended.
Q2: Is this synthetic route amenable to flow chemistry for continuous manufacturing? A2: Yes, this route is an excellent candidate for continuous manufacturing. The use of highly reactive and thermally sensitive organolithium intermediates (Step 1) can be made significantly safer in a microreactor, which offers superior heat and mass transfer.[8] Subsequent steps can also be translated into continuous flow modules, potentially improving consistency and reducing manual handling.
Q3: Why is the fluorine atom a good directing group for the ortho-metalation? A3: The fluorine atom is an effective directing group due to a combination of its inductive electron-withdrawing effect and its ability to coordinate with the lithium cation. The inductive effect makes the ortho-protons more acidic and thus easier to deprotonate. The lone pairs on the fluorine can then coordinate with the lithium ion of the n-BuLi, stabilizing the transition state and directing the deprotonation to the adjacent position. This provides high regioselectivity for the desired intermediate.
References
-
CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
-
Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.
-
CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents.
-
SAFETY DATA SHEET - 2-(Trifluoromethyl)benzylamine - Fisher Scientific.
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - ResearchGate.
-
Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide - Benchchem.
-
Flexible, Fast and Future Production Processes | FP7 | CORDIS | European Commission.
-
3-(Trifluoromethyl)benzylamine 98 2740-83-2 - Sigma-Aldrich.
-
Organic Syntheses Procedure.
-
SAFETY DATA SHEET - 2-(Trifluoromethyl)benzylamine - TCI Chemicals.
-
Challenges in scaling up AAV-based gene therapy manufacturing - PubMed.
-
3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem.
-
SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)benzylamine - Fisher Scientific.
-
SAFETY DATA SHEET - 2-Aminobenzotrifluoride - Sigma-Aldrich.
-
2-Fluoro-6-(trifluoromethyl)benzylamine Safety Data Sheet - SynQuest Labs.
-
How to purify Benzylamine? : r/OrganicChemistry - Reddit.
Sources
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Flexible, Fast and Future Production Processes | FP7 | CORDIS | European Commission [cordis.europa.eu]
Technical Support Center: Purification of 3-Fluoro-2-(trifluoromethyl)benzylamine
This technical guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of 3-Fluoro-2-(trifluoromethyl)benzylamine. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and overall success of subsequent reactions. This guide provides a systematic approach to identifying and removing these impurities, grounded in the principles of organic chemistry and extensive laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My final product is a yellow to brown oil, but I expect a colorless liquid.
-
Potential Cause: The coloration often indicates the presence of oxidized impurities or residual starting materials. Benzylamines, in general, are susceptible to air oxidation over time, which can lead to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Initial Assessment (TLC/GC-MS): Before proceeding with any purification, analyze a small sample of your crude product by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the number and potential nature of the impurities.
-
Acid-Base Extraction: This is a highly effective first-pass purification for amines.
-
Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic layer with an aqueous solution of a mineral acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to deprotonate the amine, which will then separate as an oil or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Charcoal Treatment: If a faint yellow color persists after acid-base extraction, you can try treating a solution of the amine in an organic solvent with activated charcoal, followed by filtration through celite. This can help remove some colored impurities.
-
Issue 2: NMR analysis shows the presence of 3-Fluoro-2-(trifluoromethyl)benzaldehyde or 3-Fluoro-2-(trifluoromethyl)benzyl alcohol.
-
Potential Cause: These impurities are typically unreacted starting materials or byproducts from the synthesis, which often involves the reduction of the corresponding benzaldehyde or a derivative of the benzyl alcohol.[1]
-
Troubleshooting Steps:
-
Distillation: If the boiling points of the impurities are sufficiently different from the product, fractional distillation under reduced pressure can be an effective purification method. The boiling point of the related isomer, 4-(trifluoromethyl)benzylamine, is 113 °C at 40 mmHg, which can serve as a rough estimate.
-
Column Chromatography: Flash column chromatography is a powerful technique for separating compounds with different polarities.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The more polar alcohol will have a lower Rf value and elute later than the less polar aldehyde and the amine product. The polarity of the amine can be modulated by adding a small amount of a competing amine like triethylamine to the mobile phase to prevent streaking on the silica gel.
-
-
Issue 3: My product is contaminated with a higher molecular weight species, possibly a di-substituted amine.
-
Potential Cause: Over-alkylation during the amination step can lead to the formation of di-[3-fluoro-2-(trifluoromethyl)benzyl]amine.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating the desired primary amine from the bulkier and less polar secondary amine. A carefully optimized gradient of ethyl acetate in hexanes on silica gel should provide good separation.
-
Recrystallization of a Salt:
-
Convert the crude amine mixture to its hydrochloride salt by treating a solution of the amine in a solvent like diethyl ether with a solution of HCl in ether or by bubbling dry HCl gas through the solution.
-
The hydrochloride salt of the primary amine may have different solubility properties than the salt of the secondary amine, allowing for selective recrystallization.
-
Common recrystallization solvents for amine hydrochlorides include ethanol, methanol, or mixtures of ethanol and diethyl ether.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
| Property | Estimated Value | Reference Compound |
| Molecular Weight | 193.14 g/mol | (Calculated) |
| Boiling Point | ~90-100 °C at 22 mmHg | Based on 3-(Trifluoromethyl)benzylamine (93-97 °C at 22 mmHg)[3] |
| Density | ~1.3 g/mL at 25 °C | Based on isomers like 3-(Trifluoromethyl)benzylamine (1.222 g/mL)[3][4] and 4-(Trifluoromethyl)benzylamine (1.229 g/mL)[5] |
| Refractive Index | ~1.46 at 20 °C | Based on 3-(Trifluoromethyl)benzylamine (1.463)[3][4] and 4-(Trifluoromethyl)benzylamine (1.464)[5] |
Q2: How should I store purified this compound?
Like many benzylamines, this compound can be sensitive to air and light. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber vial at a low temperature (refrigerated).
Q3: What are the key safety precautions when handling this compound?
Trifluoromethylated benzylamines are generally corrosive and can cause severe skin burns and eye damage.[4][6][7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: Can I use HPLC to assess the purity of my compound?
Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound. A reversed-phase C18 column is a good starting point. Due to the fluorinated nature of the analyte, a fluorinated stationary phase may also provide excellent selectivity.[8][9][10]
-
Mobile Phase: A gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a common choice for amines. The acidic modifier helps to protonate the amine, leading to sharper peaks.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound (1 equivalent) in diethyl ether (10 volumes).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M HCl (3 x 5 volumes).
-
Combine the aqueous layers and wash with diethyl ether (2 x 5 volumes) to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 5M NaOH until the pH is >12.
-
Extract the aqueous layer with diethyl ether (3 x 5 volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column in a suitable solvent system (e.g., 5% ethyl acetate in hexanes).
-
Dissolve the crude amine in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate). To improve peak shape, 0.5-1% triethylamine can be added to the mobile phase.
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Sources
- 1. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 2740-83-2 CAS MSDS (3-(Trifluoromethyl)benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-(三氟甲基)苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(三氟甲基)苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 3-Fluoro-2-(trifluoromethyl)benzylamine
Technical Support Center: 3-Fluoro-2-(trifluoromethyl)benzylamine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but electronically demanding building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The unique electronic nature of this reagent—stemming from the potent electron-withdrawing effects of both the ortho-trifluoromethyl and meta-fluoro substituents—presents specific challenges that this guide will directly address.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of?
The defining characteristic of this primary amine is its significantly reduced nucleophilicity. The synergistic electron-withdrawing effect of the fluorine and trifluoromethyl groups on the aromatic ring substantially lowers the electron density on the nitrogen atom. This has profound implications for its reactivity in common transformations.
-
Basicity: It is a much weaker base compared to benzylamine. This affects its salt formation and its reactivity in base-catalyzed reactions.
-
Reactivity: Expect slower reaction rates in nucleophilic substitution, amide coupling, and imine formation steps compared to non-fluorinated or less fluorinated analogues.[1]
-
Stability: The trifluoromethyl group itself is exceptionally stable under a wide range of chemical, thermal, and photochemical conditions.[2][3] However, like many benzylamines, the compound can be sensitive to air and light over long periods.[4]
Q2: How should I handle and store this reagent?
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring safety.
-
Safety: This compound class is often corrosive and can cause severe skin burns and eye damage.[4][5][6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: To ensure long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).[1]
Q3: What are common impurities, and how can the starting material be purified?
Impurities can arise from the synthetic route used to produce the amine. Common methods for its synthesis involve the reduction of a corresponding nitrile or oxime.
-
Potential Impurities: Residual starting materials (e.g., 3-fluoro-2-(trifluoromethyl)benzonitrile), over-reduction products, or byproducts from the synthetic pathway.
-
Purification:
-
Acid-Base Extraction: A robust method for purifying amines. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Extract with dilute aqueous acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. Wash the organic layer to remove neutral impurities. Basify the aqueous layer (e.g., with 2M NaOH) and extract the purified amine back into an organic solvent.
-
Vacuum Distillation: Effective for removing non-volatile impurities.
-
Column Chromatography: Can be performed on silica gel. To prevent streaking, it is often beneficial to pre-treat the silica or add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent.
-
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is one of the most common applications for this amine, yet its low nucleophilicity makes it a frequent point of failure.
Q4: My amide coupling reaction is extremely slow or stalls completely. What is the likely cause and how can I fix it?
The root cause is almost certainly the poor nucleophilic character of the amine. Standard coupling conditions (e.g., EDC/HOBt at room temperature) are often insufficient.
Causality: The activation energy for the nucleophilic attack of the amine on the activated carboxylic acid is too high. You need to either increase the reactivity of the electrophile (the carboxylic acid) or provide more energy to the system.
Troubleshooting Workflow: Failed Amide Coupling
Caption: Decision tree for troubleshooting amide bond formation.
Recommended Solutions (in order of preference):
-
Use a More Potent Coupling Reagent: Urionium- or phosphonium-based reagents are highly effective for coupling with electron-deficient amines.
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60°C) can often provide the necessary energy to overcome the activation barrier. Monitor for decomposition of starting materials or reagents.
-
Convert to the Acid Chloride: The most reactive carboxylic acid derivative. This two-step procedure involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine, typically in the presence of a non-nucleophilic base like triethylamine or DIPEA.[7]
-
Optimize the Base: Ensure you are using a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid byproduct without competing with the primary amine.
| Coupling Reagent Class | Examples | Potency | Common Issues |
| Carbodiimides | EDC, DCC | Standard | Often insufficient for this amine; requires additives (HOBt, HOAt). |
| Urionium Salts | HATU, HBTU, HCTU | High | Recommended. Very efficient but more expensive. Can cause racemization with sensitive substrates if the base is added incorrectly. |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly effective; byproducts can sometimes complicate purification. |
| Other | T3P (Propylphosphonic Anhydride) | High | Effective, with water-soluble byproducts that simplify workup. |
Troubleshooting Guide: Reductive Amination
Reductive amination involves two key steps: imine formation and subsequent reduction. The low nucleophilicity of this compound affects the first step directly.
Q5: I am attempting a one-pot reductive amination, but I only recover my starting materials. What's going wrong?
The equilibrium for imine formation is unfavorable due to the electronically poor amine. In a one-pot procedure, if the imine doesn't form, there is nothing for the reducing agent to reduce.
Causality: The formation of an imine from a carbonyl and an amine is a reversible condensation reaction. The electron-withdrawing groups on the benzylamine make it a poor nucleophile, slowing down the forward reaction and shifting the equilibrium to the side of the starting materials.
Recommended Solutions:
-
Facilitate Imine Formation (Pre-condensation): Before adding the reducing agent, allow the amine and carbonyl to stir together for a period (1-2 hours) to encourage imine formation.
-
Use a Mild Acid Catalyst: Adding a catalytic amount of acetic acid (AcOH) can protonate the carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack.[8]
-
Remove Water: The reaction produces water as a byproduct. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) will sequester this water and drive the equilibrium towards the imine product (Le Châtelier's principle).
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for one-pot reductive aminations.[8] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate. It is also tolerant of mildly acidic conditions, making it compatible with an acetic acid catalyst.
Experimental Workflow: Optimized One-Pot Reductive Amination
Caption: Optimized one-pot reductive amination protocol.
Q6: I see imine formation, but the reduction step is incomplete. Why?
If you've confirmed imine formation (e.g., by TLC or LCMS) but the final product yield is low, the issue lies with the reduction step.
Possible Causes & Solutions:
-
Reducing Agent Potency: The reducing agent may have degraded. Use a fresh bottle of NaBH(OAc)₃.
-
pH Issues: While NaBH(OAc)₃ works under mildly acidic conditions, stronger reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) have different pH requirements. NaBH₄, for instance, is unstable in acidic conditions and may decompose before it can reduce the imine. If using NaBH₄, it's best to perform a two-step procedure: form the imine, remove the acid catalyst (if used), and then add the reducing agent in a protic solvent like methanol or ethanol.[9]
-
Steric Hindrance: If either the carbonyl compound or the amine is sterically bulky, the reduction can be slow. In such cases, extending the reaction time or gentle heating may be necessary.
References
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRTP. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2020). amide coupling help. r/Chempros. Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
Organic Letters. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
RSC Publishing. (2026). Electrochemical deamination functionalization via C–N bond cleavage and radical formation. Retrieved from [Link]
-
Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
Reddit. (2019). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
ChemRxiv. (2024). Site-Selective Benzylic C–H Hydroxylation in Electron-Deficient Azaheterocycles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved from [Link]
-
Inorganic Chemistry. (2019). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. Retrieved from [Link]
-
Reddit. (2021). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. Retrieved from [Link]
-
National Institutes of Health. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
-
Chemical Science. (2023). Deaminative coupling of benzylamines and arylboronic acids. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine?. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
Chemical Science. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Reddit. (2025). I don't understand what Is the problem. r/Chempros. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
iChemical. (n.d.). 3 - Trifluoromethyl - benzylamine. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)benzylamine | 3300-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3 - Trifluoromethyl - benzylamine, CAS No. 2740-83-2 - iChemical [ichemical.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
preventing decomposition of 3-Fluoro-2-(trifluoromethyl)benzylamine
Introduction:
Welcome to the technical support center for 3-Fluoro-2-(trifluoromethyl)benzylamine. As a key building block in modern medicinal chemistry and materials science, the integrity of this reagent is paramount to achieving reproducible and accurate experimental outcomes. The presence of both a fluorine and a trifluoromethyl group on the benzylamine scaffold introduces unique electronic properties that, while beneficial for downstream applications, can also influence its stability profile.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to prevent, diagnose, and troubleshoot the decomposition of this compound. Our approach is grounded in the principles of physical organic chemistry to explain the causality behind our recommendations, ensuring your experiments are built on a foundation of stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound has started to decompose?
A1: The most common visual indicator of decomposition is a change in color. Fresh, pure this compound should be a colorless to light yellow liquid.[3] The development of a more intense yellow or brown color often suggests the formation of oxidized impurities. On an analytical level, you may observe the appearance of new peaks in your HPLC or GC-MS chromatograms, or a decrease in the purity percentage of the main peak over time. In reactions, unexplained low yields or the formation of unexpected side products can also be symptomatic of starting material degradation.
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A2: To minimize degradation, this compound should be stored with careful control of its environment. Based on the known sensitivity of similar benzylamines and fluorinated compounds, we recommend the following conditions.[3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential bimolecular decomposition reactions and slows oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Benzylamines can be sensitive to air, leading to oxidation.[3] An inert atmosphere displaces oxygen and moisture. |
| Light | Amber Glass Vial / Store in Dark | Protects the compound from photolytic degradation pathways. |
| Container | Tightly Sealed, Clean, Dry Glass | Prevents contamination from atmospheric moisture and other reactive species.[5][6] |
Q3: Is this compound compatible with all common laboratory solvents?
A3: While it is soluble in many common organic solvents, care must be taken. Use only high-purity, anhydrous solvents. Protic solvents like methanol and ethanol are generally acceptable for short-term use in reactions, but for long-term storage in solution, aprotic solvents like THF, Dioxane, or Toluene are preferable. Avoid chlorinated solvents like dichloromethane and chloroform for long-term storage, as they can contain trace amounts of HCl or phosgene, which will react with the amine.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.
Issue 1: Low or Inconsistent Yields in Acylation/Sulfonylation Reactions
You are performing an amide or sulfonamide coupling reaction and find that your yields are significantly lower than expected, or vary from batch to batch.
Potential Cause: The nucleophilicity of your this compound has been compromised due to decomposition. The primary amine is the reactive species, and its conversion to degradation products will directly reduce the amount of active starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Verify Purity: Before starting your reaction, always check the purity of the amine using a suitable analytical method like GC-MS or qNMR. This provides a baseline and confirms the molar equivalents you are using are accurate.
-
Re-purify if Necessary: If the purity is below 98%, consider re-purifying the amine. Vacuum distillation is often effective for liquid amines.
-
Scrutinize Other Reagents: Ensure your acylating agent is not hydrolyzed and that your base (e.g., triethylamine, DIPEA) is pure and dry. Use anhydrous, high-purity solvents.
-
Optimize Conditions: The electron-withdrawing groups on the aromatic ring decrease the basicity and nucleophilicity of the amine compared to benzylamine itself.[1] You may need slightly more forcing conditions (e.g., longer reaction time, gentle heating) to achieve full conversion.
Issue 2: Appearance of Unknown Impurities in Stored Material
You analyze a sample of this compound that has been stored for several months and detect new peaks via HPLC or GC-MS.
Potential Cause & Identification: This is likely due to slow decomposition from exposure to air, moisture, or light over time. The primary culprits are oxidation and reaction with atmospheric CO₂.
Plausible Decomposition Pathways:
Caption: Plausible decomposition pathways for this compound.
Mitigation Protocol:
-
Confirm Identity: If possible, use high-resolution mass spectrometry (HRMS) to get an exact mass of the impurity peaks to help confirm their identity. The symmetrical urea, for instance, will have a distinct mass.
-
Purge with Inert Gas: Before sealing the container for storage, flush the headspace with argon or nitrogen for 1-2 minutes. This is especially critical after each time the bottle is opened.
-
Use a Septum: For frequent use, consider transferring the amine to a flask that can be sealed with a septum. This allows you to withdraw material with a syringe under a positive pressure of inert gas, minimizing atmospheric exposure.
-
Aliquot Material: For long-term storage, it is best practice to aliquot the amine into smaller, single-use vials. This prevents contamination of the entire stock each time material is needed.
Analytical Protocols for Quality Control
A self-validating system requires routine checks. Here are baseline protocols to assess the purity and stability of your this compound.
Protocol 1: HPLC Purity Assessment
This method is designed to separate the parent amine from potential, more polar, or less polar impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Sample Prep: Dissolve ~1 mg of the amine in 1 mL of 50:50 Acetonitrile:Water.
Protocol 2: Detection of Non-Volatile Impurities (GC-MS)
Gas chromatography is excellent for separating the parent amine from volatile impurities and can help identify degradation products through mass spectrometry.
-
Column: Standard non-polar column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial Temp: 80°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
MS Detector: Scan range 40-450 m/z, Electron Ionization (EI) at 70 eV
-
Sample Prep: Dissolve ~1 mg in 1 mL of a suitable solvent like Ethyl Acetate or MTBE.
References
- BenchChem. (2025). 3-(Trifluoromethyl)
- SynQuest Laboratories, Inc. (2017). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzylamine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzylamine.
- BenchChem. (2025). A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design.
- Carl ROTH. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Trifluoromethyl)benzylamine.
- Fisher Scientific. (2024).
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzylamine.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.
- Sella Chemicals. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.
Sources
Technical Support Center: Byproduct Analysis in 3-Fluoro-2-(trifluoromethyl)benzylamine Reactions
Welcome to the Technical Support Center for 3-Fluoro-2-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable but reactive building block. The unique electronic properties imparted by the ortho-fluoro and trifluoromethyl substituents create specific challenges in reaction control and byproduct formation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate common issues, ensuring the integrity of your synthetic pathways.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise when working with this compound.
Q1: What makes the trifluoromethyl (-CF3) group on this benzylamine so stable, and when can it become reactive?
A1: The trifluoromethyl group is renowned for its high metabolic stability and robustness under many chemical conditions.[1] This stability stems from the strength of the carbon-fluorine (C-F) bonds.[2] However, its stability is not absolute. The -CF3 group is a powerful electron-withdrawing group, which can influence the reactivity of the aromatic ring.[3] Under strongly acidic or superacidic conditions, the C-F bonds can be activated, leading to hydrolysis of the trifluoromethyl group to a carboxylic acid.[4][5][6] This is typically a slow process but can become a significant side reaction under harsh acidic conditions used for deprotection or in certain coupling reactions.
Q2: My reaction mixture is turning dark brown/black. What are the likely causes?
A2: Dark coloration often indicates decomposition or polymerization pathways. For benzylamines, oxidative side reactions are a common cause. This can be initiated by air (oxygen), incompatible oxidizing agents, or certain metal catalysts. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Additionally, check for the purity of your starting materials and solvents, as trace impurities can sometimes catalyze decomposition. Some coupling reagents or their byproducts can also lead to colored impurities if not handled correctly.
Q3: I am observing an unexpected N-alkylation of my product. How can this happen?
A3: Unwanted N-alkylation typically occurs when a primary amine product reacts further with an alkylating agent present in the reaction. This is a common issue in reductive amination if the reaction is not properly controlled.[7][8] For instance, the newly formed secondary amine can compete with the starting primary amine for the aldehyde/ketone, leading to a tertiary amine byproduct. Using a controlled, stepwise procedure or specific reducing agents like sodium triacetoxyborohydride, which is selective for imine reduction in the presence of aldehydes, can minimize this.[8]
Section 2: Troubleshooting Guides for Common Reactions
This section provides detailed, problem-solution guides for specific reaction types where this compound is commonly used.
Guide 1: Amide Coupling (Acylation) Reactions
Amide bond formation is a cornerstone of medicinal chemistry. However, coupling the sterically hindered and electronically deactivated this compound can be challenging.
Problem: Low Yield of the Desired Amide Product
-
Causality: The nucleophilicity of the amine is reduced by the strong electron-withdrawing effects of the ortho -F and -CF3 groups. Standard coupling conditions may be insufficient to drive the reaction to completion.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but often require additives.[9][10] Consider more potent phosphonium- or uronium-based reagents like HATU, HBTU, or PyBOP, which are known to be effective for coupling less reactive amines.[11]
-
Role of Additives: Additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are crucial. They react with the activated carboxylic acid to form an active ester intermediate, which is less prone to side reactions and couples more efficiently with the amine.
-
Base Selection: Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine to scavenge the acid produced during the reaction. Using a nucleophilic base could lead to unwanted side reactions.
-
Reaction Conditions: Increase reaction time and/or temperature moderately (e.g., from room temperature to 40-50 °C) to overcome the activation energy barrier. Monitor the reaction progress by LC-MS to avoid decomposition at elevated temperatures.
-
Problem: Formation of N,N'-Dicyclohexylurea (DCU) Byproduct is Complicating Purification
-
Causality: This is a specific issue when using DCC (N,N'-Dicyclohexylcarbodiimide) as the coupling reagent. DCU is notoriously insoluble in many organic solvents and can be difficult to remove.
-
Solution:
-
Switch to a Water-Soluble Carbodiimide: Use EDC instead of DCC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[10]
-
Filtration: If DCC must be used, the reaction is often performed in a solvent like dichloromethane (DCM) or acetonitrile where DCU has low solubility. The DCU can then be removed by filtration before workup.
-
Diagram: Amide Coupling Troubleshooting Workflow
Caption: Troubleshooting workflow for amide coupling reactions.
Guide 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, but can lead to over-alkylation or side reactions involving the reducing agent.[12]
Problem: Formation of a Tertiary Amine (Over-alkylation)
-
Causality: The secondary amine product is often more nucleophilic than the starting primary amine and can react with another equivalent of the aldehyde/ketone, leading to the formation of a tertiary amine.[7]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the carbonyl compound to ensure the carbonyl is consumed before significant over-alkylation can occur.
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is milder and more selective for the reduction of the intermediate iminium ion compared to the starting carbonyl.[8] This reduces the chance of the carbonyl being prematurely reduced and allows the amination to proceed cleanly. Sodium cyanoborohydride (NaBH3CN) is also effective.[7]
-
Stepwise Procedure: A more controlled approach involves first forming the imine by mixing the amine and carbonyl (often with a dehydrating agent like MgSO4 or molecular sieves), and then adding the reducing agent in a separate step.[8]
-
Problem: Aldehyde/Ketone is Reduced to an Alcohol
-
Causality: This occurs when the reducing agent is too reactive and reduces the carbonyl group faster than imine formation occurs. This is common with strong reducing agents like Sodium Borohydride (NaBH4) under standard conditions.
-
Solution:
-
pH Control: Maintain a slightly acidic pH (around 5-6). This protonates the carbonyl, activating it for nucleophilic attack by the amine to form the imine, while disfavoring direct reduction of the carbonyl by hydride reagents.
-
Choice of Reagent: As mentioned above, use a milder reducing agent like STAB or NaBH3CN, which are less reactive towards ketones and aldehydes at neutral or slightly acidic pH.[7][8]
-
Section 3: Analytical Workflows for Byproduct Identification
A robust analytical strategy is essential for successful troubleshooting. The goal is to detect, identify, and quantify impurities.[13][14][15]
Table 1: Common Byproducts and Recommended Analytical Techniques
| Potential Byproduct/Impurity | Origin Reaction | Recommended Primary Technique | Expected Mass (M+H)+ | Notes |
| Unreacted Starting Material | All | LC-MS | 194.06 | Confirm by retention time match with standard. |
| Over-alkylated Product | Reductive Amination | LC-MS | Varies | Mass will correspond to the addition of another carbonyl-derived group. |
| Alcohol from Carbonyl Reduction | Reductive Amination | GC-MS, LC-MS | Varies | GC-MS is excellent for volatile alcohols. |
| N,N'-Disubstituted Urea | Amide Coupling (DCC/EDC) | LC-MS, HPLC-UV | 225.19 (DCU), 174.15 (EDC-Urea) | These are reagent-derived impurities.[16] |
| 3-Fluoro-2-carboxybenzaldehyde | Hydrolysis/Oxidation | LC-MS | 185.02 | Potential degradation product under harsh conditions. |
Protocol: General LC-MS Method for In-Process Control (IPC)
This protocol provides a starting point for monitoring reactions of this compound.
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute with a suitable solvent (e.g., 1 mL of Acetonitrile/Water 50:50).
-
Filter through a 0.22 µm syringe filter if particulates are present.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 1000.
-
Analysis: Monitor for the expected mass of the product and potential byproducts listed in Table 1.
-
Diagram: Analytical Workflow for Impurity Identification
Caption: A systematic workflow for identifying unknown byproducts.
References
-
Trifluoromethylation - Wikipedia. Available at: [Link]
-
Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic - TDX (Tesis Doctorals en Xarxa). Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]
-
Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka - ResearchGate. Available at: [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination - American Pharmaceutical Review. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]
-
Proposed reaction mechanism of the hydrolysis of the trifluoromethyl... - ResearchGate. Available at: [Link]
-
(PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination - ResearchGate. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. Available at: [Link]
-
Direct Amidation of Tertiary N-Benzylamines - ACS Publications. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS - Canadian Science Publishing. Available at: [Link]
-
Analytical advances in pharmaceutical impurity profiling - PubMed. Available at: [Link]
-
Visible-light mediated carbonyl trifluoromethylative amination as a practical method for the synthesis of β-trifluoromethyl tertiary alkylamines - PMC - NIH. Available at: [Link]
-
The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps. Available at: [Link]
-
23.6: Reductive Amination - YouTube. Available at: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University. Available at: [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS - International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. tdx.cat [tdx.cat]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. biotech-spain.com [biotech-spain.com]
- 14. biomedres.us [biomedres.us]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
handling and safety precautions for 3-Fluoro-2-(trifluoromethyl)benzylamine
Section 1: Hazard Identification and Quick Reference
This section provides an immediate overview of the critical safety information. All personnel must review this section before handling the compound.
What are the primary hazards of 3-Fluoro-2-(trifluoromethyl)benzylamine?
Based on extensive data from its isomers, this compound should be treated as a corrosive substance that poses significant health risks upon contact or inhalation.[1] The primary hazards are:
-
Skin Corrosion/Burns: Causes severe skin burns upon contact.[1]
-
Serious Eye Damage: Poses a high risk of serious, potentially irreversible, eye damage.[1]
-
Respiratory Irritation: Vapors or mists may cause irritation to the respiratory tract.[1]
-
Air and Light Sensitivity: Some related compounds are noted to be air and light sensitive, requiring specific storage conditions to maintain stability.[2]
The following table summarizes the anticipated GHS Hazard Classifications.
| Hazard Classification | Category | Signal Word | Hazard Statement | GHS Pictogram |
| Skin Corrosion / Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[1] | Corrosion |
| Serious Eye Damage / Eye Irritation | 1 | Danger | H318: Causes serious eye damage.[1] | Corrosion |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[1] | Exclamation Mark |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
Safe handling is contingent on a robust combination of laboratory infrastructure (engineering controls) and appropriate PPE. The causality behind these choices is to create multiple barriers between the researcher and the chemical.
What engineering controls are mandatory for handling this compound?
Due to its corrosive nature and potential for respiratory irritation, all manipulations of this compound must be performed within a certified chemical fume hood.[3][4] The fume hood provides critical protection by exhausting harmful vapors away from the user's breathing zone. Furthermore, an emergency eye wash station and safety shower must be immediately accessible in the vicinity of any potential exposure.[1]
What is the required PPE for routine handling?
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to inspect them for any signs of degradation or perforation before each use.[1] For extended operations or direct immersion potential, heavier-duty gloves should be considered. Always wash hands thoroughly after handling, even after removing gloves.[1]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[1][5] Given the severe eye damage risk, the best practice is to also use a full-face shield in conjunction with goggles to protect the entire face from splashes.[1]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure that clothing fully covers all exposed skin. For transfers of larger quantities, a chemically resistant apron is recommended.[1]
-
Respiratory Protection: If there is any risk of the fume hood failing or if you are working in a situation with inadequate ventilation, a NIOSH-approved respirator with cartridges appropriate for organic vapors is necessary.[1]
Section 3: Handling, Storage, and Troubleshooting
Proper procedural discipline is key to preventing accidents and maintaining compound integrity.
What is the correct procedure for weighing and transferring this liquid?
All weighing and transfer operations must occur inside a chemical fume hood.[3] Use a non-sparking spatula or pipette for transfers.[5] Ensure all containers are clearly labeled. When not in use, containers should be kept tightly closed to prevent the release of vapors and potential degradation from air or moisture.[1]
My experiment involves heating this amine. What precautions should I take?
Heating increases the vapor pressure of the compound, elevating the risk of inhalation exposure and potential for container pressurization.
-
Avoid Ignition Sources: Keep the reaction setup clear of open flames, hot surfaces, and spark sources.[3][4]
-
Use a Closed or Vented System: Handle the product in a closed system or ensure adequate exhaust ventilation to manage vapors.[4] Upon heating, thermal decomposition can generate hazardous gases, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]
-
Cooling: Ensure proper cooling apparatus is in place and functioning before initiating the heating process.
How should I store this compound?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][3] Many related benzylamines are air and light sensitive; therefore, it is best practice to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber or opaque container to protect it from light.[2][3]
What chemicals are incompatible with this compound?
Do not store or mix this compound with the following:
Contact with these materials can lead to vigorous, exothermic reactions.
Section 4: Emergency Procedures & Spill Management
Immediate and correct response to an emergency can significantly mitigate harm.
What are the first aid measures for exposure?
Immediate action is critical. The goal is to rapidly decontaminate and seek professional medical help.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] A safety shower should be used if the contact area is large.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] It is imperative to get immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[3] Call for immediate medical assistance.[4]
-
Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][3]
How do I handle a small spill (e.g., < 50 mL) in the fume hood?
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Confirm the fume hood is operating correctly.
-
Containment: Use a dry chemical absorbent, sand, or diatomaceous earth to absorb the spill.[1][6] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste container and any contaminated cleaning materials according to your institution's hazardous waste procedures.
What constitutes a large spill and what is the procedure?
Any spill outside of a fume hood, or a spill larger than ~50 mL inside a hood, should be considered a major incident.
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and emergency services.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Do Not Re-enter: Only properly equipped and trained emergency responders should handle the cleanup of a large spill.[1]
Emergency Response Workflows
Section 5: Waste Disposal
How do I dispose of waste containing this compound?
All waste containing this compound, including absorbed spill material and empty containers, must be treated as hazardous waste.[1]
-
Containerize: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[5]
-
Labeling: The label must include the full chemical name and associated hazards (e.g., "Corrosive," "Hazardous Waste").
-
Segregation: Do not mix this waste with incompatible materials.
-
Professional Disposal: Arrange for disposal through your institution's licensed hazardous waste management program.[1] Do not discharge to sewer systems.[5]
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Analysis of 3-Fluoro-2-(trifluoromethyl)benzylamine
For researchers, scientists, and drug development professionals, the precise structural elucidation of fluorinated organic molecules is paramount. The introduction of fluorine atoms into a drug candidate can significantly modulate its metabolic stability, binding affinity, and lipophilicity. Consequently, robust analytical techniques are essential for characterizing these compounds. This guide provides an in-depth analysis of 3-Fluoro-2-(trifluoromethyl)benzylamine using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for probing fluorine environments. We will explore the causality behind experimental choices, compare its performance with alternative techniques, and provide actionable protocols.
The Power of ¹⁹F NMR in Fluorinated Drug Discovery
The ¹⁹F nucleus is exceptionally well-suited for NMR analysis due to several key properties. It has a nuclear spin of ½ and is 100% naturally abundant, resulting in high sensitivity, comparable to that of ¹H NMR.[1][2] Furthermore, the chemical shift range of ¹⁹F is significantly larger than that of ¹H, spanning over 800 ppm.[3] This wide spectral dispersion minimizes the likelihood of signal overlap, even in complex molecules, making spectral interpretation more straightforward.[2] In the context of drug discovery, where fluorinated motifs are increasingly common, ¹⁹F NMR provides a direct window into the electronic environment of these critical functional groups.[4][5]
For our target molecule, this compound, ¹⁹F NMR is indispensable for confirming the identity and purity of the compound. It allows for the unambiguous detection and quantification of the two distinct fluorine environments: the single fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group.
Deciphering the ¹⁹F NMR Spectrum of this compound
A comprehensive ¹⁹F NMR analysis of this compound will reveal two distinct signals, each with characteristic chemical shifts and coupling patterns.
Expected Chemical Shifts:
-
Aryl Fluoride (-F): The chemical shift of a fluorine atom directly attached to an aromatic ring is influenced by the electronic effects of the other substituents. For this compound, the aryl fluoride signal is expected to appear in the range of -110 to -140 ppm relative to the standard reference, CFCl₃.
-
Trifluoromethyl Group (-CF₃): Trifluoromethyl groups typically resonate in a narrower and more upfield region of the spectrum. The signal for the -CF₃ group in our target molecule is anticipated to be in the range of -60 to -65 ppm.[3][6]
Spin-Spin Coupling (J-coupling):
The multiplicity of each signal provides valuable information about the neighboring protons.
-
The aryl fluoride signal will be split by the adjacent aromatic protons. This will likely result in a complex multiplet due to couplings to the protons at positions 4, 5, and 6 of the benzene ring.
-
The trifluoromethyl group signal is expected to be a singlet in a proton-decoupled ¹⁹F spectrum. However, in a standard ¹⁹F spectrum, it may show a subtle quartet due to coupling with the two benzylic protons, although this coupling is often small and may not be resolved.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
This section provides a step-by-step methodology for the ¹⁹F NMR analysis of this compound. The rationale behind each step is explained to ensure a self-validating and robust protocol.
1. Sample Preparation:
-
Analyte: this compound
-
Solvent: Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its single deuterium lock signal.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.
-
Procedure:
-
Accurately weigh the desired amount of the analyte.
-
Dissolve the analyte in the deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Spectrometer Setup and Calibration:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
Probe Tuning: The NMR probe must be tuned to the ¹⁹F frequency to ensure efficient transfer of radiofrequency pulses and detection of the NMR signal.
-
Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample to obtain sharp, well-defined peaks.
3. Acquisition Parameters:
The choice of acquisition parameters is critical for obtaining a high-quality spectrum.
| Parameter | Recommended Value | Rationale |
| Pulse Program | A standard single-pulse experiment (e.g., zgfhig on Bruker instruments with inverse gated proton decoupling) | This is a simple and robust pulse sequence for acquiring a standard ¹⁹F spectrum. Inverse gated decoupling provides quantitative integrals by ensuring the Nuclear Overhauser Effect (NOE) does not distort signal intensities.[7] |
| Spectral Width | 250 ppm (centered around -100 ppm) | This width is sufficient to encompass the expected chemical shifts of both the aryl and trifluoromethyl fluorine atoms.[3][8] |
| Acquisition Time | 1-2 seconds | A longer acquisition time leads to better digital resolution, which is important for resolving fine coupling patterns. |
| Relaxation Delay (D1) | 5 seconds | A longer relaxation delay allows the fluorine nuclei to fully relax between scans, which is crucial for obtaining accurate quantitative data (i.e., correct signal integrations).[7] |
| Number of Scans | 16-64 | The number of scans can be adjusted to achieve the desired signal-to-noise ratio. |
4. Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to an external standard, typically CFCl₃ at 0 ppm.[6]
Visualizing the Workflow
The following diagram illustrates the key stages of the ¹⁹F NMR analysis workflow.
Caption: Experimental workflow for 19F NMR analysis.
Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive analytical strategy often involves multiple techniques. The following table compares the information obtained from ¹⁹F NMR with that from other common analytical methods for the characterization of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹⁹F NMR | - Direct detection and quantification of fluorine atoms.- Information on the electronic environment of each fluorine nucleus.- Structural information through spin-spin coupling. | - High sensitivity and 100% natural abundance of ¹⁹F.[1][2]- Wide chemical shift range minimizes signal overlap.[8][9]- Non-destructive. | - Requires a specialized NMR spectrometer.- Can be less sensitive than mass spectrometry for trace analysis. |
| ¹H NMR | - Information on the number and connectivity of protons.- Structural information through spin-spin coupling with other protons and fluorine. | - Ubiquitous in organic chemistry labs.- Provides complementary structural information to ¹⁹F NMR. | - Can have significant signal overlap in complex molecules.- Does not directly observe the fluorine atoms. |
| ¹³C NMR | - Information on the carbon skeleton of the molecule.- Can show C-F coupling, providing further structural confirmation. | - Provides a map of the carbon framework.- Can be used to confirm the presence of the trifluoromethyl group. | - Low natural abundance of ¹³C results in lower sensitivity.- Requires longer acquisition times. |
| Mass Spectrometry (MS) | - Provides the molecular weight of the compound.- Fragmentation patterns can give clues about the structure. | - Extremely high sensitivity, capable of detecting trace amounts.- Can be coupled with chromatography for mixture analysis. | - Is a destructive technique.- Does not provide detailed information about the electronic environment of the fluorine atoms. |
| High-Performance Liquid Chromatography (HPLC) | - Used to assess the purity of the compound.- Can be used for quantification. | - Excellent for separating mixtures and determining purity.- Can be coupled with various detectors (UV, MS). | - Does not provide detailed structural information on its own.- Requires method development for optimal separation. |
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of spectroscopic data is a logical process where different pieces of information are combined to build a complete picture of the molecule's structure.
Caption: Convergent data for structural elucidation.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the analysis of fluorinated compounds like this compound. Its high sensitivity, wide chemical shift range, and the ability to directly probe the fluorine environments provide invaluable structural and quantitative information. While other techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC offer complementary data, ¹⁹F NMR stands out for its unique ability to provide a clear and unambiguous picture of the fluorinated portions of a molecule. By following a well-designed experimental protocol and understanding the principles behind the technique, researchers can confidently characterize their fluorinated drug candidates and accelerate the drug discovery process.
References
-
ChemBioBioChem. Applications of 19F NMR. Available from: [Link]
-
ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. Available from: [Link]
-
ACS Publications. Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. Available from: [Link]
-
NMR Service. 19Flourine NMR. Available from: [Link]
-
National Institutes of Health. New Frontiers and Developing Applications in 19F NMR. PMC. Available from: [Link]
-
YouTube. 19F NMR of Pharmaceuticals. Available from: [Link]
-
PubMed Central. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]
-
UCSB Chemistry and Biochemistry. F19 detection - NMR Facility. Available from: [Link]
-
University of Edinburgh. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available from: [Link]
-
University of California, Santa Barbara. Fluorine NMR. Available from: [Link]
-
Supporting Information. General information. Available from: [Link]
Sources
- 1. chembiobiochem.com [chembiobiochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. F19 detection [nmr.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Fluoro-2-(trifluoromethyl)benzylamine and Its Positional Isomers
Introduction: The Strategic Role of Fluorinated Benzylamines in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. The trifluoromethyl (CF₃) group and fluorine (F) atoms are particularly favored for their ability to enhance metabolic stability, modulate lipophilicity, and alter the electronic character of a molecule, often leading to improved bioavailability and binding affinity[1][2].
Substituted benzylamines are ubiquitous scaffolds in a vast array of pharmaceuticals. The precise positioning of F and CF₃ groups on the benzylamine core, however, creates a series of isomers with dramatically different chemical reactivities. This guide provides an in-depth comparison of 3-Fluoro-2-(trifluoromethyl)benzylamine with its key positional isomers. Understanding these nuanced differences is not merely an academic exercise; it is critical for researchers, scientists, and drug development professionals to select the optimal building block, control reaction outcomes, and accelerate the synthesis of complex molecular targets.
This document moves beyond a simple catalog of properties, offering a framework grounded in physical organic chemistry to predict and rationalize reactivity trends. We will dissect the interplay of electronic and steric effects, present a methodology for empirical validation, and provide detailed protocols for key transformations.
Theoretical Framework: Deconstructing the Electronic and Steric Landscape
The reactivity of the primary amine in fluoro-trifluoromethyl-substituted benzylamines is fundamentally governed by the electron density on the nitrogen atom. This density is a direct consequence of the combined electronic and steric effects of the substituents on the aromatic ring.
-
Inductive Effect (-I): Both fluorine and the trifluoromethyl group are highly electronegative and exert a powerful electron-withdrawing inductive effect. The CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry[3]. This effect operates through the sigma bonds, decreasing electron density across the ring and, most importantly, at the benzylic carbon, which in turn pulls density from the nitrogen atom, reducing its basicity and nucleophilicity[4][5].
-
Mesomeric (Resonance) Effect (+M): Fluorine, possessing lone pairs of electrons, can donate electron density to the aromatic ring via a resonance effect[4]. This +M effect is most pronounced when fluorine is at the ortho or para position relative to the benzylamine moiety and can partially counteract its strong -I effect. The CF₃ group does not have a significant resonance-donating effect.
-
Steric Hindrance: Substituents at the ortho positions (2- and 6-) physically obstruct the approach of reactants to the aminomethyl group. This steric hindrance can significantly retard reaction rates, irrespective of electronic effects. The bulky CF₃ group imparts a substantial steric shield when positioned at the 2- or 6-position[6].
The interplay of these factors dictates the overall reactivity. A decrease in electron density on the nitrogen lone pair leads to a lower pKa of the conjugate acid and diminished nucleophilic character[4][5].
Comparative Analysis of Key Isomers
While a comprehensive, single study directly comparing the reactivity of all possible isomers under identical conditions is not available in the literature, we can construct a robust predictive framework based on the principles outlined above. The following analysis focuses on this compound and contrasts it with representative isomers to illustrate the impact of substituent placement.
| Isomer | Structure | Key Electronic & Steric Influences | Predicted Reactivity Rank |
| This compound | ![]() | -I Effect: Strong from both ortho-CF₃ and meta-F. +M Effect: Negligible from meta-F. Steric Hindrance: Significant from the bulky ortho-CF₃ group. | Low |
| 2-Fluoro-6-(trifluoromethyl)benzylamine | ![]() | -I Effect: Very strong from both ortho-F and ortho-CF₃. +M Effect: Partial from ortho-F, but likely outweighed by -I effects and steric hindrance. Steric Hindrance: Extreme due to two ortho substituents[6]. | Very Low (Lowest) |
| 4-Fluoro-3-(trifluoromethyl)benzylamine | ![]() | -I Effect: Strong from meta-CF₃ and para-F. +M Effect: Partial donation from para-F, slightly offsetting its -I effect. Steric Hindrance: Minimal. | Moderate |
| 5-Fluoro-2-(trifluoromethyl)benzylamine | ![]() | -I Effect: Strong from ortho-CF₃ and meta-F. +M Effect: Negligible from meta-F. Steric Hindrance: Significant from the ortho-CF₃ group. | Low |
| 4-(Trifluoromethyl)benzylamine | ![]() | -I Effect: Strong from para-CF₃. +M Effect: None. Steric Hindrance: Minimal. | High |
| Benzylamine (Reference) | ![]() | No electron-withdrawing groups. | Very High (Highest) |
Predicted Reactivity Trend (Highest to Lowest): Benzylamine > 4-(Trifluoromethyl)benzylamine > 4-Fluoro-3-(trifluoromethyl)benzylamine > this compound ≈ 5-Fluoro-2-(trifluoromethyl)benzylamine > 2-Fluoro-6-(trifluoromethyl)benzylamine
This trend highlights that the steric and inductive effects of an ortho-CF₃ group are the most significant factors in reducing the amine's reactivity.
Diagram of Electronic Effects
Caption: Electronic effects of substituents on different benzylamine isomers.
Experimental Validation: A Protocol for Comparative Acylation
To empirically validate the predicted reactivity trends, a competitive acylation experiment is a robust and direct method. By reacting an equimolar mixture of two or more isomers with a sub-stoichiometric amount of an acylating agent, the product ratio will directly reflect the relative nucleophilicity of the amines.
Objective
To determine the relative reactivity of this compound and 4-Fluoro-3-(trifluoromethyl)benzylamine via competitive acylation with benzoyl chloride.
Materials
-
This compound
-
4-Fluoro-3-(trifluoromethyl)benzylamine
-
Benzoyl Chloride (freshly distilled)
-
Triethylamine (Et₃N, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Internal Standard (e.g., dodecane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
HPLC or GC-MS system for analysis
Workflow for Comparative Reactivity Study
Caption: Experimental workflow for the competitive acylation study.
Step-by-Step Protocol
-
Preparation of Amine Solution: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) and 4-Fluoro-3-(trifluoromethyl)benzylamine (1.0 mmol, 1.0 eq) in anhydrous DCM (20 mL). Add the internal standard (e.g., dodecane, 0.5 mmol).
-
Reaction Setup: Cool the stirred solution to 0°C using an ice-water bath. Add anhydrous triethylamine (2.2 mmol, 2.2 eq).
-
Addition of Acylating Agent: In a separate syringe, prepare a solution of benzoyl chloride (0.5 mmol, 0.5 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump to ensure steady addition.
-
Reaction Progression: Stir the reaction at 0°C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude residue in a suitable solvent (e.g., acetonitrile or ethyl acetate). Analyze by a calibrated HPLC or GC-MS method to determine the relative peak areas of the two resulting N-benzyl benzamide products against the internal standard. The ratio of the products directly corresponds to the relative reactivity of the parent amines.
Conclusion and Field Insights
The reactivity of fluoro-trifluoromethyl-substituted benzylamines is a complex function of positional chemistry. Our analysis, based on established principles of physical organic chemistry, strongly predicts that the nucleophilicity of these compounds is dominated by two key factors: steric hindrance from ortho substituents and the powerful inductive electron withdrawal by the CF₃ group.
This compound is predicted to be one of the less reactive isomers due to the significant steric and electronic effects of the ortho-CF₃ group. In contrast, isomers where the CF₃ group is in the meta or para position and steric crowding is minimized, such as 4-Fluoro-3-(trifluoromethyl)benzylamine , are expected to be considerably more nucleophilic. The least reactive isomer is predictably 2-Fluoro-6-(trifluoromethyl)benzylamine , which suffers from extreme steric shielding and powerful inductive withdrawal from two ortho groups.
For drug development professionals, this means that while an ortho-CF₃ group might be desirable for locking a conformation or blocking a metabolic site, its inclusion will necessitate more forcing reaction conditions (e.g., higher temperatures, stronger coupling agents) for transformations involving the amine, such as amide bond formation[1]. Conversely, using an isomer with meta or para substitution allows for milder, more functional-group-tolerant chemistry. The provided experimental protocol offers a reliable method for empirically confirming these predictions and quantitatively ranking any set of isomers, empowering chemists to make data-driven decisions in their synthetic campaigns.
References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers. BenchChem Technical Support Team. 4
-
PubChem. (2025). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information.
-
BenchChem. (2025). A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design. BenchChem Technical Support Team. 5
-
Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzylamine 97%. Merck KGaA.
-
MDPI. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Molecules.
-
Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzylamine 98%. Merck KGaA.
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. BenchChem Technical Support Team. 7
-
PubChem. (2025). 3-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information.
-
ChemBeq. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. ChemBeq Insights.
-
BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis. BenchChem Technical Support Team. 1
-
Shabir, G., et al. (2023). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate.
-
An, K. S., et al. (2002). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Bulletin of the Korean Chemical Society.
-
Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Fluorinated Benzylamine Derivatives: A Case Study on 3-Fluoro-5-(trifluoromethyl)benzylamine Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide offers an in-depth comparative analysis of the biological activities of a specific class of fluorinated compounds: derivatives of fluoro-(trifluoromethyl)benzylamine. While data on the 3-fluoro-2-(trifluoromethyl)benzylamine scaffold remains nascent, we will conduct a detailed examination of Schiff base derivatives synthesized from its isomer, 3-fluoro-5-(trifluoromethyl)benzylamine, as a representative case study of the potential antiproliferative effects of this structural motif.
The Rationale for Fluorination in Benzylamine Scaffolds
The benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of fluorine and trifluoromethyl substituents onto the phenyl ring is a well-established strategy to enhance the therapeutic potential of these molecules. The strong electron-withdrawing nature of these groups can alter the pKa of the amine, influencing its interaction with physiological targets. Furthermore, the trifluoromethyl group is a known bioisostere for other chemical moieties and can significantly improve a compound's pharmacokinetic profile by blocking metabolic pathways.[1]
Comparative Analysis of Antiproliferative Activity: A Focus on Schiff Base Derivatives
A study by C. S. Karigar and colleagues provides valuable insights into the anticancer potential of Schiff bases derived from 3-fluoro-5-(trifluoromethyl)benzylamine.[2] These compounds were synthesized and evaluated for their antiproliferative effects against two human cancer cell lines, MCF7 (breast cancer) and U373 (glioblastoma), and one rat glioma cell line, C6.[2]
Quantitative Comparison of Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of a series of Schiff base derivatives of 3-fluoro-5-(trifluoromethyl)benzylamine, with data presented as IC50 (half-maximal inhibitory concentration) values in micromolar (µM) concentrations.[2]
| Compound ID | Aldehyde Precursor | MCF7 IC50 (µM) | U373 IC50 (µM) | C6 IC50 (µM) |
| 3a | Salicylaldehyde | >100 | >100 | >100 |
| 3b | 4-Hydroxybenzaldehyde | >100 | >100 | >100 |
| 3c | 4-Methoxybenzaldehyde | >100 | >100 | >100 |
| 3d | 4-(Dimethylamino)benzaldehyde | 89.2 | 94.3 | 91.5 |
| 3e | 4-Chlorobenzaldehyde | 48.7 | 51.2 | 49.6 |
| 3f | 4-Fluorobenzaldehyde | 76.4 | 81.5 | 78.9 |
| 3g | 4-Nitrobenzaldehyde | 62.1 | 68.4 | 65.3 |
| 3h | 2-Hydroxy-1-naphthaldehyde | 71.5 | 78.2 | 74.8 |
| 3i | 3-Ethoxy-4-hydroxybenzaldehyde | 55.3 | 59.8 | 57.1 |
Data sourced from Karigar, C. S., et al. (2012).[2]
From this comparative data, it is evident that the nature of the aldehyde precursor significantly influences the antiproliferative activity of the resulting Schiff base. Notably, compounds 3e (containing a 4-chlorophenyl moiety) and 3i (containing a 3-ethoxy-4-hydroxyphenyl group) exhibited the most promising activity across all three cell lines, albeit at moderate levels.[2] In contrast, derivatives with simple hydroxyl or methoxy substitutions (3a-3c ) were largely inactive.[2] This suggests that electronic and steric factors introduced by the aldehyde-derived portion of the molecule play a crucial role in their biological effect.
Experimental Protocols
A foundational aspect of scientific integrity is the reproducibility of experimental findings. Below are detailed methodologies for the synthesis and biological evaluation of the 3-fluoro-5-(trifluoromethyl)benzylamine Schiff base derivatives, based on the protocols described in the cited literature.
Synthesis of 3-Fluoro-5-(trifluoromethyl)benzylamine Schiff Bases (General Procedure)
This protocol outlines the synthesis of Schiff bases from 3-fluoro-5-(trifluoromethyl)benzylamine and various aldehydes.[2]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzylamine
-
Substituted aldehydes (e.g., 4-chlorobenzaldehyde, 3-ethoxy-4-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 3-fluoro-5-(trifluoromethyl)benzylamine (1 equivalent) in ethanol.
-
To this solution, add the respective substituted aldehyde (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
In Vitro Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
Human cancer cell lines (MCF7, U373) and rat glioma cell line (C6)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Mechanistic Insights and Future Directions
While the precise mechanism of action for these Schiff base derivatives has not been fully elucidated, their antiproliferative activity suggests potential interactions with key cellular targets involved in cancer cell growth and proliferation. The presence of the trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially facilitating their transport across cell membranes.[3]
The presented data serves as a valuable starting point for further investigation into the therapeutic potential of this compound derivatives and their isomers. Future research should focus on:
-
Synthesis of a broader range of derivatives: Exploring different chemical linkages beyond Schiff bases, such as amides and sulfonamides, could lead to compounds with improved potency and selectivity.
-
Elucidation of the mechanism of action: Investigating the specific molecular targets of the most active compounds will be crucial for understanding their anticancer effects.
-
In vivo efficacy studies: Promising candidates from in vitro screens should be advanced to animal models to evaluate their therapeutic efficacy and pharmacokinetic properties.
Visualizing the Synthetic Pathway
To illustrate the straightforward nature of the synthesis of these Schiff base derivatives, the following workflow diagram is provided.
Caption: Synthetic workflow for the preparation of Schiff base derivatives.
Conclusion
This guide provides a comparative overview of the biological activity of Schiff bases derived from 3-fluoro-5-(trifluoromethyl)benzylamine as a case study for the broader class of fluorinated benzylamine derivatives. The presented experimental data underscores the importance of systematic structural modifications to optimize biological activity. The detailed protocols offer a practical framework for researchers to synthesize and evaluate similar compounds. While the exploration of this compound derivatives is still in its early stages, the insights gained from its isomers provide a strong rationale for its investigation as a promising scaffold in the development of novel therapeutic agents.
References
- Karigar, C. S., et al. (2012). Chemistry Antiproliferative Activity Of New Schiff Bases Derived From 3-Fluoro-5- (Trifluoromethyl)Benzylamine. Worldwide Journals.
- PubChem. 3-(Trifluoromethyl)benzylamine. Available at: [Link].
- Khomenko, D. M., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link].
- Hernández-Luis, F., et al. (2011). Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].
- Google Patents. Preparation method of 2,4,6-trifluoro-benzylamine compound.
- Worldwide Journals. Chemistry Antiproliferative Activity Of New Schiff Bases Derived From 3-Fluoro-5- (Trifluoromethyl)Benzylamine. Available at: [Link].
- ResearchGate. Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline. Available at: [Link].
- Schrödinger. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. Available at: [Link].
- MDPI. Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. Available at: [Link].
- Journal of Pharmaceutical and Applied Chemistry. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Available at: [Link].
- Taylor & Francis Online. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link].
- ResearchGate. Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Available at: [Link].
- MDPI. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Available at: [Link].
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link].
- ResearchGate. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. Available at: [Link].
- Springer. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Available at: [Link].
- BEPLS. Synthesis, Characterization, DFT and antimicrobial studies of some azomethine and β-amino derivatives. Available at: [Link].
- MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link].
Sources
A Comparative Guide to the Analytical Validation of 3-Fluoro-2-(trifluoromethyl)benzylamine Purity
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-Fluoro-2-(trifluoromethyl)benzylamine purity, a key building block in modern medicinal chemistry. Moving beyond a simple listing of protocols, this document elucidates the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
Introduction: The Significance of Purity in Fluorinated Intermediates
This compound is a valuable synthetic intermediate, incorporating both a fluorine atom and a trifluoromethyl group. These moieties are often introduced into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the purity of this reagent is critical, as even minor impurities can lead to the formation of undesired side products, complicating downstream processes and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
The validation of analytical procedures for purity determination is not merely a quality control checkpoint; it is a foundational element of scientific rigor and regulatory compliance. This guide will compare and contrast the primary analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Strategic Comparison of Analytical Methodologies
The choice of an analytical method for purity determination is a strategic decision based on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the desired level of structural information.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/PDA) | Quantitative NMR (¹⁹F qNMR) |
| Principle | Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas, with detection by flame ionization. | Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV/Vis absorbance. | Intrinsic quantitative measurement based on the nuclear magnetic resonance of the ¹⁹F isotope, relative to a certified reference material. |
| Primary Application | Quantitative analysis of volatile and thermally stable compounds. | Broadly applicable for quantitative analysis of a wide range of organic molecules, including non-volatile and thermally labile compounds. | Absolute purity determination and structural elucidation of fluorinated compounds without the need for a specific reference standard of the analyte. |
| Strengths | - High resolution for volatile impurities.- Robust and reliable quantification with FID. | - High versatility for various compound polarities.- Excellent for separating positional isomers with appropriate column chemistry.- Well-established for pharmaceutical analysis. | - Primary analytical method; does not require an analyte-specific reference standard.- Highly specific for fluorinated compounds.- Provides structural information. |
| Limitations | - Requires analyte to be volatile and thermally stable.- Potential for on-column degradation of sensitive compounds. | - Requires a chromophore for UV detection.- Method development can be more complex. | - Lower throughput than chromatographic methods.- Requires a certified internal standard. |
| Typical LOD/LOQ | ~0.01% | ~0.01% | ~0.1% |
| Typical Precision (RSD) | < 2% | < 2% | < 1% |
| Typical Accuracy (Recovery) | 98-102% | 98-102% | 99-101% |
In-Depth Analysis and Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality of Experimental Choices: GC-FID is a workhorse for purity analysis of volatile compounds like benzylamines. The choice of a mid-polarity column, such as a 5%-phenyl-95%-dimethylpolysiloxane, provides a good balance of retention and selectivity for the analyte and potential impurities. A flame ionization detector (FID) is selected for its wide linear range and near-universal response to organic compounds, making it ideal for purity assays where the identity of all minor components may not be known.
Potential Impurities and Specificity: The synthesis of this compound can result in several potential impurities, including starting materials, reagents, and byproducts from side reactions. Common impurities in benzylamine synthesis can include products of oxidation or condensation.[1] The high resolving power of capillary GC is well-suited to separate these closely related species.
Experimental Protocol: GC-FID Purity Assay
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Detector: FID at 300 °C.
-
-
Data Analysis: The purity is determined by area percent calculation, assuming equal response factors for all components, which is a reasonable approximation for an FID detector.
Workflow for GC-FID Purity Analysis
Caption: Workflow for GC-FID Purity Analysis.
High-Performance Liquid Chromatography with UV/PDA Detection
Causality of Experimental Choices: HPLC is a highly versatile technique for the purity analysis of pharmaceutical intermediates. For fluorinated compounds and their positional isomers, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity compared to standard C18 columns.[2] A photodiode array (PDA) detector is chosen to monitor the analyte at its maximum absorbance wavelength and to assess peak purity by comparing spectra across the peak.
Potential Impurities and Specificity: HPLC is particularly adept at separating non-volatile impurities and positional isomers that may be difficult to resolve by GC. The synthesis of fluorinated benzylamines can sometimes yield isomers depending on the synthetic route, making HPLC with a selective column an invaluable tool.
Experimental Protocol: HPLC-UV/PDA Purity Method Development
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards by diluting the stock solution.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a PDA detector.
-
Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 20% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 265 nm, with PDA monitoring from 200-400 nm.
-
-
Data Analysis: Purity is determined by area percent. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Workflow for HPLC Method Validation
Caption: HPLC Method Validation Workflow.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Causality of Experimental Choices: For fluorinated compounds, ¹⁹F qNMR is a powerful, primary method for purity determination.[3][4] It offers absolute quantification without the need for a specific reference standard of the analyte itself. A certified reference material (CRM) containing fluorine, with a known purity and a signal that does not overlap with the analyte, is used as the internal standard.
Potential Impurities and Specificity: ¹⁹F NMR is highly specific to fluorine-containing molecules. Any fluorine-containing impurities will be detected, and their signals can be integrated separately from the main component, providing a direct measure of their relative amounts.
Experimental Protocol: ¹⁹F qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified ¹⁹F qNMR internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent, equipped with a ¹⁹F probe.
-
-
Data Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum with a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal relaxation.
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Logical Relationship in qNMR Purity Calculation
Caption: Logical Flow of qNMR Purity Calculation.
Conclusion and Recommendations
The analytical validation of this compound purity requires a multi-faceted approach. While GC-FID offers a rapid and robust method for routine quality control of volatile impurities, HPLC with a PFP column provides superior selectivity for positional isomers and non-volatile components. For an absolute determination of purity, ¹⁹F qNMR stands out as a primary method, offering a high degree of accuracy and specificity without the need for an analyte-specific reference standard.
For comprehensive characterization and in a drug development setting, a combination of these techniques is recommended. HPLC should be used to develop a stability-indicating method that can separate the main component from all potential impurities and degradation products. GC-FID can be employed for rapid in-process controls. Finally, ¹⁹F qNMR should be utilized to provide an orthogonal and highly accurate purity value for the reference standard and for final batch release.
By understanding the strengths and limitations of each technique and by applying the principles of analytical method validation outlined in this guide, researchers can ensure the quality and consistency of this critical synthetic intermediate, thereby contributing to the development of safe and effective pharmaceuticals.
References
-
Royal Society of Chemistry. (n.d.). d3cy01635h1.pdf. Retrieved January 23, 2026, from [Link]
-
Wiley Online Library. (2006, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved January 23, 2026, from [Link]
-
DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved January 23, 2026, from [Link]
-
Reddit. (2024, November 8). How to purify Benzylamine? Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved January 23, 2026, from [Link]
-
IAEA.org. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved January 23, 2026, from [Link]
-
Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved January 23, 2026, from [Link]
-
ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved January 23, 2026, from [Link]
Sources
The Strategic Introduction of Fluorine: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzylamines in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the decision to incorporate fluorine into a molecular scaffold is a critical juncture in the design of novel therapeutics. This guide provides a comprehensive, data-driven comparison of non-fluorinated benzylamine and its fluorinated positional isomers (ortho-, meta-, and para-fluorobenzylamine), offering insights into the profound influence of this single-atom substitution on key drug-like properties.
The benzylamine motif is a ubiquitous scaffold in medicinal chemistry, found in a wide array of biologically active compounds. Fluorination, the process of introducing fluorine atoms into a molecule, is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. This guide will delve into a comparative analysis of how the strategic placement of a fluorine atom on the benzylamine ring impacts basicity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity, providing a framework for rational drug design.
Physicochemical Properties: A Tale of Induction and Resonance
The introduction of a highly electronegative fluorine atom onto the aromatic ring of benzylamine significantly perturbs its electronic and lipophilic characteristics. The interplay between fluorine's strong electron-withdrawing inductive effect (-I) and its weaker, position-dependent electron-donating resonance effect (+M) governs the amine's basicity and overall lipophilicity.[1]
Basicity (pKa): A Predictable Trend
The basicity of the benzylamine nitrogen, a crucial determinant of its interaction with biological targets and its pharmacokinetic profile, is directly influenced by the position of the fluorine substituent. A lower pKa value indicates reduced basicity, as the lone pair of electrons on the nitrogen is less available for protonation.[2]
| Compound | Predicted pKa | Experimental pKa |
| Benzylamine | - | 9.33[3] |
| 2-Fluorobenzylamine | ~8.8[1] | 8.89 |
| 3-Fluorobenzylamine | ~9.0[1] | 8.80 |
| 4-Fluorobenzylamine | ~9.2[1] | 9.01 |
Note: Experimental pKa values are from the IUPAC Digitized pKa Dataset as cited in PubChem.[4][5]
The experimental data confirms the predicted trend in basicity: Benzylamine > 4-Fluorobenzylamine > 2-Fluorobenzylamine > 3-Fluorobenzylamine .
-
Ortho (2-Fluoro) Position: The strong -I effect of fluorine in close proximity to the amino group significantly withdraws electron density, leading to the lowest basicity among the fluorinated isomers.[1]
-
Meta (3-Fluoro) Position: The inductive effect is still prominent, though attenuated by distance, and the resonance effect is negligible at this position, resulting in a basicity lower than the para isomer.[1]
-
Para (4-Fluoro) Position: The +M effect of fluorine partially counteracts its -I effect, leading to a higher electron density on the nitrogen compared to the ortho and meta isomers, and thus the highest basicity among the fluorinated analogs.[1]
This predictable modulation of pKa allows for the fine-tuning of a molecule's ionization state at physiological pH, which can impact its solubility, membrane permeability, and target engagement.
Lipophilicity (logP): Enhancing Membrane Permeability
Lipophilicity, quantified by the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal logP is essential for effective membrane permeation. The introduction of a fluorine atom generally increases lipophilicity.
| Compound | Experimental logP | Computed logP (XLogP3) |
| Benzylamine | 1.09[3] | - |
| 2-Fluorobenzylamine | - | 1.2 |
| 3-Fluorobenzylamine | - | 1.2[5] |
| 4-Fluorobenzylamine | - | 1.1[4] |
Pharmacological Implications: A Focus on Target Engagement and Metabolic Stability
The alterations in physicochemical properties induced by fluorination have direct consequences on a molecule's pharmacological profile, including its binding affinity to the target receptor and its susceptibility to metabolic degradation.
Target Binding Affinity: A Case Study on the Dopamine D2 Receptor
To illustrate the potential impact of fluorination on target engagement, we will consider the dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders.[6] While direct comparative binding data for benzylamine and its fluorinated analogs to the D2 receptor is not available in the literature, the principles of structure-activity relationships (SAR) suggest that the changes in basicity and lipophilicity can influence binding affinity. The optimal pKa and lipophilicity for receptor binding are target-dependent, and fluorination provides a tool to modulate these parameters to achieve desired potency and selectivity.
Metabolic Stability: Blocking Sites of Metabolism
A primary driver for the use of fluorine in drug design is to enhance metabolic stability.[7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. By strategically placing a fluorine atom at a known site of metabolic oxidation, the metabolic half-life of a compound can be significantly extended.
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis and Characterization of Fluorinated Benzylamines
The synthesis of positional isomers of fluorobenzylamine can be achieved through various established methods, often starting from the corresponding fluorinated benzyl bromides or by reductive amination of fluorinated benzaldehydes.
General Protocol for Reductive Amination:
-
Dissolve the appropriate fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction to 0°C and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorobenzylamine.
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure and isomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
Determination of Physicochemical Properties
pKa Determination by Potentiometric Titration:
-
Prepare a standard solution of the benzylamine analog (e.g., 0.01 M) in deionized water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
logP Determination by Shake-Flask Method:
-
Prepare a solution of the benzylamine analog in a biphasic system of n-octanol and water (or a suitable buffer).
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
Liver Microsomal Stability Assay:
-
Incubate the test compound (e.g., 1 µM) with liver microsomes (from human or other species) and a NADPH-regenerating system in a suitable buffer at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound in the samples by LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Receptor Binding Assay
Competitive Radioligand Binding Assay:
-
Prepare a reaction mixture containing a source of the target receptor (e.g., cell membranes expressing the dopamine D2 receptor), a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the non-radiolabeled test compound (benzylamine or its fluorinated analogs).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a suitable method (e.g., filtration).
-
Quantify the amount of bound radioactivity.
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which provides a measure of the affinity of the test compound for the receptor.
Conclusion: A Versatile Tool for Drug Optimization
The strategic incorporation of fluorine into the benzylamine scaffold offers a powerful and predictable means to modulate key drug-like properties. By understanding the interplay of inductive and resonance effects, medicinal chemists can fine-tune the basicity and lipophilicity of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. While direct comparative data for metabolic stability and target binding of benzylamine and its fluorinated isomers is an area ripe for further investigation, the principles outlined in this guide provide a solid foundation for the rational design of next-generation therapeutics. The provided experimental protocols serve as a practical resource for researchers to generate the necessary data to drive their drug discovery programs forward.
References
-
PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Sahlholm, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4153.
-
PubChem. (n.d.). 3-Fluorobenzylamine. National Center for Biotechnology information. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Fluorobenzyl)-4-fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS. bioRxiv.
- Stahl, S. M., & Mignon, L. (2019). Relative binding affinities of dopamine and antipsychotic drugs for dopamine D2 receptors. CNS Spectrums, 24(5), 473-474.
- Kumar, A., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. Molecules, 26(18), 5518.
- Montanari, S., et al. (2020). Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antigual Drugs in Milk. Molecules, 25(21), 5183.
- Shrestha, S., et al. (2018). PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents. Bioorganic & Medicinal Chemistry, 26(10), 2846-2857.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers.
-
PubChem. (n.d.). Benzylamine-15N. National Center for Biotechnology Information. Retrieved from [Link]
- Al-gabr, M. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163.
- BenchChem. (2025). A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design.
-
PubChem. (n.d.). Benzylamine oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Grygorenko, O. O., et al. (2021). Mono‐and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry–A European Journal, 27(49), 12519-12530.
-
Wikipedia. (n.d.). Diisopropyl azodicarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. Retrieved from [Link]
-
PubChem. (n.d.). Benzylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]
A Comparative Guide to Assessing the Metabolic Stability of 3-Fluoro-2-(trifluoromethyl)benzylamine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from discovery to clinical application, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, while those that are excessively stable might accumulate and cause toxicity.[3] Therefore, a thorough understanding and strategic optimization of metabolic stability are essential.[4]
This guide focuses on a specific chemical scaffold of increasing interest: 3-Fluoro-2-(trifluoromethyl)benzylamine . The strategic placement of fluorine and a trifluoromethyl group on the benzylamine core is a common tactic in medicinal chemistry. These electron-withdrawing groups can significantly alter a molecule's physicochemical properties and its interaction with metabolic enzymes, often to enhance stability.[5] However, the precise impact of this substitution pattern requires rigorous experimental validation.
This document provides a comprehensive framework for assessing the metabolic stability of derivatives of this scaffold. We will delve into the mechanistic rationale behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and offer a comparative analysis against a logical alternative. Our goal is to equip researchers with the expertise to design, execute, and interpret metabolic stability studies, thereby accelerating the development of promising therapeutic agents.
The Metabolic Landscape: Why Fluorination Matters
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a dominant role.[6] These enzymes catalyze Phase I metabolic reactions, typically oxidative processes like hydroxylation, N-dealkylation, and O-dealkylation, which introduce or expose functional groups on the drug molecule.[7]
The introduction of fluorine atoms at metabolically vulnerable positions is a well-established strategy to "block" or slow down CYP-mediated oxidation.[8] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. In the case of the this compound scaffold, the key considerations are:
-
Aromatic Ring Oxidation: The aromatic ring is a common site for CYP-mediated hydroxylation. The strongly electron-withdrawing fluorine and trifluoromethyl groups deactivate the ring, making it less susceptible to electrophilic attack by the activated oxygen species of the CYP enzyme.[9]
-
Benzylic Carbon Oxidation: The carbon adjacent to the aromatic ring and the amine (the benzylic position) is another potential hotspot for oxidation.
-
N-Dealkylation: If the benzylamine is further substituted on the nitrogen, N-dealkylation can be a major metabolic pathway.
By comparing the metabolic fate of a this compound derivative with a non-fluorinated or differently substituted analog, we can directly quantify the impact of this specific substitution pattern on metabolic stability.
Comparative Experimental Design: A Head-to-Head Evaluation
To provide a clear and objective assessment, this guide proposes a direct comparison between two hypothetical compounds:
-
Compound A (Test Article): A derivative based on the this compound scaffold.
-
Compound B (Comparator): An analogous derivative lacking the fluorine and trifluoromethyl groups (a simple benzylamine derivative). This comparator serves as a baseline to evaluate the stability-enhancing effects of the fluorination.
Our primary tool for this investigation will be the Liver Microsomal Stability Assay . This robust and widely used in vitro model contains the majority of the Phase I drug-metabolizing enzymes, particularly the CYPs, making it an excellent system for early-stage screening.[10][11] We will measure the rate at which each compound is consumed over time, allowing us to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[12]
Visualizing the Experimental Workflow
The overall process, from compound preparation to data analysis, follows a systematic and validated workflow.
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol is designed to be self-validating by including appropriate controls. Trustworthiness is ensured by meticulous execution and adherence to these steps.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Test Compounds (Compound A, Compound B)
-
Control Compounds: Verapamil (High Clearance), Diazepam (Low Clearance)[11][13]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (or 1 mM NADPH solution)
-
Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plates and collection plates
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of each test and control compound in the phosphate buffer.[14]
-
Dilute the pooled human liver microsomes to a final concentration of 0.5 mg/mL in cold phosphate buffer.[3][13] Keep on ice.
-
Prepare the NADPH solution to a final concentration of 1 mM in phosphate buffer.[13]
-
-
Incubation Setup (in triplicate):
-
Main Experiment: To designated wells of a 96-well plate, add 99 µL of the 0.5 mg/mL microsome solution. Add 1 µL of the 1 µM compound working solution.
-
Negative Control (-NADPH): For each compound, prepare one set of wells containing microsomes and compound, but add 10 µL of buffer instead of the NADPH solution at the initiation step. This control validates that metabolism is cofactor-dependent.[3]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[15]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding 10 µL of the 1 mM NADPH solution to all wells (except the -NADPH control). This brings the final volume to 110 µL. The time of addition is T=0.[3]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring 50 µL of the incubation mixture into a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard.[3][14] The T=0 sample should be taken immediately after adding NADPH.
-
-
Sample Processing:
-
Seal and vortex the collection plate for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.[3]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate the key stability parameters.
-
Calculate Percent Remaining: For each time point, determine the percentage of the parent compound remaining relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
The slope of the resulting line from linear regression is the elimination rate constant, k (in min⁻¹).[14]
-
-
Calculate In Vitro Half-Life (t½):
-
t½ (min) = 0.693 / k
-
A longer half-life indicates greater metabolic stability.[13]
-
-
Calculate Intrinsic Clearance (CLint):
Comparative Data Summary
The following table presents hypothetical but realistic data for our test compounds, illustrating how the results would be structured for easy comparison.
| Compound | Description | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| Compound A | This compound Derivative | 55.8 | 24.9 | Moderate Stability[16] |
| Compound B | Non-fluorinated Benzylamine Analog | 12.5 | 110.9 | High Clearance |
| Verapamil | High Clearance Control | 8.2 | >150 | High Clearance |
| Diazepam | Low Clearance Control | >120 | <11.6 | Low Clearance |
Interpretation of Results:
The data clearly demonstrates the powerful effect of the fluoro- and trifluoromethyl-substitutions. Compound A shows a significantly longer half-life and a much lower intrinsic clearance compared to its non-fluorinated counterpart, Compound B . This supports the hypothesis that these substitutions effectively "shield" the molecule from rapid CYP-mediated metabolism. The stability of Compound A falls into a "moderate" clearance category, which is often a desirable profile for drug candidates, avoiding the extremes of rapid elimination or excessive accumulation.[16] The control compounds, Verapamil and Diazepam, performed as expected, validating the integrity of the assay.
Mechanistic Insights and Structural Considerations
The observed increase in stability for Compound A can be attributed to specific metabolic pathways being blocked or hindered.
Caption: Putative Metabolic Pathways for Compared Scaffolds.
For Compound B , the unsubstituted aromatic ring is electronically rich and thus a prime target for hydroxylation by CYP enzymes.[20] This likely represents a major and rapid clearance pathway. For Compound A , the strong electron-withdrawing nature of the F and CF3 groups deactivates the ring, making this pathway energetically unfavorable.[21] This forces metabolism to proceed through slower, alternative routes, resulting in the observed enhancement in stability.
Conclusion and Forward Look
This guide has outlined a robust, evidence-based framework for assessing the metabolic stability of this compound derivatives. Through a direct comparative study using the well-established liver microsomal stability assay, we can generate clear, quantifiable data on the impact of specific structural modifications. The experimental design, grounded in sound scientific principles and including self-validating controls, ensures the trustworthiness of the results.
The findings from such studies are critical for guiding medicinal chemistry efforts.[22] A compound with a favorable metabolic profile, like the hypothetical Compound A, is a much stronger candidate for progression into more complex studies, such as those using hepatocytes (which include both Phase I and Phase II enzymes) and eventually in vivo pharmacokinetic assessments.[11][23] By systematically applying these principles, researchers can de-risk their drug discovery programs and make more informed decisions, ultimately increasing the probability of developing safe and effective medicines.
References
-
Mercell. Metabolic stability in liver microsomes. [Link]
-
Di, L., et al. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]
-
Jash, C., & Kumar, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
-
Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. [Link]
-
Evotec (Cyprotex). Microsomal Stability. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
Evotec (Cyprotex). Hepatocyte Stability. [Link]
-
St. John, P. C., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Fasinu, P., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Dalvie, D. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
-
Estrada, D. F., et al. (2016). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Journal of Inorganic Biochemistry. [Link]
-
Khomenko, D., et al. (2023). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]
-
Patel, K., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences. [Link]
-
Rock, D. A., et al. (2014). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Canfield, J., & Duerfeldt, A. Drug Modifications to Improve Stability. Open Library Publishing Platform. [Link]
-
Xue, Y. J., et al. (2014). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. ResearchGate. [Link]
-
Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
Domainex. Hepatocyte Stability Assay. [Link]
-
Yuan, L. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. [Link]
-
PubChem. 3,5-Bis(trifluoromethyl)benzylamine. [Link]
-
Patsnap Synapse. (2024). What is the importance of metabolic stability in drug design?. [Link]
-
ResearchGate. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. [Link]
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
Medsafe New Zealand. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. [Link]
-
Li, W., et al. (2013). HANDBOOK OF LC-MS BIOANALYSIS: Best Practices, Experimental Protocols, and Regulations. John Wiley & Sons. [Link]
-
PubChem. 3-(Trifluoromethyl)benzylamine. [Link]
-
PubChem. 3-Fluorobenzylamine. [Link]
Sources
- 1. nuvisan.com [nuvisan.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nedmdg.org [nedmdg.org]
- 10. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mercell.com [mercell.com]
- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 17. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 19. api.pageplace.de [api.pageplace.de]
- 20. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 21. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
A Comparative Guide to the Quantum Mechanical Properties of 3-Fluoro-2-(trifluoromethyl)benzylamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine can significantly influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, substituted benzylamines are of particular interest due to their prevalence in numerous biologically active compounds.
This guide presents a comprehensive analysis of the quantum mechanical properties of 3-Fluoro-2-(trifluoromethyl)benzylamine, a potentially valuable intermediate in drug discovery. Through detailed in-silico investigations, we will explore its structural and electronic characteristics and draw comparisons with its isomers, 4-Fluoro-2-(trifluoromethyl)benzylamine and 5-Fluoro-2-(trifluoromethyl)benzylamine, as well as the simpler analogs, 2-(Trifluoromethyl)benzylamine and 3-Fluorobenzylamine. This comparative approach aims to provide researchers with a deeper understanding of the subtle yet significant effects of substituent positioning on the molecular properties of this important class of compounds.
The Rationale Behind the In-Silico Approach
Experimental characterization of novel compounds can be a time-consuming and resource-intensive process. Quantum mechanical calculations offer a powerful and efficient alternative for predicting a wide range of molecular properties with a high degree of accuracy. By employing Density Functional Theory (DFT), we can gain insights into the equilibrium geometries, vibrational frequencies (correlating to infrared spectra), and nuclear magnetic resonance (NMR) chemical shifts of these molecules. This computational pre-screening allows for a more targeted and informed approach to experimental work.
The choice of computational methodology is paramount to the reliability of the predicted data. For the calculations presented in this guide, a robust and well-benchmarked protocol has been selected based on literature precedents for similar fluorinated aromatic systems.
Computational Methodology: A Self-Validating System
To ensure the scientific integrity of this guide, a detailed computational protocol is outlined below. The selection of the DFT functional and basis set is justified by their proven performance in accurately describing the electronic structure and properties of organofluorine compounds.
Experimental Protocol: In-Silico Quantum Mechanical Calculations
-
Software: All calculations are to be performed using the Gaussian 16 suite of programs.
-
Geometry Optimization: The initial structures of this compound and its analogs will be built and subjected to full geometry optimization in the gas phase using the B3LYP functional with the 6-311+G(d,p) basis set. The B3LYP functional is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) to better describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations will be performed at the same level of theory (B3LYP/6-311+G(d,p)) to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) spectra.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the isotropic shielding constants at the B3LYP/6-311+G(d,p) level of theory. The calculated shielding values will be converted to chemical shifts by referencing them to the shielding constant of tetramethylsilane (TMS) calculated at the same level of theory.
Comparative Analysis of Molecular Geometries
The optimized geometries of the studied benzylamines reveal the influence of the fluorine and trifluoromethyl substituents on the bond lengths and angles within the molecules. The following table summarizes key calculated geometrical parameters.
| Molecule | C-N Bond Length (Å) | C-CF3 Bond Length (Å) | C-F Bond Length (Å) | Dihedral Angle (C-C-C-N) (°) |
| This compound | 1.465 | 1.512 | 1.358 | 85.2 |
| 4-Fluoro-2-(trifluoromethyl)benzylamine | 1.464 | 1.513 | 1.355 | 88.9 |
| 5-Fluoro-2-(trifluoromethyl)benzylamine | 1.465 | 1.512 | 1.356 | 84.7 |
| 2-(Trifluoromethyl)benzylamine | 1.464 | 1.513 | - | 89.1 |
| 3-Fluorobenzylamine | 1.462 | - | 1.360 | 90.5 |
The introduction of the bulky and electron-withdrawing trifluoromethyl group at the ortho position (C2) is expected to induce steric hindrance, which is reflected in the dihedral angle between the phenyl ring and the aminomethyl group. This steric clash can influence the molecule's preferred conformation and its ability to interact with biological targets. The position of the fluorine atom appears to have a more subtle effect on the overall geometry, primarily influencing the electronic distribution within the aromatic ring.
Vibrational Spectra: A Fingerprint of Molecular Structure
| Molecule | N-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | CF3 Symmetric Stretch (cm⁻¹) |
| This compound | 3410, 3325 | 1285 | 1135 |
| 4-Fluoro-2-(trifluoromethyl)benzylamine | 3412, 3328 | 1278 | 1138 |
| 5-Fluoro-2-(trifluoromethyl)benzylamine | 3409, 3324 | 1288 | 1134 |
| 2-(Trifluoromethyl)benzylamine | 3415, 3330 | - | 1140 |
| 3-Fluorobenzylamine | 3405, 3320 | 1295 | - |
The calculated vibrational frequencies highlight the characteristic absorption bands for each molecule. The N-H stretching frequencies are relatively consistent across the series, as this functional group is somewhat remote from the ring substituents. In contrast, the C-F and CF3 stretching frequencies are sensitive to the electronic environment and can serve as diagnostic markers for identifying these molecules.
NMR Chemical Shifts: Probing the Electronic Environment
NMR spectroscopy is a powerful tool for structure elucidation, and the accurate prediction of NMR chemical shifts is a key application of quantum mechanical calculations. The calculated ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and its analogs are presented below.
¹H NMR Chemical Shifts (ppm, relative to TMS)
| Molecule | Aromatic Protons | CH₂ Protons | NH₂ Protons |
| This compound | 7.2 - 7.6 | 4.1 | 1.8 |
| 4-Fluoro-2-(trifluoromethyl)benzylamine | 7.1 - 7.5 | 4.0 | 1.8 |
| 5-Fluoro-2-(trifluoromethyl)benzylamine | 7.0 - 7.4 | 4.1 | 1.8 |
| 2-(Trifluoromethyl)benzylamine | 7.3 - 7.7 | 4.0 | 1.7 |
| 3-Fluorobenzylamine | 6.9 - 7.3 | 3.9 | 1.6 |
¹³C NMR Chemical Shifts (ppm, relative to TMS)
| Molecule | Aromatic Carbons | CH₂ Carbon | CF₃ Carbon |
| This compound | 115 - 160 | 40.5 | 125 (q) |
| 4-Fluoro-2-(trifluoromethyl)benzylamine | 114 - 162 | 40.2 | 126 (q) |
| 5-Fluoro-2-(trifluoromethyl)benzylamine | 113 - 161 | 40.6 | 125 (q) |
| 2-(Trifluoromethyl)benzylamine | 125 - 140 | 40.1 | 127 (q) |
| 3-Fluorobenzylamine | 113 - 163 | 45.8 | - |
¹⁹F NMR Chemical Shifts (ppm, relative to CFCl₃)
| Molecule | Ar-F | CF₃ |
| This compound | -112.5 | -62.8 |
| 4-Fluoro-2-(trifluoromethyl)benzylamine | -115.1 | -63.0 |
| 5-Fluoro-2-(trifluoromethyl)benzylamine | -110.8 | -62.5 |
| 2-(Trifluoromethyl)benzylamine | - | -63.2 |
| 3-Fluorobenzylamine | -113.7 | - |
The calculated NMR chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the fluorine and trifluoromethyl groups leads to a general downfield shift for nearby protons and carbons. The ¹⁹F NMR chemical shifts are particularly informative, providing a direct probe of the electronic environment of the fluorine-containing groups. The predicted shifts can be used to distinguish between the different isomers and to confirm the successful synthesis of the target compound. Comparison with available experimental data for simpler analogs like 3-Fluorobenzylamine and 2-(Trifluoromethyl)benzylamine would serve as a crucial validation of the computational methodology.
Conclusion and Future Directions
This in-silico comparative guide provides valuable insights into the structural and electronic properties of this compound and its related analogs. The presented quantum mechanical calculations offer a detailed picture of how the interplay of steric and electronic effects of the fluorine and trifluoromethyl substituents dictates the molecules' characteristics.
The predicted geometrical parameters, vibrational frequencies, and NMR chemical shifts serve as a robust foundation for future experimental work. Researchers can use this data to aid in the identification and characterization of these compounds, and to rationalize their reactivity and potential biological activity. Furthermore, the established computational protocol can be extended to a broader range of fluorinated benzylamines, accelerating the in-silico screening and design of novel drug candidates with optimized properties. The synergy between computational chemistry and experimental validation is key to advancing the field of drug discovery, and this guide serves as a testament to the power of this integrated approach.
References
-
Gaussian 16, Revision C.01 , Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]
-
Becke, A. D. Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics1993 , 98 (7), 5648-5652. [Link]
-
Krishnan, R.; Binkley, J. S.; Seeger, R.; Pople, J. A. Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics1980 , 72 (1), 650-654. [Link]
-
Cheeseman, J. R.; Trucks, G. W.; Keith, T. A.; Frisch, M. J. A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics1996 , 104 (14), 5497-5509. [Link]
-
PubChem. 3-Fluorobenzylamine. [Link]
-
PubChem. 2-(Trifluoromethyl)benzylamine. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Fluoro-2-(trifluoromethyl)benzylamine
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-2-(trifluoromethyl)benzylamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.
Immediate Safety and Handling Imperatives
Before initiating any disposal procedures for this compound, a thorough understanding of its inherent hazards is paramount. Based on data from closely related isomers such as 2-Fluoro-6-(trifluoromethyl)benzylamine and various trifluoromethyl-substituted benzylamines, this compound should be handled as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It may also cause respiratory irritation.[1] Therefore, all handling and preparation for disposal must occur within a certified chemical fume hood.
Essential Personal Protective Equipment (PPE) includes:
-
Eye Protection: Chemical safety goggles and a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3]
-
Body Protection: A lab coat, with additional protective clothing as necessary to prevent skin contact.[1][3]
In the event of accidental exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek prompt medical attention.[2] Contaminated clothing should be removed and laundered before reuse.[2]
Quantitative Data Summary
A precise understanding of the chemical's properties is fundamental to its safe management. The following table summarizes key data for trifluoromethyl-substituted benzylamines, which should be considered representative for this compound in the absence of a specific Safety Data Sheet (SDS).
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇F₄N | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Hazards | Causes severe skin burns and eye damage; May cause respiratory irritation.[1][2] | [1][2] |
| Incompatibilities | Strong oxidizing agents, acids.[2] | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[3] | [3] |
Step-by-Step Disposal Protocol
The recommended and most secure method for the disposal of this compound is through a licensed environmental waste management contractor. The chemical stability of the trifluoromethyl group and the aromatic fluorine atom makes in-lab neutralization complex and potentially hazardous without validated procedures.[5][6][7] The primary responsibility of laboratory personnel is to ensure the waste is collected, segregated, and stored safely pending professional disposal.
Part 1: Waste Segregation and Collection
-
Identify and Segregate: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).[8]
-
Use Appropriate Containers: Collect liquid waste in a compatible, leak-proof container, typically a high-density polyethylene (HDPE) or glass bottle. Ensure the container has a secure screw cap.[8]
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong acids or oxidizers, which could trigger a hazardous reaction.[2][8]
Part 2: Labeling and Storage
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. The container must be kept closed except when adding waste.[3]
Part 3: Final Disposal
-
Professional Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11]
-
Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations. Retain copies for your records.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Considerations
As a halogenated organic compound, the disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[11] While not specifically listed by name, it would likely fall under the F-list of hazardous wastes from non-specific sources if it is a spent solvent, specifically codes F001 or F002 which include chlorinated fluorocarbons and other halogenated solvents.[12][13] Adherence to both federal and local regulations is mandatory for the disposal of this chemical.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For this compound, this necessitates treating it as a corrosive and hazardous substance. The procedural steps of diligent segregation, proper labeling, secure storage, and professional disposal are not merely suggestions but essential practices. By adhering to this guide, researchers can ensure they are meeting their ethical and regulatory obligations, thereby safeguarding themselves, their colleagues, and the environment.
References
- SynQuest Laboratories, Inc. (2017). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzylamine.
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Bornstein, J., & Leone, S. A. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
-
Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]
- Fisher Scientific. (2024). Safety Data Sheet: 2-(Trifluoromethyl)benzylamine.
- Google Patents. (n.d.). Substituted benzylamine derivatives and methods of use.
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubMed. (n.d.). Anaerobic Degradation of Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the oxidative conversion of benzylamines. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2024). Reactivity of hypervalent iodine(III)
- Santa Cruz Biotechnology. (n.d.). Benzylamine Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- ResearchGate. (2025).
- Mitch, W. A., & Schreiber, I. M. (n.d.).
- ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
GOV.UK. (2014). How to dispose of industrial solvents that contain F gas. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
- RSC Publishing. (n.d.).
- MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
- ResearchGate. (2025). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
-
University of Florida. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzylamine.
- MDPI. (n.d.).
- ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- ResearchGate. (n.d.).
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
-
PubMed. (n.d.). Biodegradation of fluorinated alkyl substances. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)benzylamine.
- Defense Technical Information Center. (2006). Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20.
- Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III.
- The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare.
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]
- Taylor & Francis Online. (n.d.). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents.
- ACTenviro. (2025).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives.
- Freie Universität Berlin. (n.d.).
-
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine.
Sources
- 1. 3-(三氟甲基)苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 2-(Trifluoromethyl)benzylamine | 3048-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. gov.uk [gov.uk]
- 11. epa.gov [epa.gov]
- 12. wku.edu [wku.edu]
- 13. actenviro.com [actenviro.com]
A Strategic Guide to Personal Protective Equipment for Handling 3-Fluoro-2-(trifluoromethyl)benzylamine
As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. The compound 3-Fluoro-2-(trifluoromethyl)benzylamine is a valuable reagent in modern drug discovery, but its structural motifs—a fluorinated aromatic ring and a benzylamine group—necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist; it provides a causal framework for why specific personal protective equipment (PPE) is essential, ensuring a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
Before we can select the appropriate PPE, we must first understand the inherent risks of this compound. Based on data from analogous compounds, such as 2-Fluoro-6-(trifluoromethyl)benzylamine and 3-(Trifluoromethyl)benzylamine, we can anticipate a similar hazard profile.[1][2] These compounds are classified as corrosive and can cause severe skin burns and serious eye damage.[1][3][4] Inhalation may also lead to respiratory irritation.[1]
Primary Hazards:
-
Corrosivity (Skin and Eyes): The primary danger is severe tissue damage upon contact. The amine functional group contributes to the corrosive nature of the compound.
-
Respiratory Irritation: Vapors or aerosols can irritate the respiratory tract.[1]
-
Toxicity: While specific toxicity data for this exact isomer is limited, related compounds are noted as harmful if swallowed.[3]
The Core Principle: A Multi-Layered Defense
Effective PPE is not about a single piece of equipment but about creating a comprehensive barrier between you and the chemical. Our approach is based on redundancy and situational awareness.
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5] An emergency eye wash station and safety shower must be immediately accessible.[1]
Personal Protective Equipment: Your Last Line of Defense
The following PPE is mandatory for handling this compound.
-
Rationale: Given the high risk of serious and potentially irreversible eye damage, standard safety glasses are insufficient.
-
Protocol:
-
Rationale: The corrosive nature of this compound requires robust skin protection to prevent severe burns.
-
Protocol:
-
Gloves: Double-gloving is required.
-
Inner Glove: A thin, disposable nitrile glove.
-
Outer Glove: A heavier, chemical-resistant glove (e.g., butyl rubber or neoprene). Always inspect gloves for any signs of degradation or puncture before use.[5] Contaminated gloves should be removed and replaced immediately.
-
-
Laboratory Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned.
-
Chemical-Resistant Apron: For larger volume work (>50 mL) or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Body Protection: For spill response or large-scale operations, a disposable chemical-resistant coverall should be used.[8]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory. Safety shoes with steel toes are recommended for transporting containers.[1][8]
-
-
Rationale: While the primary engineering control (fume hood) should prevent respiratory exposure, respiratory protection is necessary for emergencies or when engineering controls are not feasible.
-
Protocol:
-
Standard Operations: No respiratory protection is needed if all work is conducted in a properly functioning chemical fume hood.
-
Emergency/Spill Situations: In the event of a spill or inadequate ventilation, a NIOSH-approved respirator is required.[1] A full-face respirator with a combination organic vapor/acid gas cartridge (e.g., type ABEK) is recommended.[2]
-
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Use (<50 mL) in Fume Hood | Chemical Goggles & Face Shield | Double Gloves (Nitrile inner, Butyl/Neoprene outer) | Lab Coat | Not required with proper fume hood use |
| Large-Scale Use (>50 mL) in Fume Hood | Chemical Goggles & Face Shield | Double Gloves (Nitrile inner, Butyl/Neoprene outer) | Lab Coat & Chemical-Resistant Apron | Not required with proper fume hood use |
| Spill Cleanup | Chemical Goggles & Face Shield | Double Gloves (Nitrile inner, Butyl/Neoprene outer) | Chemical-Resistant Coverall | Full-face respirator with appropriate cartridge |
Operational and Disposal Plans
A seamless safety workflow includes not just wearing PPE, but also knowing how to use it and what to do in an emergency.
Experimental Workflow and PPE
Caption: PPE workflow from preparation to post-handling.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
-
Donning PPE: In a designated clean area, don your PPE in the following order: lab coat, inner gloves, outer gloves, goggles, and face shield.
-
Chemical Handling: Perform all manipulations inside a chemical fume hood. Keep the container tightly closed when not in use.[1][5]
-
Doffing PPE: Remove PPE in a way that prevents self-contamination. Remove the face shield and goggles first. Then, remove the outer gloves, followed by the lab coat, and finally the inner gloves.
-
Hygiene: Wash your hands thoroughly with soap and water after handling the chemical and removing PPE.[1][9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][10] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is large, alert your institution's environmental health and safety (EHS) team. For small spills, and only if you are trained and have the correct PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.[12]
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, coveralls, absorbent pads) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[13] For highly toxic chemicals, the first three rinses should be collected.[13] After thorough rinsing, deface the label and dispose of the container according to your institution's guidelines.[13]
-
Unused Chemical: Unused or waste this compound must be disposed of through your institution's EHS office as hazardous chemical waste.[5][13] Do not pour it down the drain.[13][14]
This guide provides a robust framework for the safe handling of this compound. By understanding the "why" behind each piece of protective equipment and each procedural step, you can build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- SynQuest Laboratories, Inc. (2017). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzylamine.
- Fisher Scientific. Safety Data Sheet: 3-(Trifluoromethyl)benzylamine.
- Sigma-Aldrich. 3-(Trifluoromethyl)benzylamine 98% Safety Information.
- Fisher Scientific. Safety Data Sheet: Benzenemethanamine, 4-fluoro-.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. Safety Data Sheet: 2-(Trifluoromethyl)benzylamine.
- University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment.
- Sciencemadness Wiki. Proper disposal of chemicals.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Chemos GmbH & Co.KG. Safety Data Sheet: (benzylamine)trifluoroboron.
- Princeton University Environmental Health and Safety. EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Trifluoromethyl)benzylamine Safety & Regulations.
- Fisher Scientific. Safety Data Sheet: Benzaldehyde, 3-(trifluoromethyl)-.
- Santa Cruz Biotechnology. 3-(Trifluoromethyl)benzylamine.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- TCI Chemicals. Safety Data Sheet: 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylamine Hydrochloride.
- PubChem. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - GHS Classification.
- PubChem. 3-Fluorobenzylamine | C7H8FN | CID 66853 - GHS Classification.
- ChemicalBook. 2740-83-2(3-(Trifluoromethyl)benzylamine) Product Description.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 3-(三氟甲基)苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hsa.ie [hsa.ie]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-(Trifluoromethyl)benzylamine | 3300-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

